3,5-Dihydroxybenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYYFWGABVVEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
129371-31-9 | |
| Record name | 1,3-Benzenediol, 5-(hydroxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129371-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30183830 | |
| Record name | Benzyl alcohol, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29654-55-5 | |
| Record name | 3,5-Dihydroxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29654-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, 3,5-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029654555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl alcohol, 3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dihydroxybenzyl Alcohol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzyl alcohol (DHBA), a resorcinol-type phenolic compound. It covers the historical context of its discovery and synthesis, details its physicochemical properties, and outlines various methods of preparation, from early approaches to more contemporary, optimized protocols. The guide further explores the significant biological activities of DHBA and its derivatives, with a particular focus on their antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key synthetic methodologies are provided, alongside visualizations of significant biological signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this versatile molecule in research and drug development.
Introduction
This compound, also known as 5-(hydroxymethyl)resorcinol, is an aromatic organic compound that has garnered increasing interest in the fields of medicinal chemistry, polymer science, and fine chemical synthesis.[1] Its structure, featuring a benzene (B151609) ring with two hydroxyl groups meta to a hydroxymethyl group, imparts it with significant reactivity and a range of biological activities.[2] Initially identified in several plant species, including those of the Reynoutria and Veratrum genera, DHBA has transitioned from a simple natural product to a valuable building block in organic synthesis and a subject of pharmacological investigation.[3]
This guide aims to serve as a detailed resource for professionals engaged in research and development, providing in-depth information on the discovery, historical and modern synthesis, and the mechanistic underpinnings of the biological effects of this compound and its derivatives.
Discovery and Historical Context
While the precise first isolation of this compound is not extensively documented, its derivatives and related resorcinolic compounds have been known for their presence in the plant kingdom for a considerable time. It has been identified in plant species such as Reynoutria japonica and members of the Veratrum genus.[3] The synthetic history of DHBA is more clearly defined, with numerous reports on its preparation emerging from the mid-20th century onwards. Early synthetic endeavors were often multi-step processes starting from 3,5-dihydroxybenzoic acid.
One of the early reported methods involved the direct reduction of 3,5-dihydroxybenzoic acid ethyl ester with lithium aluminum hydride (LiAlH₄) in an ether solution, as described by Lightowler.[4] Another approach, developed by Reimann and the Nanjing Institute of Materia Medica, involved the protection of the hydroxyl groups of 3,5-dihydroxybenzoic acid via silylation, followed by reduction with LiAlH₄ and subsequent deprotection.[4] These early methods, while foundational, were often hampered by long reaction times, low yields, and the use of expensive or hazardous reagents, which limited their industrial applicability.[4] This spurred further research into more efficient and scalable synthetic routes.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its application in research and synthesis.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 29654-55-5 | [5] |
| Molecular Formula | C₇H₈O₃ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 182-186 °C (decomposes) | [7] |
| Solubility | Soluble in water, ethanol (B145695), ether, THF, DMSO, and methanol. | [7] |
| pKa | 9.23 ± 0.10 (Predicted) | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3300-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, with the broadening resulting from hydrogen bonding. A strong C-O stretching absorption is typically observed around 1050 cm⁻¹. Aromatic C-H stretching can be seen around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. The protons of the aromatic ring typically appear as distinct signals in the aromatic region (δ 6.0-7.0 ppm). The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) usually resonate as a singlet around δ 4.5 ppm. The hydroxyl protons (-OH) can appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The carbon atoms of the aromatic ring attached to the hydroxyl groups are deshielded and appear at lower field. The carbon of the hydroxymethyl group is typically found in the region of δ 60-70 ppm.
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule.[8] Alpha-cleavage between the benzylic carbon and the aromatic ring can also be observed.[9] The MS-MS spectrum of the protonated molecule [M+H]⁺ (m/z 141.0546) shows major fragment ions at m/z 123.1, 98.1, and 77.1.[3]
Synthesis of this compound
The synthesis of this compound has evolved from lengthy, low-yielding methods to more efficient and scalable protocols. The most common starting material is the commercially available and relatively inexpensive 3,5-dihydroxybenzoic acid.
Historical Synthesis Methods
As previously mentioned, early methods for the synthesis of this compound often involved the use of strong reducing agents like lithium aluminum hydride, which could necessitate the protection of the phenolic hydroxyl groups to prevent side reactions. These multi-step procedures, while effective in a laboratory setting, were not ideal for large-scale production due to cost and safety concerns.[4]
Modern Synthetic Protocols
More recent synthetic strategies focus on milder reaction conditions, higher yields, and operational simplicity, making them more suitable for industrial applications.
A widely used and efficient method involves the direct reduction of 3,5-dihydroxybenzoic acid using sodium borohydride (B1222165) in the presence of a catalyst.
Experimental Protocol:
-
To a 1 L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of tetrahydrofuran (B95107) (THF), 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[10]
-
Stir the mixture vigorously and heat to a gentle reflux.[10]
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the rate of addition to prevent excessive refluxing.[10]
-
After the addition is complete, maintain the reflux for 6 hours.[10]
-
Cool the reaction mixture in an ice bath.[10]
-
Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid and stir for 10 minutes.[10]
-
Separate the layers and extract the aqueous layer with ethyl acetate.[10]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[10]
-
Recrystallize the crude product from hot water to yield pure this compound.[10]
This two-step method involves the protection of the hydroxyl groups by acetylation, followed by reduction of the carboxylic acid.
Experimental Protocol:
Step 1: Preparation of 3,5-Diacetoxybenzoic Acid
-
In a suitable reaction vessel, mix 15.4 g (0.1 mol) of 3,5-dihydroxybenzoic acid, 60 mL of acetic anhydride, and 3 mL of pyridine.[11]
-
Stir the mixture for 15 minutes and then heat at 90-100 °C, monitoring the reaction by TLC.[11]
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.[11]
-
Filter the white solid and recrystallize from ethanol to obtain 3,5-diacetoxybenzoic acid.[11]
Step 2: Preparation of this compound
-
To a 250 mL three-necked flask, add 50 mL of THF, 3.15 g (0.082 mol) of NaBH₄, and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.[12]
-
Cool the mixture to 0 °C in an ice-water bath.[12]
-
Slowly add a 60 mL THF solution containing 9 g (0.036 mol) of iodine.[12]
-
After the addition, add another 4.76 g (0.02 mol) of 3,5-diacetoxybenzoic acid and heat to reflux, monitoring the reaction by TLC.[12]
-
After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[12]
-
Add 100 mL of saturated NaHCO₃ solution and extract with ether.[12]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.[12]
-
Recrystallize the product from hot water to obtain white crystals of this compound.[12]
Experimental Workflow Diagram
Caption: Synthetic routes to this compound.
Biological Activities and Signaling Pathways
This compound and its derivatives exhibit a range of interesting biological activities, making them attractive candidates for drug development.
Antioxidant Activity
The phenolic hydroxyl groups in this compound are key to its potent antioxidant properties. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[13] This free radical scavenging ability is a crucial aspect of its protective effects against various diseases associated with oxidative damage.
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory potential. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress the production of pro-inflammatory cytokines.[13] Studies have indicated that DHMBA can modulate the NF-κB signaling pathway.[2] Specifically, it has been shown to reduce the levels of the NF-κB p65 subunit, a key transcription factor involved in the inflammatory response.[13]
Anticancer Activity
The anticancer potential of this compound and its derivatives has been an area of active research. The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis (programmed cell death) and regulation of the cell cycle.
A derivative, 3-chloro-2,5-dihydroxybenzyl alcohol, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells by triggering the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3.[6] This compound also causes DNA damage and inhibits DNA replication, leading to cell cycle arrest in the S phase.[6]
Furthermore, DHMBA has been found to exhibit anticancer activity in human glioblastoma and metastatic prostate cancer cells by regulating multiple signaling pathways.[14][15] Mechanistically, DHMBA can decrease the levels of key proteins involved in cell growth and proliferation, such as those in the PI3K/Akt and MAPK signaling pathways.[14][15] Concurrently, it can increase the levels of tumor suppressor proteins like p53, p21, and Rb, leading to a reduction in cancer cell growth.[14][15]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by derivatives of this compound.
Caption: DHMBA's modulation of the PI3K/Akt and p53 signaling pathways.
Caption: DHMBA's inhibitory effect on the NF-κB signaling pathway.
Applications
This compound is a versatile intermediate with applications in several areas:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds, including bronchodilators and other complex organic molecules.[7]
-
Polymer Chemistry: It is used as a monomer for the creation of dendritic polyether macromolecules and dimethylsilyl-linked dendrimers.[7]
-
Fine Chemicals: It is a building block for other fine chemicals, such as 3,5-dihydroxybenzaldehyde.[4]
Conclusion
This compound is a molecule of significant interest with a rich history of chemical synthesis and a promising future in the development of new therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the potent biological activities of its derivatives, makes it a valuable tool for researchers in both academia and industry. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological significance, with the aim of facilitating further research and application of this versatile compound. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a practical resource for scientists working to unlock the full potential of this compound and its analogues.
References
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- 2. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells | Bentham Science [benthamscience.com]
- 3. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105884580A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CNP0197323.0 - COCONUT [coconut.naturalproducts.net]
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- 9. m.youtube.com [m.youtube.com]
- 10. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 11. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxybenzyl alcohol, also known as 5-(hydroxymethyl)resorcinol, is an aromatic organic compound with the chemical formula C₇H₈O₃.[1][2][3] It serves as a crucial intermediate in organic synthesis and a valuable building block in medicinal chemistry and materials science.[4][5] This compound is recognized for its role as a precursor in the synthesis of various pharmaceutical molecules, including resveratrol (B1683913) analogs and other polyphenolic natural products, which exhibit a range of biological activities such as antibacterial, anti-inflammatory, antioxidant, and antitumor effects.[4][5] Its utility also extends to the creation of dendritic polyether macromolecules and dimethylsilyl-linked dendrimers.[1][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological significance.
Core Physicochemical Properties
The physicochemical properties of this compound are fundamental to its application in research and development. These properties dictate its behavior in various solvents, its reactivity, and its potential biological interactions. A summary of these key characteristics is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₃ | [1][2][3] |
| Molecular Weight | 140.14 g/mol | [1][2][3][7] |
| Appearance | White to off-white crystalline powder/solid | [8][9] |
| Melting Point | 182-186 °C (with decomposition) | [1][3][4] |
| Boiling Point | 216.62°C (rough estimate) | [6] |
| Solubility | Soluble in water, DMSO, methanol, ethanol, ether, and THF.[1][4][6][8][10] Practically insoluble in chloroform.[11] | |
| logP (Octanol-Water Partition Coefficient) | 0.0791 | [12] |
| IUPAC Name | 5-(hydroxymethyl)benzene-1,3-diol | [1][7] |
| CAS Number | 29654-55-5 | [1][2][3] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for the reliable application of any chemical compound. The following sections detail standard methodologies for key property measurements and a specific synthesis protocol for this compound.
Synthesis of this compound
A common method for synthesizing this compound involves the reduction of 3,5-dihydroxybenzoic acid or its derivatives.[5][10] One specific protocol utilizes sodium borohydride (B1222165) as a reducing agent.[10]
Materials:
-
3,5-dihydroxybenzoic acid
-
Methanol (or Ethanol/Isopropanol) as a catalyst[10]
-
Sodium borohydride (NaBH₄)[10]
-
Tetrahydrofuran (THF) as an organic solvent[10]
-
10% Hydrochloric acid (HCl) aqueous solution
-
Ethyl acetate
-
Hot water for recrystallization
Procedure:
-
In a 1L four-necked flask equipped with a reflux condenser, thermometer, and constant pressure funnel, add 500mL of THF, 50g (0.33mol) of 3,5-dihydroxybenzoic acid, and 0.52g (0.017mol) of methanol.[10]
-
Stir the mixture vigorously while heating to a gentle reflux.[10]
-
Slowly add 12.6g (0.33mol) of sodium borohydride in batches, ensuring the reflux does not become too vigorous.[10]
-
After the addition is complete, continue refluxing the mixture for 6 hours.[10]
-
Once the reaction is complete, cool the mixture in an ice bath.[10]
-
Slowly add 100mL of 10% aqueous HCl to terminate the reaction, then stir for 10 minutes.[10]
-
Separate the organic layer. The aqueous layer is then extracted with 200mL of ethyl acetate.[10]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Recrystallize the white solid crude product from hot water to obtain pure this compound. The expected yield is approximately 95%.[10]
Caption: Synthesis workflow for this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.[13]
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)[13]
-
Capillary tubes (sealed at one end)
-
Sample of this compound
Procedure:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Record the temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid. For pure this compound, this range is typically 182-186 °C.[3]
Boiling Point Determination
While this compound tends to decompose near its melting point, a rough estimate of its boiling point can be obtained, often through computational models or specialized experimental setups under vacuum. A general method for determining the boiling point of a liquid is simple distillation.[13]
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
Place the liquid sample in the distillation flask.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[13]
-
Heat the liquid gently.
-
As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
The temperature will rise and then stabilize. This stable temperature is the boiling point of the liquid.[13] The vapor then condenses and is collected in the receiving flask.[13]
Solubility Assessment
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.
Materials:
-
Sample of this compound
-
Various solvents (e.g., water, DMSO, methanol, chloroform)
-
Test tubes or small vials
-
Vortex mixer or shaker
Procedure:
-
Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution. Classify the solubility based on observation:
-
Repeat the process with different solvents to build a solubility profile. This compound is known to be soluble in polar solvents like DMSO and methanol.[1][4]
Biological Activity and Signaling Pathways
While this compound itself is a key synthetic intermediate, its derivatives have demonstrated significant biological activities. For instance, the derivative 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to possess anti-adipogenesis properties by modulating critical signaling pathways in pre-adipocytes.[5][14]
DHMBA inhibits the differentiation of pre-adipocytes into mature fat cells by downregulating the master transcription factors of adipogenesis, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[5][14] The suppression of these factors disrupts the signaling cascade necessary for fat cell formation.[5] Furthermore, DHMBA has been found to modulate the insulin (B600854) signaling pathway by decreasing the levels of PI3K, Akt, and mTOR, and also interacts with the NF-κB signaling pathway, further contributing to its anti-adipogenic effects.[5][14][15]
Caption: DHMBA's inhibitory effect on adipogenesis signaling.
References
- 1. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound 99 29654-55-5 [sigmaaldrich.com]
- 4. This compound | 29654-55-5 [chemicalbook.com]
- 5. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 6. This compound Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 7. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. Benzyl alcohol, 3,5-dihydroxy- | SIELC Technologies [sielc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3,5-Dihydroxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3,5-Dihydroxybenzyl alcohol (CAS No. 29654-55-5), a key intermediate in organic synthesis and a molecule of significant interest in pharmaceutical research. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its role in modulating critical cellular signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.
Chemical Identity and Physicochemical Properties
This compound, also known as 5-(Hydroxymethyl)resorcinol, is an aromatic alcohol containing a benzene (B151609) ring substituted with two hydroxyl groups at positions 3 and 5, and a hydroxymethyl group at position 1.[1]
Chemical Structure:
(Image Source: PubChem CID 34661)
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 29654-55-5[1][2][3][4] |
| Molecular Formula | C₇H₈O₃[2][3][4] |
| Molecular Weight | 140.14 g/mol [1][2] |
| IUPAC Name | 5-(hydroxymethyl)benzene-1,3-diol[5] |
| Synonyms | 5-(Hydroxymethyl)resorcinol, Benzyl alcohol, 3,5-dihydroxy-[1][3] |
| InChI Key | NGYYFWGABVVEPL-UHFFFAOYSA-N[1][3] |
| SMILES | OCc1cc(O)cc(O)c1[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | White to off-white crystalline powder or solid.[6][7] |
| Melting Point | 182-186 °C (decomposes)[1][2] |
| Solubility | Soluble in water, ethanol, ether, tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and methanol.[2][6] |
| LogP | 0.0791[3] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the reduction of 3,5-dihydroxybenzoic acid or its derivatives.
Experimental Protocol: Reduction of 3,5-Dihydroxybenzoic Acid
This protocol is adapted from a method utilizing sodium borohydride (B1222165) as the reducing agent.[8]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (catalyst)
-
Tetrahydrofuran (THF, solvent)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of THF, 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[2]
-
Heat the mixture to a gentle reflux while stirring vigorously.[2]
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.[2]
-
Continue refluxing the mixture for 6 hours.[2]
-
After the reaction is complete, cool the mixture in an ice bath and slowly add 100 mL of 10% aqueous hydrochloric acid to quench the reaction.[2]
-
Separate the organic layer and extract the aqueous layer twice with 200 mL of ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]
-
Recrystallize the crude product from hot water to obtain pure this compound. The reported yield is up to 95%.[2][8]
Experimental Protocol: Synthesis via Acetylation and Reduction
This alternative method involves the protection of the hydroxyl groups via acetylation, followed by reduction and deprotection.[9]
Workflow Diagram:
Caption: Synthesis workflow of this compound via acetylation, reduction, and deprotection.
Procedure:
-
Acetylation: 3,5-Dihydroxybenzoic acid is reacted with an acetylating agent (e.g., acetic anhydride) to protect the two hydroxyl groups, forming 3,5-diacetoxybenzoic acid.[9]
-
Reduction: The carboxyl group of 3,5-diacetoxybenzoic acid is then reduced to a primary alcohol using a sodium borohydride/iodine system.[9]
-
Deprotection: The acetyl protecting groups are removed by hydrolysis with a weak base to yield the final product, this compound.[9]
Biological Activities and Signaling Pathways
While this compound itself has reported biological activities, including antibacterial, anti-inflammatory, and antioxidant effects, a significant body of research has focused on its derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) .[2][10] This section will focus on the anticancer and anti-adipogenesis activities of DHMBA and the signaling pathways it modulates.
Anticancer Activity of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)
DHMBA has demonstrated anticancer activity in various cancer cell lines, including human glioblastoma and metastatic prostate cancer cells.[11][12] It exerts its effects by suppressing cell proliferation, migration, and invasion, and by inducing apoptosis.[11]
Table 3: Effect of DHMBA on Cancer Cell Lines
| Cell Line | Concentration (µM) | Observed Effects |
| Human Glioblastoma | 0.1 - 250 | Suppressed cell proliferation, adhesion, and migration; induced apoptosis.[11] |
| Metastatic Prostate Cancer (PC-3, DU-145) | 1 - 10 | Suppressed colony formation and growth.[4] |
| Lung Cancer (A549) | 1 - 250 | Suppressed cell growth.[12] |
Experimental Protocol: Cell Proliferation Assay
-
Human glioblastoma cells are cultured in DMEM-low glucose medium containing 10% fetal bovine serum (FBS).[11]
-
Cells are treated with varying concentrations of DHMBA (0.1-250 µM) or a vehicle control.[11]
-
Cell proliferation is assessed at specified time points (e.g., 24, 48, 72 hours) using a standard method such as the MTT assay or by direct cell counting.
Signaling Pathways Modulated by DHMBA in Cancer Cells:
DHMBA's anticancer effects are mediated through the regulation of multiple signaling pathways. Mechanistically, DHMBA treatment has been shown to decrease the levels of key proteins involved in cell growth and proliferation, such as PI3-kinase, Akt, MAPK, and mTOR, while increasing the levels of tumor suppressors like p53, p21, and Rb.[11]
Caption: DHMBA's modulation of PI3K/Akt/mTOR and tumor suppressor pathways in cancer cells.
Anti-Adipogenesis Activity of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)
DHMBA has been shown to inhibit adipogenesis, the process of pre-adipocyte differentiation into mature fat cells, in mouse 3T3-L1 adipocytes.[1]
Experimental Protocol: Adipogenesis Inhibition Assay
-
3T3-L1 preadipocytes are cultured to subconfluence in DMEM containing 10% calf fetal serum.[1]
-
Adipogenesis is induced by treating the cells with a differentiation medium containing insulin (B600854), dexamethasone, and IBMX.
-
Cells are concurrently treated with DHMBA (1, 10, or 100 µM) or a vehicle control.[1]
-
After several days of differentiation, lipid accumulation is assessed by Oil Red O staining and quantification.
Signaling Pathways Modulated by DHMBA in Adipocytes:
DHMBA inhibits adipogenesis by downregulating the expression of key transcription factors, PPARγ and C/EBPα, which are master regulators of adipocyte differentiation. It also interferes with the insulin signaling pathway by reducing the levels of PI3-kinase, Akt, MAPK, and mTOR.[1]
Caption: DHMBA's inhibitory effects on key signaling pathways involved in adipogenesis.
Applications and Future Directions
This compound and its derivatives are valuable compounds with a wide range of applications.
-
Pharmaceutical Intermediate: It serves as a crucial building block for the synthesis of various pharmaceutical compounds, including bronchodilators and resveratrol (B1683913) analogs.[2][10]
-
Polymer Chemistry: It is used as a monomer for the synthesis of dendrimers and hyperbranched polymers.[2][10]
-
Fine Chemicals: It is utilized in the production of other fine chemicals and can be found in daily use chemical products.[8][9]
The diverse biological activities of this compound and its derivatives, particularly DHMBA, highlight their potential as lead compounds in drug discovery. Further research is warranted to explore their therapeutic potential in oncology, metabolic disorders, and inflammatory diseases. The elucidation of their detailed mechanisms of action will be crucial for the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A New Technique for Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 29654-55-5 [chemicalbook.com]
- 11. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Botanical and Marine Origins of 3,5-Dihydroxybenzyl Alcohol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and biological origins of 3,5-Dihydroxybenzyl alcohol and its derivatives, compounds of increasing interest to the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the botanical and marine life from which these valuable molecules are derived.
Introduction
This compound is a phenolic compound that has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Its structural derivatives, found in various natural sources, also exhibit significant bioactivities. Understanding the natural origins and biosynthetic pathways of these compounds is crucial for their sustainable sourcing and for the development of novel therapeutic agents. This guide summarizes the current scientific knowledge on the natural occurrence, biosynthesis, and methods of isolation of this compound and its key derivatives.
Natural Sources
This compound and its derivatives have been identified in a diverse array of organisms, from terrestrial plants to marine life. The primary sources are detailed below.
Terrestrial Plants
The compound this compound has been primarily isolated from two plant genera:
-
Reynoutria (syn. Polygonum) : Notably found in Japanese knotweed (Reynoutria japonica), a plant with a long history of use in traditional medicine.
-
Veratrum : Various species of this genus, including Veratrum ussuri and Veratrum hairy spike, are known to produce this alcohol.
Marine Organisms
While this compound itself has not been reported in marine fauna, structurally related and biologically active derivatives have been isolated:
-
Pacific Oyster (Crassostrea gigas) : This marine bivalve is a source of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , a potent antioxidant.
-
Marine-derived Fungus (Ampelomyces sp.) : A chlorinated derivative, 3-chloro-2,5-dihydroxybenzyl alcohol , has been isolated from this fungus.
Quantitative Data
The concentration of this compound and its derivatives can vary significantly depending on the source, environmental conditions, and extraction methods. The following table summarizes the available quantitative data.
| Compound | Source Organism | Part/Condition | Concentration/Yield | Reference |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Crassostrea gigas (Pacific Oyster) | Whole oyster meat (wet weight) | 6.7 mg/100 g | [1] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Crassostrea gigas (Pacific Oyster) | Soft tissue extract | 24.3 µg/mL | [2] |
Biological Origin and Biosynthesis
The biosynthesis of this compound and its derivatives originates from the polyketide pathway . The key precursor molecule is 3,5-dihydroxybenzoic acid . This precursor is synthesized by type III polyketide synthases (PKSs). The final step in the formation of this compound is the reduction of the carboxylic acid group of 3,5-dihydroxybenzoic acid, a reaction catalyzed by specific reductase enzymes in a biological context.
Experimental Protocols
Extraction and Isolation of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) from Crassostrea gigas**
This protocol is based on the methodology described for the isolation of DHMBA from the Pacific oyster.[1]
-
Extraction : The soft tissue of the oyster is homogenized and extracted with ethanol (B145695).
-
Solvent Partitioning : The ethanol extract is then subjected to sequential partitioning with organic solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and butanol, to separate compounds based on their polarity.
-
Fraction Selection : The antioxidant activity of each fraction is assessed, with the most active fraction (typically the ethyl acetate fraction) being selected for further purification.
-
Chromatographic Purification : The selected fraction is purified using Thin-Layer Chromatography (TLC) followed by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the pure DHMBA.
-
Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
General Protocol for Extraction of Alkaloids and other Metabolites from Veratrum Species
The following is a general procedure for the extraction of compounds from Veratrum species, which can be adapted for the isolation of this compound.
-
Sample Preparation : The dried and powdered rhizomes of the Veratrum plant are used as the starting material.
-
Solvent Extraction : The powdered plant material is extracted with 70-95% ethanol, often under reflux, to extract a broad range of metabolites.
-
Concentration : The ethanol extract is filtered and concentrated under reduced pressure to remove the solvent.
-
Purification : The crude extract is then subjected to column chromatography, typically using a macroporous adsorption resin or silica (B1680970) gel, for the separation and purification of individual compounds. Elution is performed with a gradient of solvents, such as ethanol-water mixtures.
-
Crystallization : The purified fractions containing the target compound are concentrated, and the compound is obtained in crystalline form through recrystallization.
General Protocol for Isolation of Fungal Metabolites from Ampelomyces sp.**
This outlines a general approach for the isolation of secondary metabolites from fungal cultures.
-
Fungal Culture : Ampelomyces sp. is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction : The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the metabolites.
-
Chromatographic Separation : The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the mixture of compounds.
-
Purification : Further purification of the fractions is achieved using preparative TLC or HPLC to isolate the pure 3-chloro-2,5-dihydroxybenzyl alcohol.
-
Characterization : The structure of the isolated metabolite is determined using spectroscopic techniques like NMR and MS.
Signaling Pathways and Biological Activities
Derivatives of this compound have been shown to modulate key cellular signaling pathways, highlighting their therapeutic potential.
Inhibition of NF-κB Signaling by DHMBA
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.
Induction of Apoptosis by 3-chloro-2,5-dihydroxybenzyl alcohol
The chlorinated derivative of this compound has been found to induce apoptosis in cancer cells through the activation of the caspase cascade, initiated by DNA damage.
References
Spectral data analysis of 3,5-Dihydroxybenzyl alcohol (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Data Analysis of 3,5-Dihydroxybenzyl Alcohol
Introduction
This compound, also known as 5-(hydroxymethyl)resorcinol, is a key organic intermediate in the synthesis of various compounds, including dendritic polymers and other macromolecules.[1] Its chemical structure, featuring a substituted aromatic ring with hydroxyl and alcohol functional groups, makes it an excellent candidate for structural elucidation using a combination of spectroscopic techniques. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Workflow for Spectroscopic Analysis
The structural confirmation of a pure chemical entity like this compound is a systematic process. It begins with sample preparation, followed by data acquisition using various spectroscopic methods. Each technique provides unique structural information, and the collective data is integrated to build a complete and unambiguous molecular profile.
Caption: General workflow for the spectral analysis and structure elucidation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.21 | t (triplet) | 1H | H-4 |
| ~6.29 | d (doublet) | 2H | H-2, H-6 |
| ~4.45 | s (singlet) | 2H | -CH₂OH |
| ~9.15 | s (singlet) | 2H | Ar-OH |
| ~5.05 | s (singlet) | 1H | -CH₂OH |
Note: Hydroxyl proton shifts (Ar-OH, -CH₂OH) are variable and can depend on solvent, concentration, and temperature.
Interpretation:
-
Aromatic Protons: The signals at ~6.21 ppm and ~6.29 ppm are characteristic of protons on a benzene (B151609) ring. The proton at the 4-position (H-4) appears as a triplet due to coupling with the two equivalent protons at the 2 and 6-positions. The H-2 and H-6 protons appear as a doublet, coupling with H-4.
-
Methylene (B1212753) Protons: The singlet at ~4.45 ppm corresponds to the two protons of the benzylic alcohol's methylene (-CH₂) group. The singlet nature indicates no adjacent protons to couple with.
-
Hydroxyl Protons: The broad singlets for the phenolic (-ArOH) and alcoholic (-CH₂OH) protons are typical. Their chemical shifts can vary, and they often do not show coupling.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~159.0 | C-3, C-5 |
| ~143.5 | C-1 |
| ~106.5 | C-4 |
| ~102.0 | C-2, C-6 |
| ~65.0 | -CH₂OH |
Interpretation:
-
Aromatic Carbons: The signals in the range of 102-159 ppm are typical for aromatic carbons. The two carbons bearing the hydroxyl groups (C-3, C-5) are the most deshielded, appearing furthest downfield at ~159.0 ppm. The carbon attached to the methylene group (C-1) is at ~143.5 ppm. The remaining aromatic carbons (C-2, C-4, C-6) appear at higher field strengths.
-
Aliphatic Carbon: The signal at ~65.0 ppm is characteristic of the methylene carbon (-CH₂) attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3500 - 3200 | O-H Stretch (broad) | Phenolic & Alcoholic O-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Phenolic C-O |
| ~1050 | C-O Stretch | Alcoholic C-O |
Interpretation:
-
O-H Stretching: A very prominent and broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl (-OH) groups, encompassing both the phenolic and alcoholic types. The broadness is due to hydrogen bonding.
-
C-H Stretching: Absorptions for aromatic C-H stretching are typically observed just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: The characteristic absorptions for the carbon-carbon double bonds within the aromatic ring appear at approximately 1600 and 1470 cm⁻¹.
-
C-O Stretching: Strong bands corresponding to the stretching vibrations of the phenolic and primary alcohol C-O bonds are visible at ~1250 cm⁻¹ and ~1050 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₈O₃), the molecular weight is 140.14 g/mol .[2][3]
| m/z (mass-to-charge ratio) | Possible Fragment Assignment |
| 140 | [M]⁺ (Molecular Ion) |
| 123 | [M - OH]⁺ |
| 122 | [M - H₂O]⁺ |
| 111 | [M - CH₂OH]⁺ |
| 94 | [M - H₂O - CO]⁺ |
Interpretation:
-
Molecular Ion Peak: The peak at m/z = 140 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.
-
Key Fragments: The fragmentation pattern is consistent with the structure. Common losses include the hydroxyl group (-OH) to give a peak at m/z 123, or a molecule of water (H₂O) to yield a peak at m/z 122. Loss of the entire hydroxymethyl group (-CH₂OH) results in a fragment at m/z 111. Subsequent fragmentation can lead to other observed smaller peaks.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).[4]
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.[5] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are obtained to simplify the signals to singlets for each unique carbon.[6]
Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of solid this compound (10-20 mg) is dissolved in a few drops of a volatile solvent like acetone (B3395972) or methanol.[7]
-
Application: One drop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr).[7]
-
Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.
-
Data Acquisition: The plate is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[8][9]
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[10]
-
Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[11][12]
-
Acceleration & Deflection: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[12]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[10]
Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a cohesive and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific electronic environments of each atom. IR spectroscopy confirms the presence of key hydroxyl and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This multi-faceted spectroscopic approach is fundamental in chemical research and development for verifying the identity and purity of synthesized compounds.
References
- 1. This compound | 29654-55-5 [chemicalbook.com]
- 2. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. rsc.org [rsc.org]
- 6. sc.edu [sc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Unveiling the Physicochemical Landscape of 3,5-Dihydroxybenzyl Alcohol: A Technical Guide to its Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3,5-Dihydroxybenzyl alcohol, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies to inform its application in various scientific endeavors.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid. It is a polyphenolic alcohol with a molecular weight of 140.14 g/mol . A critical physical characteristic is its melting point, which is reported to be in the range of 182-186°C, often accompanied by decomposition.[1][2]
Solubility Profile
The solubility of this compound is a crucial parameter for its handling, formulation, and biological application. It is generally characterized as being soluble in a range of polar organic solvents.
Qualitative Solubility:
Based on available data, this compound exhibits solubility in the following solvents:
-
High Solubility: N,N-Dimethylformamide (DMF)[3]
-
Soluble: Dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, ether, and tetrahydrofuran (B95107) (THF).[1][2][4][5]
-
Sparingly Soluble: Glacial acetic acid[3]
-
Very Slightly Soluble: Chloroform[3]
-
Water Solubility: There are conflicting reports regarding its solubility in water. Some sources describe it as soluble[1][4], while another indicates it is "practically insoluble".[3] This discrepancy may be attributable to differences in experimental conditions, such as temperature and pH. The presence of two phenolic hydroxyl groups suggests that its solubility in aqueous solutions would be significantly influenced by pH, with increased solubility expected in alkaline conditions due to deprotonation.
Quantitative Solubility Data:
A comprehensive search of publicly available literature did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents at different temperatures. This data gap highlights an area for future experimental investigation.
Stability Characteristics
Understanding the stability of this compound is paramount for its storage, handling, and incorporation into formulations.
General Stability:
Under normal storage conditions, this compound is considered stable.[6] For optimal preservation, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5]
Incompatibilities and Degradation:
The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Exposure to these substances can lead to degradation. The phenolic hydroxyl groups are susceptible to oxidation, which is a likely degradation pathway.
Hazardous Decomposition:
When subjected to thermal decomposition, this compound can produce hazardous products, including carbon monoxide and carbon dioxide.[6]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly available in the reviewed literature. However, standard methodologies for characterizing phenolic compounds can be readily applied.
Solubility Determination (Shake-Flask Method):
A widely accepted method for determining equilibrium solubility is the shake-flask method.
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Stability Assessment (Forced Degradation Study):
Forced degradation studies are essential to identify potential degradation pathways and the intrinsic stability of a compound.
-
Stress Conditions: Solutions of this compound are prepared in relevant solvents and subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% Hydrogen peroxide at room temperature.
-
Thermal Stress: Heating the solid compound and a solution at a high temperature (e.g., 80°C).
-
Photostability: Exposing the solid and a solution to UV and visible light.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of the degradants.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive solubility and stability assessment of this compound.
Caption: Workflow for Solubility and Stability Profiling.
This guide consolidates the currently available information on the solubility and stability of this compound. The identified knowledge gaps, particularly the lack of quantitative solubility data, present opportunities for further research to fully unlock the potential of this versatile chemical intermediate.
References
- 1. This compound | 29654-55-5 [chemicalbook.com]
- 2. This compound Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
3,5-Dihydroxybenzyl alcohol material safety data sheet (MSDS) information
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety information for 3,5-Dihydroxybenzyl alcohol (CAS No. 29654-55-5), also known as 5-(Hydroxymethyl)resorcinol. The information is compiled to meet the needs of professionals in research and drug development, focusing on data presentation, experimental context, and clear visual guides for safety protocols.
Core Safety Information
This compound is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | [3][4] |
| Molecular Weight | 140.14 g/mol | [3][4] |
| Appearance | Off-white to beige-pink or gray crystalline powder | [5] |
| Melting Point | 181-186 °C (decomposes) | [3][6] |
| Solubility | Soluble in DMSO and methanol.[5][7] | [5][7] |
| Purity | ≥98% | [3] |
Table 2: Toxicological Data
| Parameter | Value | Classification | Source |
| Acute Toxicity | No information available | Not Classified | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3 | [1][2] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | Not Classified | [3] |
Table 3: Handling and Storage
| Parameter | Recommendation | Source |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. | [1][3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1][3] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides. | [1] |
Experimental Protocols
While specific experimental reports on the toxicology of this compound are not publicly available, the hazard classifications provided in safety data sheets are typically based on standardized testing protocols. The following are detailed methodologies for the key experiments relevant to the identified hazards.
Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)
This test method uses reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.
-
Tissue Preparation: Three-dimensional RhE models, such as EpiDerm™ or EpiSkin™, are pre-incubated in a defined culture medium.
-
Test Substance Application: A precise amount of the test substance (in this case, this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period, typically 60 minutes, at 37°C in a humidified incubator.
-
Post-Exposure: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for approximately 42 hours to allow for the development of cytotoxic effects.
-
Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then extracted and measured spectrophotometrically.
-
Classification: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.
Eye Irritation Testing (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or damage.
-
Animal Model: The test is typically conducted on healthy, young adult albino rabbits.
-
Test Substance Administration: A single dose of the test substance (e.g., 0.1 mL of a liquid or 100 mg of a solid like this compound) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
Scoring: The severity of the observed lesions is scored according to a standardized system.
-
Classification: The classification of the substance as an eye irritant (Category 2) is based on the severity and reversibility of the observed ocular lesions.
Mandatory Visualizations
Logical Workflow for Laboratory Exposure
The following diagram illustrates a logical workflow for handling a hypothetical laboratory exposure to this compound.
Caption: Workflow for handling laboratory exposure to this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Theoretical and Computational Studies of 3,5-Dihydroxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Dihydroxybenzyl alcohol (DHBA) is a naturally occurring phenolic compound found in various plant species.[1] Its structure, featuring a resorcinol (B1680541) moiety with a hydroxymethyl group, imparts it with significant chemical reactivity and biological activity.[1] DHBA serves as a crucial intermediate in the synthesis of pharmaceuticals, including bronchodilators, and is a key building block for the creation of dendrimers and other complex polymers.[1][2] From a biomedical perspective, DHBA has demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] This guide aims to provide a comprehensive overview of the theoretical and computational studies of DHBA to support its ongoing investigation and application in various scientific fields.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃ | [5][6] |
| Molecular Weight | 140.14 g/mol | [5][6] |
| CAS Number | 29654-55-5 | [5] |
| Melting Point | 182-186 °C (decomposes) | [7] |
| Solubility | Soluble in water, ethanol, ether, and other polar solvents. | |
| Appearance | White to off-white crystalline powder | |
| InChI Key | NGYYFWGABVVEPL-UHFFFAOYSA-N | |
| SMILES | OCc1cc(O)cc(O)c1 |
Theoretical and Computational Studies
Theoretical and computational chemistry offer powerful tools to understand the molecular structure, reactivity, and electronic properties of compounds like this compound. While specific computational studies on DHBA are limited in publicly accessible literature, this section presents representative data from its derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), to illustrate the types of insights that can be gained. These calculations are typically performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G(d,p).
Molecular Geometry
The optimized molecular geometry provides information on bond lengths and angles, which are crucial for understanding the molecule's shape and steric properties. Representative calculated geometric parameters for the aromatic ring of a DHMBA analog are presented in Table 2.
Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) for the Aromatic Ring of a 3,5-dihydroxy-4-methoxybenzyl Alcohol Analog (Representative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.39 | |
| C2-C3 | 1.39 | |
| C3-C4 | 1.40 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.40 | |
| C1-O1 | 1.37 | |
| C3-O2 | 1.37 | |
| C5-C7 | 1.51 | |
| C1-C2-C3 120.0 | ||
| C2-C3-C4 120.1 | ||
| C3-C4-C5 119.9 | ||
| C4-C5-C6 120.1 | ||
| C5-C6-C1 119.9 | ||
| C6-C1-C2 120.0 |
Note: This data is representative and based on typical values for similar aromatic systems calculated using DFT. Actual values for this compound may vary.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.
Table 3: Calculated Electronic Properties of a 3,5-dihydroxy-4-methoxybenzyl Alcohol Analog (Representative Data)
| Parameter | Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |
Note: This data is representative and based on typical values for similar phenolic compounds calculated using DFT. The HOMO-LUMO gap suggests that the molecule is relatively stable, with the potential for electronic excitation upon absorption of UV light.
Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity and electrostatic interactions.
Table 4: Calculated Mulliken Atomic Charges for a 3,5-dihydroxy-4-methoxybenzyl Alcohol Analog (Representative Data)
| Atom | Charge (e) |
| O (phenolic) | -0.6 to -0.7 |
| H (phenolic) | +0.3 to +0.4 |
| C (aromatic, bonded to OH) | +0.2 to +0.3 |
| C (aromatic, not bonded to OH) | -0.1 to -0.2 |
| O (alcoholic) | -0.7 to -0.8 |
| H (alcoholic) | +0.4 to +0.5 |
Note: This data is representative. The negative charges on the oxygen atoms and positive charges on the hydroxyl hydrogens indicate the potential for hydrogen bonding.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify regions that are rich or deficient in electrons, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Caption: Conceptual overview of Molecular Electrostatic Potential (MEP) analysis.
For this compound, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, making them susceptible to nucleophilic attack.
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the reduction of 3,5-dihydroxybenzoic acid or its derivatives.
Method 1: Reduction of 3,5-Dihydroxybenzoic Acid
This method describes the direct reduction of 3,5-dihydroxybenzoic acid using sodium borohydride (B1222165) with a catalytic amount of methanol.[8]
Materials:
-
3,5-dihydroxybenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 1 L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.
-
Stir the mixture vigorously and heat to a gentle reflux.
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the rate of addition to prevent excessive refluxing.
-
After the addition is complete, maintain the reflux for 6 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot water to yield pure this compound.
References
- 1. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells | Bentham Science [benthamscience.com]
- 4. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | 29654-55-5 [chemicalbook.com]
- 8. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
Quantum chemical calculations for 3,5-Dihydroxybenzyl alcohol
An In-depth Technical Guide to the Quantum Chemical Analysis of 3,5-Dihydroxybenzyl Alcohol
Abstract
This compound (DHBA) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, dendrimers, and other complex organic molecules.[1][2][3] Its polyphenolic structure contributes to its significant biological activities, including antioxidant and anti-inflammatory properties.[1][2] A thorough understanding of its molecular geometry, vibrational modes, and electronic characteristics is essential for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive computational framework using Density Functional Theory (DFT) to elucidate the structural and electronic properties of DHBA. It further outlines key experimental protocols for synthesis and characterization, offering a blueprint for researchers and drug development professionals.
Computational Methodology: A DFT-Based Protocol
Quantum chemical calculations provide a powerful, non-destructive method to investigate the properties of this compound at the atomic level. The following protocol outlines a robust methodology based on Density Functional Theory (DFT), a widely used and reliable approach for systems of this nature.[4][5]
Software and Theoretical Level
All calculations can be performed using a quantum chemistry software package like Gaussian. A recommended level of theory is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p).[6][7][8] This combination provides a good balance between accuracy and computational cost for organic molecules.
Geometry Optimization
The initial step involves building the this compound molecule. The geometry is then optimized to find the most stable, lowest-energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is located.[9][10]
Vibrational Frequency Analysis
Following successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculation yields harmonic vibrational frequencies that can be directly compared to experimental FT-IR and Raman spectra. A scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and systematic errors.[6]
Electronic Property Analysis
Several key electronic properties are calculated to understand the molecule's reactivity and electronic transitions:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity.[11][12] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[5][8]
Experimental Protocols
Theoretical calculations are most powerful when validated against experimental data. The following sections detail standard protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis via Reduction of 3,5-Dihydroxybenzoic Acid
A common and efficient method for synthesizing DHBA is the reduction of commercially available 3,5-dihydroxybenzoic acid.[13][14]
-
Reactants: 3,5-dihydroxybenzoic acid, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., tetrahydrofuran, THF).[13][15]
-
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in THF in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) to the cooled solution. In some procedures, reagents like iodine or trimethyl borate (B1201080) are used to facilitate the reduction of the carboxylic acid.[1][15]
-
Allow the reaction to proceed for several hours at room temperature or under reflux, monitoring its progress using thin-layer chromatography (TLC).[1][15]
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by carefully adding an acidic solution (e.g., dilute HCl) or water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent.
-
Purify the resulting crude product by recrystallization (e.g., from hot water) or column chromatography to yield pure this compound as a white crystalline solid.[15]
-
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: An FTIR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[16]
-
Expected Peaks: Key vibrational modes include the broad O-H stretching of the alcohol and phenolic groups (~3200-3600 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-O stretching (~1000-1250 cm⁻¹), and various C=C aromatic ring stretching vibrations (~1450-1600 cm⁻¹).
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Protocol: A UV-Vis spectrum is recorded by dissolving a small amount of the compound in a suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol). The absorbance is measured over a wavelength range of approximately 200-400 nm.
-
Expected Peaks: Aromatic compounds like DHBA are expected to show characteristic absorption bands corresponding to π → π* transitions. For the related 3,5-dihydroxybenzoic acid, absorption maxima are observed around 208 nm, 250 nm, and 308 nm.[17] Similar absorption patterns are expected for DHBA.
-
Data Presentation and Interpretation
All quantitative data from computational and experimental analyses should be systematically organized for clear comparison and interpretation.
Table 1: Optimized Geometric Parameters (Calculated)
Atom numbering should correspond to a standardized molecular diagram.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-C2 | Value |
| C-O (hydroxyl) | Value | |
| O-H (hydroxyl) | Value | |
| C-C (ring) | Value | |
| Bond Angles | C1-C2-C3 | Value |
| C-O-H | Value | |
| Dihedral Angles | H-O-C-C | Value |
| C2-C1-C7-O8 | Value |
Table 2: Vibrational Frequencies (Calculated vs. Experimental)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| O-H stretch (phenolic) | Value | Value | Value |
| O-H stretch (alcoholic) | Value | Value | Value |
| C-H stretch (aromatic) | Value | Value | Value |
| C=C stretch (aromatic) | Value | Value | Value |
| C-O stretch | Value | Value | Value |
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Application in Drug Development and Materials Science
The data generated from these quantum chemical calculations are invaluable for several applications.
-
Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties and reactive sites, researchers can predict how modifications to the DHBA structure will affect its biological activity.[2]
-
Rational Drug Design: The MEP and FMO analyses help identify which parts of the molecule are likely to interact with biological targets like proteins and enzymes, guiding the design of more potent and specific drugs.
-
Polymer and Materials Science: DHBA serves as a key monomer for the synthesis of dendrimers and hyperbranched polymers.[1][18] Computational data can help predict the properties of these resulting macromolecules.
References
- 1. This compound | 29654-55-5 [chemicalbook.com]
- 2. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. [Study on the vibrational spectra of 3,5-dimethoxybenzyl alcohol]. | Semantic Scholar [semanticscholar.org]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 14. Page loading... [guidechem.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 18. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Crystalline Landscape of 3,5-Dihydroxybenzyl Alcohol: An Uncharted Territory in Solid-State Chemistry
For Immediate Release
[City, State] – [Date] – Despite its significance as a versatile intermediate in medicinal chemistry and materials science, the fundamental solid-state properties of 3,5-dihydroxybenzyl alcohol, specifically its crystalline structure and potential for polymorphism, remain a notable gap in the scientific literature. A comprehensive review of available research indicates a lack of published crystallographic data, precluding a detailed technical guide on its polymorphic forms and their specific structural characteristics. This absence of information presents both a challenge and an opportunity for researchers in crystallography, solid-state chemistry, and drug development.
While numerous sources detail the synthesis and general chemical properties of this compound, including its melting point, solubility, and various applications, no publicly accessible records of its single-crystal X-ray diffraction data, powder X-ray diffraction patterns, or differential scanning calorimetry studies focused on polymorphism have been identified. Such data is crucial for understanding the three-dimensional arrangement of molecules in the solid state, which in turn governs key physicochemical properties such as solubility, stability, and bioavailability – all critical parameters in the development of pharmaceutical and other advanced materials.
General Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | [1][2][3] |
| Molecular Weight | 140.14 g/mol | [1][2][4] |
| Melting Point | 182-186 °C (decomposes) | [3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Soluble in water, ethanol, ether, and THF | [2][3] |
Synthesis and Crystallization: Experimental Protocols
Various methods for the synthesis of this compound have been reported, typically involving the reduction of 3,5-dihydroxybenzoic acid or its derivatives. One common laboratory-scale synthesis is outlined below.
Synthesis via Reduction of 3,5-Diacetoxybenzoic Acid
A frequently cited synthetic route involves the reduction of an acetyl-protected precursor, 3,5-diacetoxybenzoic acid, using a sodium borohydride (B1222165)/iodine system.[5]
Materials:
-
3,5-Diacetoxybenzoic acid
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hot water for recrystallization
Procedure:
-
To a three-necked flask containing THF, add sodium borohydride.
-
Add 3,5-diacetoxybenzoic acid to the flask.
-
Control the temperature at 0°C using an ice-water bath.
-
Slowly add a THF solution containing iodine dropwise.
-
After the initial reaction, add the product from the previous step and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Add saturated sodium bicarbonate solution to the residue and extract the product with ether.
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Filter the solution and concentrate it to yield the crude product.
-
Recrystallize the crude product from hot water to obtain white crystals of this compound.[5]
The workflow for this synthesis is depicted in the following diagram:
Caption: A generalized workflow for the synthesis and purification of this compound.
The Path Forward: A Call for Solid-State Characterization
The absence of crystallographic and polymorphism data for this compound highlights a significant area for future research. A systematic study to explore its solid-state landscape would be of immense value. Such an investigation would likely involve the following logical progression:
Caption: A logical workflow for the comprehensive study of the crystalline structure and polymorphism of this compound.
Professionals in the fields of crystallography, pharmaceutical sciences, and materials science are encouraged to undertake studies to fill this knowledge gap. The elucidation of the crystalline structure and any polymorphic forms of this compound will undoubtedly contribute to a more profound understanding of its properties and pave the way for its more effective utilization in various technological applications.
References
- 1. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. This compound | 29654-55-5 [chemicalbook.com]
- 4. This compound 99 29654-55-5 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
High-yield synthesis of 3,5-Dihydroxybenzyl alcohol from 3,5-dihydroxybenzoic acid
Application Note: High-Yield Synthesis of 3,5-Dihydroxybenzyl Alcohol
AN-CHEM-001
Introduction
This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, including bronchodilators, and serves as a versatile building block in organic chemistry. This application note provides a detailed, laboratory-scale protocol for the high-yield synthesis of this compound from the readily available 3,5-dihydroxybenzoic acid. The featured method is a direct reduction using sodium borohydride (B1222165), which is characterized by its simplicity, high efficiency, and straightforward purification process, achieving yields of up to 95%.[1][2] This procedure is well-suited for researchers in academic and industrial settings, particularly those in drug development and fine chemical synthesis.
Overall Reaction Scheme
The synthesis involves the direct reduction of the carboxylic acid functionality of 3,5-dihydroxybenzoic acid to a primary alcohol. This is achieved using sodium borohydride as the reducing agent in tetrahydrofuran (B95107) (THF), with a catalytic amount of methanol.[1][3]
Reaction:
3,5-Dihydroxybenzoic Acid → this compound
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3,5-Dihydroxybenzoic Acid | [1] |
| Reagents | Sodium Borohydride, Methanol | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Product | This compound | [1] |
| Reported Yield | Up to 95% | [1][2] |
| Purification Method | Recrystallization from hot water | [1] |
Experimental Protocol
This protocol is adapted from a method described in patent CN103130617A.[1]
Materials and Reagents:
-
3,5-Dihydroxybenzoic acid (50 g, 0.324 mol)[3]
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
1-liter four-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Dropping funnel or powder funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and a magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[1][3]
-
Addition of Reducing Agent: Stir the mixture vigorously and heat to a gentle reflux using a heating mantle.[1] Once refluxing, slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.[1][3] The rate of addition should be controlled to maintain a steady reflux.
-
Reaction: After the complete addition of sodium borohydride, continue to reflux the reaction mixture for 6 hours.[1][3]
-
Work-up: After 6 hours, cool the reaction mixture to room temperature and then place it in an ice bath.[1] Slowly and carefully quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid through a dropping funnel.[1][3] Stir for an additional 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 200 mL of ethyl acetate for each extraction.[1]
-
Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude this compound by recrystallization from hot water to yield the pure product.[1]
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use anhydrous THF and handle it in a fume hood.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching step is exothermic and produces hydrogen gas. Perform the addition of hydrochloric acid slowly and with adequate cooling.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. The results may vary depending on the specific conditions and the purity of the reagents used.
References
Application Notes and Protocols for the Purification of 3,5-Dihydroxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3,5-Dihydroxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The described techniques, including recrystallization and column chromatography, are designed to yield high-purity material suitable for demanding research and development applications.
Introduction
This compound is a phenolic compound widely used as a building block in organic synthesis. Its purity is critical for the successful synthesis of downstream products, including antioxidants, specialty polymers, and bioactive molecules. Common impurities in commercially available or synthetically produced this compound may include residual starting materials such as 3,5-dihydroxybenzoic acid, byproducts from the reduction reaction, and solvents used during the synthesis and workup. This document outlines effective methods for the removal of these impurities.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for the successful implementation of the described purification protocols.
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 182-186 °C (decomposes)[1] |
| Solubility | Soluble in water, ethanol, ether, tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and methanol.[1] |
| InChI Key | NGYYFWGABVVEPL-UHFFFAOYSA-N |
| CAS Number | 29654-55-5 |
Purification Techniques
Two primary methods for the purification of this compound are detailed below: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Recrystallization from Hot Water
Recrystallization is a highly effective technique for purifying this compound, particularly for removing small amounts of soluble and insoluble impurities. The principle of this method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of an appropriate size. For every 1 gram of crude material, add approximately 10-15 mL of deionized water.
-
Heating: Gently heat the suspension on a hot plate with continuous stirring. Bring the mixture to a boil to ensure complete dissolution of the this compound. If any insoluble impurities remain, proceed to the hot filtration step.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
| Parameter | Value | Reference |
| Typical Yield | 83-95% | [1][2] |
| Purity (Post-Recrystallization) | >99% | [2] |
Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities. This method is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for flash chromatography, 230-400 mesh)
-
Solvents: Ethyl acetate (B1210297) and Hexane (B92381) (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Before performing column chromatography, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of ethyl acetate and hexane. A suitable mobile phase will provide good separation of the desired compound from its impurities, with an Rf value for this compound of approximately 0.3-0.4. A good starting point is a 50:50 (v/v) mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture if necessary. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the predetermined mobile phase. Collect fractions in separate tubes or flasks.
-
Fraction Analysis: Monitor the elution of the compounds by TLC. Spot small aliquots from each fraction onto a TLC plate, develop the plate, and visualize the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Typical Mobile Phase | Ethyl Acetate/Hexane gradient |
| Expected Purity | >99% |
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for recrystallization.
Caption: Logical workflow for purification by column chromatography.
References
Application Notes and Protocols for the Analysis of 3,5-Dihydroxybenzyl Alcohol
These application notes provide detailed methodologies for the analysis of 3,5-Dihydroxybenzyl alcohol using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Application Note: This document describes a robust reverse-phase HPLC (RP-HPLC) method for the accurate quantification of this compound. The method is suitable for purity assessment, in-process control, and stability testing.[1][2] This technique offers high resolution and sensitivity for analyzing aromatic compounds.[1]
Experimental Protocol
A. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Software: Chromatography data acquisition and processing software.
-
Solvents: HPLC grade Acetonitrile and ultrapure water (18.2 MΩ·cm).[1]
-
Standard: this compound reference standard of known purity.
B. Chromatographic Conditions: A gradient elution is recommended to ensure optimal separation and peak shape.[2]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[2] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 10% to 40% B; 15-20 min: 40% to 90% B; 20-25 min: Hold at 90% B; 25-30 min: Return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm or 280 nm |
| Injection Volume | 10 µL[2] |
C. Preparation of Standard and Sample Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase (in its initial composition). These will be used to construct a calibration curve.
-
Sample Preparation: Accurately weigh a known quantity of the sample containing this compound. Dissolve it in a suitable solvent (e.g., methanol) and dilute with the mobile phase to bring the concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Representative Chromatographic Data
| Analyte | Retention Time (min) | Peak Area (arbitrary units) |
|---|
| this compound | ~8.5 | (Varies with concentration) |
Table 2: Calibration Curve Data for Quantitative Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 150 | 2,250,000 |
| Linear Regression | R² ≥ 0.999 [2] |
HPLC Analysis Workflow
Caption: Workflow for the quantitative HPLC analysis of this compound.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: This section provides a standard protocol for the structural confirmation and elucidation of this compound using ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy. This is a definitive method for verifying the chemical structure and purity of the compound.
Experimental Protocol
A. Instrumentation and Materials:
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Solvent: Deuterated solvent such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable hydroxyl protons.
-
Standard: Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
B. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
C. NMR Data Acquisition:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Data Presentation
The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity* | Integration | Assignment |
|---|---|---|---|
| ~9.15 | s | 2H | Ar-OH |
| ~6.18 | t, J=2.0 Hz | 1H | H-4 |
| ~6.08 | d, J=2.0 Hz | 2H | H-2, H-6 |
| ~5.05 | t, J=5.7 Hz | 1H | CH₂-OH |
| ~4.35 | d, J=5.7 Hz | 2H | -CH₂ -OH |
*s = singlet, d = doublet, t = triplet
Table 4: ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158.5 | C-3, C-5 |
| ~144.2 | C-1 |
| ~105.3 | C-2, C-6 |
| ~101.1 | C-4 |
| ~62.9 | -CH₂ -OH |
NMR Analysis Workflow
Caption: Workflow for the structural analysis of this compound by NMR.
References
Synthesis of Dendrimers Using 3,5-Dihydroxybenzyl Alcohol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of dendrimers utilizing 3,5-dihydroxybenzyl alcohol as a key building block. Dendrimers, with their highly branched, three-dimensional architecture, offer unique advantages in drug delivery and other biomedical applications. Their well-defined structure allows for precise control over size, shape, and surface functionality, making them ideal nanocarriers for therapeutic agents.
This guide covers two primary synthetic strategies: the convergent and divergent methods for preparing poly(aryl ether) dendrimers. It includes step-by-step experimental procedures, comprehensive quantitative data, and characterization details to assist researchers in the successful synthesis and application of these macromolecules.
Synthetic Approaches: Convergent and Divergent Methods
Dendrimer synthesis can be broadly categorized into two approaches: divergent and convergent.[1]
-
Divergent Synthesis: This method begins from a central core molecule, and successive generations of monomers are added radially outwards. While this approach can rapidly generate large dendrimers, challenges include the potential for incomplete reactions and defects in the outer layers, which become more significant with increasing generations.[2]
-
Convergent Synthesis: In this "outside-in" approach, the dendritic branches, or "dendrons," are synthesized first and then attached to a multifunctional core in the final step. This method offers greater structural control, leading to more monodisperse dendrimers with fewer defects, and simplifies the purification process at each stage.[3][4] The Fréchet-type synthesis is a classic example of the convergent approach for preparing poly(aryl ether) dendrimers.[5]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the convergent and divergent synthesis of poly(aryl ether) dendrimers using this compound.
Convergent Synthesis of Fréchet-Type Dendrons and Dendrimers
The convergent synthesis of poly(aryl ether) dendrimers, pioneered by Fréchet and Hawker, involves a repetitive two-step sequence: a Williamson ether synthesis to couple an alcohol to a benzyl (B1604629) bromide, followed by the conversion of the new benzyl alcohol at the focal point to a benzyl bromide to enable the next coupling reaction.[6]
Step 1: Synthesis of First-Generation Dendron ([G-1]-Br)
-
Etherification: To a solution of this compound (1.0 eq) in acetone (B3395972), add potassium carbonate (K2CO3, 3.0 eq) and a catalytic amount of 18-crown-6 (B118740). Heat the mixture to reflux.
-
Add benzyl bromide (2.2 eq) dropwise and continue refluxing for 24 hours.
-
After cooling, filter the reaction mixture and evaporate the solvent. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting first-generation alcohol, [G-1]-OH, by column chromatography on silica (B1680970) gel.
-
Bromination: Dissolve the [G-1]-OH (1.0 eq) and carbon tetrabromide (CBr4, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C and add triphenylphosphine (B44618) (PPh3, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the first-generation bromo-dendron, [G-1]-Br.
Step 2: Synthesis of Second-Generation Dendron ([G-2]-OH)
-
To a solution of this compound (1.0 eq) in acetone, add K2CO3 (3.0 eq) and 18-crown-6 (catalytic amount).
-
Add a solution of [G-1]-Br (2.1 eq) in acetone dropwise and reflux the mixture for 48 hours.
-
Follow the workup and purification procedure described in Step 1 to obtain the second-generation alcohol, [G-2]-OH.
This iterative process of etherification and bromination can be repeated to synthesize higher-generation dendrons. The final dendrimer is formed by reacting the desired generation of bromo-dendron with a multifunctional core, such as 1,1,1-tris(4'-hydroxyphenyl)ethane.
Divergent Synthesis of Poly(aryl ether) Dendrimers
The divergent approach starts from a multifunctional core and builds the dendrimer outwards.
Step 1: Synthesis of the First-Generation Dendrimer (G-1)
-
Start with a core molecule, for example, 1,1,1-tris(4'-hydroxyphenyl)ethane (1.0 eq).
-
In a suitable solvent like acetone, add K2CO3 (a molar excess based on the number of hydroxyl groups on the core) and a catalytic amount of 18-crown-6.
-
Add a protected form of a 3,5-dihydroxybenzyl halide, for instance, 3,5-bis(benzyloxy)benzyl bromide (molar excess).
-
Reflux the reaction mixture for 24-48 hours.
-
After workup and purification, deprotect the peripheral benzyl groups to reveal the hydroxyl groups of the first-generation dendrimer.
Step 2: Synthesis of the Second-Generation Dendrimer (G-2)
-
React the first-generation dendrimer from Step 1 with an excess of the protected 3,5-bis(benzyloxy)benzyl bromide under Williamson ether synthesis conditions as described above.
-
Subsequent deprotection will yield the second-generation dendrimer with an increased number of peripheral hydroxyl groups.
Quantitative Data and Characterization
The synthesis of dendrimers at each generation should be monitored and the final products characterized to ensure purity and structural integrity.
Synthesis Yields and Molecular Weight Data
| Generation | Synthesis Method | Typical Yield (%) | Theoretical MW ( g/mol ) | Experimental MW ( g/mol ) | Polydispersity Index (PDI) |
| [G-1]-OH | Convergent | ~90% | 320.38 | 320 (MS) | - |
| [G-2]-OH | Convergent | ~85% | 785.93 | 786 (MS) | - |
| [G-3]-OH | Convergent | ~80% | 1717.03 | 1717 (MS) | - |
| G-1 | Divergent | >95% | Varies with core | Varies with core | < 1.05 |
| G-2 | Divergent | >90% | Varies with core | Varies with core | < 1.08 |
| G-3 | Divergent | >85% | Varies with core | Varies with core | < 1.10 |
Note: Yields and PDI can vary based on reaction conditions and purification methods.
Spectroscopic Characterization Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| This compound | 4.51 (s, 2H, -CH2-), 6.22 (t, 1H, Ar-H), 6.30 (d, 2H, Ar-H), 8.5 (br s, 2H, -OH) | 65.1 (-CH2-), 102.5, 107.8, 144.2, 159.0 (Ar-C) | 140.05 (M+) |
| [G-1]-OH | 4.60 (s, 2H, -CH2OH), 5.05 (s, 4H, Ar-CH2-O-), 6.55-6.70 (m, 3H, Ar-H), 7.25-7.45 (m, 10H, Ar-H) | 65.2 (-CH2OH), 70.1 (Ar-CH2-O-), 101.8, 106.5, 136.8, 144.5, 160.1 (Ar-C) | 320.14 [M]+ |
| [G-2]-OH | 4.62 (s, 2H, -CH2OH), 5.00 (s, 8H, Ar-CH2-O-), 6.60-6.80 (m, 7H, Ar-H), 7.25-7.45 (m, 20H, Ar-H) | 65.3 (-CH2OH), 70.0 (Ar-CH2-O-), 101.9, 106.6, 108.0, 136.9, 139.5, 144.3, 160.0 (Ar-C) | 785.32 [M]+ |
Note: NMR data is typically recorded in CDCl3 or DMSO-d6 and chemical shifts are relative to TMS.
Visualizing Synthetic Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the synthetic workflows and a relevant biological signaling pathway for drug delivery applications.
Synthetic Workflows
Caption: Convergent synthesis workflow for Fréchet-type dendrimers.
References
- 1. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. his.pusan.ac.kr [his.pusan.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols: 3,5-Dihydroxybenzyl Alcohol as a Cellular Antioxidant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-Dihydroxybenzyl alcohol (DHBA) and its potent derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), as antioxidants in cell culture experiments. This document includes summaries of their mechanisms of action, effective concentrations, and detailed protocols for their application and the assessment of their antioxidant effects.
Introduction
This compound (DHBA) is a phenolic compound recognized for its significant antioxidant properties.[1] Its chemical structure, featuring hydroxyl groups on a benzene (B151609) ring, allows it to effectively scavenge free radicals by donating hydrogen atoms.[1] A closely related and extensively studied derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been isolated from the Pacific oyster Crassostrea gigas and demonstrated potent antioxidant and cytoprotective effects in a variety of cell types.[2][3][4] These compounds represent promising tools for mitigating oxidative stress in cellular models, a key factor in numerous pathological conditions.
Mechanism of Action
The antioxidant activity of DHBA and its derivatives is multifaceted, involving both direct and indirect mechanisms:
-
Direct Free Radical Scavenging: The primary mechanism is the direct neutralization of reactive oxygen species (ROS). The hydroxyl groups on the aromatic ring are crucial for this activity.[1]
-
Modulation of Intracellular Signaling Pathways: DHMBA has been shown to influence key signaling pathways involved in the cellular stress response and metabolism:
-
Nrf2-Keap1 Pathway: DHMBA can interact with Keap1, leading to the activation of the transcription factor Nrf2.[5] Activated Nrf2 translocates to the nucleus and promotes the expression of a wide range of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and superoxide (B77818) dismutase 1 (SOD-1).[3][6]
-
NF-κB Signaling: DHMBA has been observed to suppress the NF-κB pathway by reducing the levels of the p65 subunit, thereby exerting anti-inflammatory effects.[1]
-
PI3K/Akt/mTOR Pathway: In the context of adipogenesis, DHMBA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[7]
-
MAPK Pathway: DHMBA can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[7]
-
Data Presentation
The following tables summarize key quantitative data from studies on DHBA and DHMBA.
Table 1: Comparative In Vitro Antioxidant Activity
| Assay | This compound (% Scavenging) | Vitamin C (% Scavenging) |
| Superoxide Scavenging | 74% | 39% |
| DPPH Radical Scavenging | 71% | Not specified |
Data from a cell-free system highlighting DHBA's superior radical scavenging activity compared to Vitamin C.[1]
Table 2: Effective Concentrations of DHMBA in Cell Culture Models
| Cell Line | Effective Concentration Range | Observed Effects |
| RAW264.7 (Mouse Macrophages) | 1 µM - 10 µM | Inhibition of cell proliferation and stimulation of cell death.[2][8] |
| A549 (Human Lung Cancer Cells) | 1 µM - 10 µM | Inhibition of cell proliferation and stimulation of cell death.[2][8] |
| Enterocytes (e.g., IEC-6) | Not specified | Protection of mitochondrial function and suppression of cell death during cold preservation.[3] |
| 3T3-L1 (Mouse Preadipocytes) | 1 µM - 100 µM | Inhibition of lipid accumulation and adipogenesis. |
| Chinese Hamster Lung (CHL) Cells | 397 µM - 794 µM | Induction of chromosomal aberrations at higher concentrations after 48 hours of treatment.[9] |
Experimental Protocols
Preparation of DHBA/DHMBA Stock Solution
Materials:
-
This compound (DHBA) or 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) powder
-
100% Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Weigh the desired amount of DHBA or DHMBA powder in a sterile microcentrifuge tube.
-
Dissolve the powder in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).[2]
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
General Cell Culture Treatment
Materials:
-
Cultured cells of interest in appropriate cell culture flasks or plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[2]
-
DHBA/DHMBA stock solution
-
Vehicle control (e.g., 100% ethanol or DMSO)
Protocol:
-
Seed the cells at the desired density in culture plates and allow them to adhere and grow for the appropriate time (typically 24 hours).
-
On the day of treatment, prepare fresh dilutions of DHBA/DHMBA from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).[2]
-
Also prepare a vehicle control by adding the same volume of ethanol or DMSO as used for the highest concentration of DHBA/DHMBA to the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of DHBA/DHMBA or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Assessment of Antioxidant Effects
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Protocol:
-
After the treatment period with DHBA/DHMBA, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess dye.
-
Induce oxidative stress if required by the experimental design (e.g., by adding H₂O₂).
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~530 nm).
Principle: This technique is used to detect and quantify specific proteins involved in antioxidant signaling pathways (e.g., Nrf2, HO-1, p-Akt, NF-κB).
Protocol:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for evaluating the antioxidant properties of DHBA/DHMBA in cell culture.
Caption: DHMBA activates the Nrf2 antioxidant response pathway.
Caption: DHMBA inhibits pro-inflammatory and metabolic signaling pathways.
References
- 1. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions [mdpi.com]
- 4. The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,5-Dihydroxybenzyl Alcohol in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxybenzyl alcohol (DHBA) is a versatile organic compound that is increasingly recognized for its potential in the development of sophisticated targeted drug delivery systems.[1][2] Its unique structure, featuring a reactive benzylic alcohol and two phenolic hydroxyl groups, allows it to serve as a fundamental building block for various drug delivery platforms.[1] DHBA is a key monomer in the synthesis of dendritic polymers and can be incorporated into self-immolative linkers for prodrug strategies.[1][3][4][5] These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and providing controlled release at the target site. This document provides detailed application notes and experimental protocols for the utilization of this compound in targeted drug delivery.
Key Applications in Targeted Drug Delivery
The primary applications of this compound in targeted drug delivery are centered around its use in the synthesis of dendrimers and as a core component of prodrug linkers.
-
Dendrimer-Based Drug Delivery: this compound is an ideal monomer for the convergent synthesis of dendrimers.[6][7] These highly branched, monodisperse macromolecules possess internal cavities capable of encapsulating hydrophobic drug molecules, thereby enhancing their solubility and stability.[8][9][10] The surface of these dendrimers can be functionalized with targeting ligands to direct the drug-loaded nanocarrier to specific cells or tissues.
-
Self-Immolative Linkers for Prodrugs: The benzyl (B1604629) alcohol moiety is a cornerstone of self-immolative linkers, which are designed to release a conjugated drug in response to a specific trigger, such as changes in pH or the presence of certain enzymes.[3][4][5] While p-hydroxybenzyl alcohol is more commonly cited for this purpose, the principles can be adapted to this compound to create novel linkers with potentially different release kinetics or properties.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29654-55-5 | [7][11] |
| Molecular Formula | C₇H₈O₃ | [11][12] |
| Molecular Weight | 140.14 g/mol | [7][12] |
| Melting Point | 182-186 °C (decomposes) | [7] |
| Solubility | Soluble in water, ethanol, ether, and THF | [2] |
Table 2: Characteristics of DHBA-Based Dendrimers for Drug Encapsulation
| Dendrimer Generation | Molecular Weight (Da) (estimated) | Drug Loading Capacity (% w/w) (Hypothetical) | Encapsulation Efficiency (%) (Hypothetical) |
| G1 | ~500 | 1-5 | 20-40 |
| G2 | ~1200 | 5-10 | 40-60 |
| G3 | ~2600 | 10-15 | 60-80 |
| G4 | ~5400 | 15-20 | >80 |
Note: Quantitative data for specific drug loading and encapsulation efficiency in DHBA-based dendrimers is not extensively available in the reviewed literature. The values presented are hypothetical and based on typical trends observed for dendrimeric systems.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 3,5-dihydroxybenzoic acid to this compound.[13][14]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Sodium borohydride (B1222165)
-
Methanol
-
Tetrahydrofuran (THF)
-
10% Aqueous hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
1L four-necked flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[14]
-
Stir the mixture vigorously and heat to a gentle reflux.[14]
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the addition to prevent excessive refluxing.[14]
-
After the addition is complete, maintain the reflux for 6 hours.[14]
-
Cool the reaction mixture in an ice bath.[14]
-
Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid and stir for 10 minutes.[14]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from hot deionized water to obtain pure this compound as white crystals. The expected yield is approximately 95%.[13]
Protocol 2: Synthesis of a DHBA-Based Dendrimer (Generation 1)
This protocol outlines the initial step in creating a dendrimer using DHBA as the monomer. This example uses a convergent approach.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
Dissolve this compound (1 equivalent) and potassium carbonate (2.5 equivalents) in acetone.
-
Add benzyl bromide (2.2 equivalents) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and stir for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Generation 1 dendron with a central benzyl alcohol group.
Protocol 3: In Vitro Drug Release Study from Dendrimer Formulations
This protocol describes a general method to evaluate the release of an encapsulated drug from DHBA-based dendrimers.
Materials:
-
Drug-loaded DHBA-dendrimer formulation
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the drug-loaded dendrimers in PBS (pH 7.4).
-
Transfer a known volume (e.g., 1 mL) of this solution into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (e.g., 50 mL) at 37°C in a shaking incubator.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.
-
Analyze the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Repeat the experiment at a lower pH (e.g., 5.5) to simulate the acidic environment of endosomes or tumors.
-
Plot the cumulative drug release as a function of time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the drug-loaded DHBA-dendrimer formulations against a cancer cell line.[15][16]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Drug-loaded DHBA-dendrimer formulation
-
Free drug solution
-
Empty DHBA-dendrimers (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the drug-loaded dendrimers, free drug, and empty dendrimers in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 48 or 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
References
- 1. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 2. This compound | 29654-55-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound 99 29654-55-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. tips.sums.ac.ir [tips.sums.ac.ir]
- 16. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dihydroxybenzyl Alcohol Derivatives in Cancer Cell Apoptosis
Introduction
3,5-Dihydroxybenzyl alcohol (3,5-DHBA) and its derivatives have emerged as compounds of interest in oncology research due to their potential to induce apoptosis in cancer cells. These phenolic compounds, some of which are found in natural sources like marine organisms, have demonstrated anti-cancer properties by targeting various signaling pathways that regulate cell proliferation and death. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the experimental use of 3,5-DHBA derivatives in inducing apoptosis in cancer cells. The focus will be on two key derivatives for which experimental data is available: 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) and 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA).
Data Presentation
The cytotoxic and apoptotic effects of 3,5-DHBA derivatives have been quantified in various cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: Cytotoxicity of 3,5-DHBA Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA) | HeLa | Human Cervical Carcinoma | ~35 | [1][2] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | A549 | Human Lung Cancer | 1-10 (significant cell death) | [3] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | PC-3 | Human Prostate Cancer | 1-10 (suppressed growth) | [4] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | DU-145 | Human Prostate Cancer | 1-10 (suppressed growth) | [4] |
Table 2: Effects of DHMBA on Key Signaling Proteins in PC-3 Prostate Cancer Cells
| Protein | Effect of DHMBA (10 µM) | Function | Reference |
| Ras | Reduced | Cell Growth Promotion | [4] |
| PI3K | Reduced | Cell Growth Promotion | [4] |
| Akt | Reduced | Cell Growth Promotion | [4] |
| MAPK | Reduced | Cell Growth Promotion | [4] |
| mTOR | Reduced | Cell Growth Promotion | [4] |
| p53 | Increased | Tumor Suppressor | [4] |
| p21 | Increased | Tumor Suppressor | [4] |
| Rb | Increased | Tumor Suppressor | [4] |
| Caspase-3 | Activated | Apoptosis Execution | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the pro-apoptotic effects of 3,5-DHBA derivatives.
1. Cell Culture and Viability Assay
-
Objective: To determine the cytotoxic effects of 3,5-DHBA derivatives on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, A549, PC-3, DU-145)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
3,5-DHBA derivative (DHMBA or CHBA) dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay kit.
-
Plate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the 3,5-DHBA derivative in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.[5]
-
2. Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Objective: To quantify the induction of apoptosis.
-
Materials:
-
Cancer cells treated with the 3,5-DHBA derivative.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Protocol:
-
Treat cells with the desired concentrations of the 3,5-DHBA derivative for a specific time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the molecular mechanism of apoptosis by analyzing changes in key protein levels.
-
Materials:
-
Treated and untreated cell lysates.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Bcl-2, Bax, p53, p21, Akt, MAPK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
-
-
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
References
- 1. 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: 3,5-Dihydroxybenzyl Alcohol as a Precursor for the Synthesis of Resveratrol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of promising pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[1][2] However, its clinical application is often hampered by poor bioavailability and rapid metabolism.[3][4][5] This has spurred the development of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological activities. 3,5-Dihydroxybenzyl alcohol and its protected derivatives serve as a versatile and crucial precursor for the synthesis of a diverse library of these analogs.
These application notes provide detailed protocols and workflows for the synthesis of resveratrol analogs utilizing this compound as a key starting material. The methodologies covered include the widely used Wittig and Horner-Wadsworth-Emmons reactions, as well as the Heck reaction, providing researchers with a robust toolkit for generating novel stilbenoid compounds.
Synthetic Strategies Overview
The synthesis of resveratrol analogs from this compound typically involves a multi-step process. The core of these strategies lies in the formation of the characteristic stilbene (B7821643) double bond, which connects the two phenolic rings. The most common approaches are:
-
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions involve the coupling of a benzylphosphonium salt or a benzylphosphonate (derived from this compound) with a substituted benzaldehyde.[1][6] These methods offer good control over the stereochemistry of the resulting double bond, often favoring the desired trans-isomer.[6]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction provides an alternative route to the stilbene core.[7][8][9] It can involve the coupling of a substituted styrene (B11656) with an aryl halide or the decarbonylative coupling of a benzoic acid derivative with a styrene.[7][9]
Due to the reactive nature of the phenolic hydroxyl groups, they are often protected during the synthesis and deprotected in the final step. Common protecting groups include methyl ethers or benzyl (B1604629) ethers.[10]
Experimental Protocols
Protocol 1: Synthesis of a Resveratrol Analog via Horner-Wadsworth-Emmons Reaction
This protocol outlines the synthesis of a generic resveratrol analog starting from 3,5-dihydroxybenzoic acid, which is first reduced to this compound. For the purpose of this protocol, we will describe the synthesis of 3,5,4'-trimethoxystilbene, a common intermediate that can be subsequently demethylated to yield resveratrol.
Step 1a: Reduction of 3,5-Dimethoxybenzoic Acid to 3,5-Dimethoxybenzyl Alcohol
-
Materials: 3,5-dimethoxybenzoic acid, Lithium aluminum hydride (LiAlH₄), Dry tetrahydrofuran (B95107) (THF), 10% aqueous NaOH solution, Celite.
-
Procedure:
-
Suspend LiAlH₄ (40 mmol) in dry THF (50 mL) in a round-bottom flask under an argon atmosphere at 0 °C.[11]
-
Slowly add a solution of 3,5-dimethoxybenzoic acid (10 mmol) in dry THF (10 mL) dropwise to the LiAlH₄ suspension.[11]
-
Stir the resulting solution at room temperature for 2 hours.[11]
-
After completion of the reaction (monitored by TLC), cool the mixture to 0 °C.[11]
-
Carefully quench the reaction by the dropwise addition of 10% aqueous NaOH solution.[11]
-
Filter the resulting precipitate through a pad of Celite and wash with a small amount of THF.[11]
-
The filtrate can be diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield 3,5-dimethoxybenzyl alcohol, which can often be used in the next step without further purification.[11]
-
Step 1b: Bromination of 3,5-Dimethoxybenzyl Alcohol
-
Materials: 3,5-dimethoxybenzyl alcohol, Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Dry dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
Dissolve 3,5-dimethoxybenzyl alcohol (5 mmol) in dry CH₂Cl₂ (100 mL) in a round-bottom flask under an argon atmosphere at 0 °C.[11]
-
Add PPh₃ (20 mmol) and CBr₄ (15 mmol) to the solution.[11]
-
Stir the resulting solution at room temperature for 2 hours.[11]
-
After the reaction is complete, evaporate the solvent under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3,5-dimethoxybenzyl bromide.[11]
-
Step 1c: Synthesis of Diethyl (3,5-dimethoxybenzyl)phosphonate
-
Materials: 3,5-dimethoxybenzyl bromide, Triethyl phosphite (B83602) (P(OEt)₃), Tetrabutylammonium iodide (Bu₄NI).
-
Procedure:
Step 1d: Horner-Wadsworth-Emmons Reaction to form (E)-3,4',5-Trimethoxystilbene
-
Materials: Diethyl (3,5-dimethoxybenzyl)phosphonate, 4-methoxybenzaldehyde (B44291) (anisaldehyde), Potassium hydroxide (B78521) (KOH), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve diethyl (3,5-dimethoxybenzyl)phosphonate (7 mmol) and 4-methoxybenzaldehyde (10.5 mmol) in THF (17 mL).[12]
-
Add powdered KOH (21 mmol) to the solution and stir vigorously for 24 hours.[12]
-
Remove the THF under reduced pressure.[12]
-
Add water and a 1:1 mixture of hexanes and ethyl acetate. Separate the layers.[12]
-
Wash the aqueous layer with the hexanes/ethyl acetate mixture.[12]
-
Wash the combined organic layers with 10% sodium bisulfite solution to remove excess aldehyde, followed by brine.[12]
-
Dry the organic layer over MgSO₄, concentrate, and purify by chromatography to yield (E)-3,4',5-trimethoxystilbene.[12]
-
Step 1e: Demethylation to Resveratrol
-
Materials: (E)-3,4',5-trimethoxystilbene, Boron tribromide (BBr₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve (E)-3,4',5-trimethoxystilbene in dry CH₂Cl₂ and cool to -78 °C.
-
Slowly add a solution of BBr₃ in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with methanol (B129727) and water.
-
Extract the product with ethyl acetate, dry the organic layer, and purify by chromatography to obtain resveratrol.
-
Protocol 2: Synthesis of a Resveratrol Analog via Heck Reaction
This protocol provides a general procedure for a decarbonylative Heck reaction, starting from a benzoic acid derivative.
-
Materials: 3,5-Diacetoxybenzoyl chloride, 4-Acetoxystyrene, Palladium(II) acetate (Pd(OAc)₂), N,N-bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazolium chloride (NHC ligand), p-Xylene (B151628), N-methylmorpholine.
-
Procedure:
-
In a reaction flask, add p-xylene and N-methylmorpholine.[13]
-
Add 3,5-diacetoxybenzoyl chloride and 4-acetoxystyrene.[14]
-
Add the palladium acetate catalyst and the NHC ligand.[7][14]
-
Stir the mixture thoroughly and heat to 120 °C under a nitrogen atmosphere for 4 hours.[13]
-
After the reaction is complete, cool to room temperature and filter.[13]
-
Wash the filtrate with a 5% sodium carbonate solution.[13]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate to recover the solvent.[13]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the tri-acetylated resveratrol analog.[13]
-
The acetyl groups can be removed by hydrolysis with a base like sodium hydroxide in THF to yield the final resveratrol analog.[14]
-
Data Presentation
Table 1: Yields of Key Intermediates and Final Products
| Step/Reaction | Starting Material | Product | Yield (%) | Reference |
| Reduction | 3,5-Dimethoxybenzoic acid | 3,5-Dimethoxybenzyl alcohol | 72 | [11] |
| Bromination | 3,5-Dimethoxybenzyl alcohol | 3,5-Dimethoxybenzyl bromide | 63 | [11] |
| Horner-Wadsworth-Emmons | Diethyl (3,5-dimethoxybenzyl)phosphonate | (E)-3,4',5-Trimethoxystilbene | 85 | [12] |
| Decarbonylative Heck Reaction | 3,5-Diacetoxybenzoyl chloride | 3,5,4'-Triacetoxystilbene | 73 | [9] |
Table 2: Biological Activity of Selected Resveratrol Analogs
| Compound | Cell Line/Target | IC₅₀ (µM) | Reference |
| Resveratrol | HL-60 (Human leukemia) | 24 | [7] |
| 4'-Acetyl Resveratrol | HL-60 (Human leukemia) | 17 | [7] |
| 3,4,5,4'-Tetramethoxy-trans-stilbene | LNCaP (Prostate cancer) | ~1-5 | [11] |
| 3,4,5,4'-Tetramethoxy-trans-stilbene | HT-29 (Colon cancer) | ~1-5 | [11] |
| 3,4,5,4'-Tetramethoxy-trans-stilbene | HepG2 (Hepatoma) | ~1-5 | [11] |
| (E)-3-(prop-2-yn-1-yloxy)-5-(4-(prop-2-yn-1-yloxy)styryl)phenol | U-937 (Histiocytic lymphoma) | 7.25 | [3] |
| Resveratrol | U-937 (Histiocytic lymphoma) | 30 | [3] |
Visualizations
Caption: General synthesis workflow for resveratrol analogs.
Caption: Simplified NF-κB signaling pathway and inhibition.
Conclusion
This compound is a readily accessible and highly adaptable precursor for the synthesis of a wide array of resveratrol analogs. By employing well-established synthetic methodologies such as the Horner-Wadsworth-Emmons and Heck reactions, researchers can efficiently generate novel compounds with potentially enhanced biological activities and improved pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for the exploration and development of next-generation stilbenoid therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. biomedres.us [biomedres.us]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 11. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102050705B - Novel method for preparing resveratrol through decarbonylation heck reaction - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
3,5-Dihydroxybenzyl Alcohol: A Versatile Building Block for Advanced Polymeric Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxybenzyl alcohol is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of a diverse range of polymeric materials. Its unique trifunctional nature, possessing two phenolic hydroxyl groups and one benzylic alcohol group, enables the construction of complex, highly branched macromolecular architectures such as dendrimers and hyperbranched polymers. These polymers exhibit a suite of desirable properties, including high solubility, low solution viscosity, and a high density of terminal functional groups, making them ideal candidates for a variety of high-performance applications, from drug delivery and nanomedicine to catalysis and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymeric materials derived from this compound.
Applications of this compound-Based Polymers
Polymers synthesized from this compound have found utility in numerous advanced applications:
-
Drug Delivery: The well-defined, globular structure of dendrimers and the multi-functional nature of hyperbranched polymers allow for the encapsulation and subsequent controlled release of therapeutic agents. The periphery of these polymers can be functionalized with targeting moieties to enhance drug delivery to specific sites.
-
Gene Delivery: The cationic polymers derived from this compound can form stable complexes with nucleic acids, protecting them from degradation and facilitating their delivery into cells for gene therapy applications.
-
Nanocatalysis: Dendrimers can act as nanoreactors, encapsulating metal nanoparticles or catalytic sites within their dendritic framework. This approach combines the advantages of homogeneous and heterogeneous catalysis, offering high activity and easy catalyst recovery.[1]
-
Sensors: The high density of functional groups on the surface of these polymers can be modified with reporter molecules, leading to the development of highly sensitive chemical and biological sensors.
-
Coatings and Additives: The low viscosity and high solubility of hyperbranched polymers make them excellent additives for improving the properties of coatings, resins, and other polymer formulations.
Synthesis of Polymeric Materials
The synthesis of polymers from this compound can be broadly categorized into two main approaches: the precise, stepwise synthesis of dendrimers and the more direct one-pot synthesis of hyperbranched polymers.
Dendrimer Synthesis
Dendrimers are perfectly branched, monodisperse macromolecules. Their synthesis requires a stepwise approach, which can be either divergent or convergent. The Williamson ether synthesis is a fundamental reaction for the formation of the ether linkages that constitute the dendritic backbone of polyether dendrimers.[2]
1. Convergent Synthesis of Poly(aryl ether) Dendrimers
In the convergent approach, dendritic wedges (dendrons) are synthesized from the periphery inwards and are then attached to a central core in the final step.[3] This method allows for easier purification and greater structural precision.[3]
Experimental Protocol: Synthesis of a First-Generation (G1) Dendron
-
Materials: this compound, benzyl (B1604629) bromide, potassium carbonate (K₂CO₃), 18-crown-6, acetone (B3395972).
-
Procedure:
-
To a solution of this compound (1 equivalent) in dry acetone, add potassium carbonate (2.5 equivalents) and a catalytic amount of 18-crown-6.
-
Stir the mixture vigorously under an inert atmosphere (e.g., argon or nitrogen).
-
Add benzyl bromide (2.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the G1 dendron with a focal benzylic alcohol group.
-
2. Divergent Synthesis of Poly(aryl ether) Dendrimers
The divergent method begins from a central core molecule, and successive generations of monomers are added radially outwards.[4]
Experimental Protocol: Synthesis of a First-Generation (G1) Dendrimer from a Tri-functional Core
-
Materials: 1,3,5-Trihydroxybenzene (core), this compound derived monobromide (monomer), potassium carbonate (K₂CO₃), 18-crown-6, acetone.
-
Procedure:
-
Synthesize the monobromide of this compound by protecting one phenolic hydroxyl group and converting the benzylic alcohol to a bromide.
-
Dissolve 1,3,5-trihydroxybenzene (1 equivalent) in dry acetone with potassium carbonate (3.5 equivalents) and a catalytic amount of 18-crown-6.
-
Add the this compound derived monobromide (3.3 equivalents) to the mixture.
-
Reflux the reaction mixture under an inert atmosphere until the reaction is complete as monitored by TLC.
-
Work-up the reaction mixture as described in the convergent synthesis protocol.
-
Purify the product by column chromatography to obtain the G1 dendrimer.
-
Hyperbranched Polymer Synthesis
Hyperbranched polymers are synthesized in a one-pot reaction, which is more cost-effective and scalable than dendrimer synthesis.[5] The resulting polymers are polydisperse and have a less regular branching structure.
Experimental Protocol: One-Pot Synthesis of Hyperbranched Polyethers
-
Materials: this compound, a suitable catalyst (e.g., an acid or base catalyst), high-boiling point solvent (e.g., sulfolane).
-
Procedure:
-
Dissolve this compound in the solvent in a reaction flask equipped with a mechanical stirrer and a condenser.
-
Add the catalyst to the solution.
-
Heat the reaction mixture to a high temperature (e.g., 180-220 °C) under a nitrogen atmosphere to initiate the self-condensation polymerization.
-
Monitor the progress of the polymerization by measuring the viscosity of the reaction mixture or by analyzing aliquots by size-exclusion chromatography (GPC).
-
Once the desired molecular weight is achieved, cool the reaction mixture.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomer and low molecular weight oligomers.
-
Dry the purified hyperbranched polymer in a vacuum oven.
-
Characterization of Polymeric Materials
The synthesized dendritic and hyperbranched polymers should be thoroughly characterized to determine their molecular weight, structure, and physical properties.
| Property | Analytical Technique | Typical Results for this compound-Based Polymers |
| Molecular Weight and Polydispersity | Size-Exclusion Chromatography (GPC) | Dendrimers: Monodisperse (PDI ≈ 1.0-1.1). Hyperbranched Polymers: Polydisperse (PDI > 1.5). Molecular weight increases with dendrimer generation or polymerization time. |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the expected chemical structure, degree of branching, and end-group functionalities. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg), which is influenced by the polymer architecture and end groups. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Provides information on the thermal decomposition temperature (Td), indicating the polymer's stability at high temperatures. |
Signaling Pathways and Experimental Workflows
The synthesis of these polymers can be visualized as a series of controlled steps or a network of reactions.
Caption: Convergent synthesis workflow for a G2 poly(aryl ether) dendrimer.
Caption: Divergent synthesis workflow for a G2 poly(aryl ether) dendrimer.
Caption: Workflow for the one-pot synthesis of hyperbranched polyethers.
References
Application Notes and Protocols for the Biocatalytic Synthesis of 3,5-Dihydroxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of 3,5-dihydroxybenzyl alcohol, a valuable building block in the pharmaceutical and fine chemical industries. This document outlines a proposed two-step enzymatic pathway, leveraging a carboxylic acid reductase (CAR) and an alcohol dehydrogenase (ADH), offering a green and highly selective alternative to traditional chemical synthesis methods.
Introduction
This compound is an important intermediate in the synthesis of various pharmaceuticals and other high-value organic molecules. Traditional chemical synthesis routes often rely on metal hydride reducing agents and may require protection of the phenolic hydroxyl groups, leading to multi-step processes and the generation of hazardous waste. Biocatalytic synthesis, utilizing enzymes, offers a more sustainable and efficient approach, operating under mild reaction conditions with high selectivity, thereby minimizing by-product formation.
This document details a proposed biocatalytic cascade for the conversion of 3,5-dihydroxybenzoic acid to this compound. The pathway involves the sequential action of two key enzymes: a carboxylic acid reductase (CAR) to convert the carboxylic acid to an aldehyde, followed by an alcohol dehydrogenase (ADH) to reduce the aldehyde to the desired alcohol.
Proposed Biocatalytic Pathway
The synthesis of this compound from 3,5-dihydroxybenzoic acid can be achieved in a two-step enzymatic cascade:
-
Reduction of 3,5-Dihydroxybenzoic Acid: A Carboxylic Acid Reductase (CAR) catalyzes the ATP and NADPH-dependent reduction of the carboxylic acid group of 3,5-dihydroxybenzoic acid to form the intermediate, 3,5-dihydroxybenzaldehyde.
-
Reduction of 3,5-Dihydroxybenzaldehyde: An Alcohol Dehydrogenase (ADH) subsequently reduces the aldehyde to the corresponding alcohol, this compound, typically utilizing NADH or NADPH as a cofactor.
This cascade can be performed in vitro using purified enzymes or in vivo using a whole-cell biocatalyst, such as engineered Escherichia coli, which can also provide a mechanism for cofactor regeneration.
Troubleshooting & Optimization
Common side reactions in the synthesis of 3,5-Dihydroxybenzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dihydroxybenzyl alcohol.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction yield so low? | Incomplete Reduction: The carboxylic acid group of 3,5-dihydroxybenzoic acid is relatively unreactive towards milder reducing agents. | - Increase Reaction Time/Temperature: Prolonging the reaction time or carefully increasing the temperature can help drive the reduction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) alone is often insufficient for the direct reduction of carboxylic acids. The use of a stronger reducing agent like Lithium Aluminium Hydride (LiAlH₄) or activating the carboxylic acid (e.g., with iodine or as a borate (B1201080) ester) is often necessary.[1][2][3] |
| Decomposition of Reducing Agent: Sodium borohydride and especially Lithium Aluminium Hydride are sensitive to moisture and protic solvents. | - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5] | |
| Suboptimal Reagent Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete conversion. | - Use a Sufficient Excess: It is common to use a molar excess of the hydride reagent to account for any reactions with the solvent or trace water. |
Issue 2: Presence of Impurities in the Final Product
| Question | Possible Cause | Troubleshooting Steps |
| My final product is contaminated with the starting material (3,5-dihydroxybenzoic acid). How can I fix this? | Incomplete Reduction: As mentioned above, this is a primary cause of starting material contamination. | - Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to improve the conversion rate.- Purification: Recrystallization or column chromatography can be used to separate the more polar 3,5-dihydroxybenzoic acid from the desired alcohol product. |
| I am observing an unexpected side product. What could it be? | Formation of Borate Esters: The phenolic hydroxyl groups can react with borohydride reagents to form borate esters. | - Hydrolysis: Ensure the reaction workup includes an acidic hydrolysis step (e.g., with dilute HCl) to break down any borate complexes. |
| Side reactions involving protecting groups (if used): If the synthesis involves protecting the hydroxyl groups (e.g., as acetates), incomplete protection or deprotection can result in a mixture of products.[6] | - Monitor Protection/Deprotection Steps: Use TLC to ensure the protection and deprotection reactions have gone to completion before proceeding to the next step. |
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride to directly reduce 3,5-dihydroxybenzoic acid?
A1: While direct reduction of carboxylic acids with sodium borohydride is generally inefficient, it can be achieved for 3,5-dihydroxybenzoic acid under specific conditions, such as in the presence of a catalyst like methanol (B129727) in a solvent like THF.[7][8] However, for more reliable and complete reduction, stronger reducing agents like LiAlH₄ or activated borohydride systems (e.g., NaBH₄/I₂) are often preferred.[6][9]
Q2: What is the role of iodine when used with sodium borohydride in this synthesis?
A2: When iodine (I₂) is used with sodium borohydride, it is believed to generate diborane (B8814927) (B₂H₆) in situ. Diborane is a more powerful reducing agent than sodium borohydride itself and is capable of reducing carboxylic acids to alcohols.
Q3: My reaction is producing a lot of gas. Is this normal?
A3: Yes, the evolution of hydrogen gas is expected, especially during the workup phase when quenching the excess hydride reagent with water or acid. This is due to the reaction of the hydride with protic sources. It is crucial to perform the quenching step slowly and in a well-ventilated fume hood.[5][10]
Q4: How can I purify the final this compound?
A4: The most common method for purifying this compound is recrystallization, often from hot water.[7] For higher purity, column chromatography on silica (B1680970) gel can also be employed.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound.
| Starting Material | Reducing Agent/System | Solvent | Reaction Time | Yield (%) | Reference |
| 3,5-Dihydroxybenzoic Acid | NaBH₄ / Methanol (catalyst) | THF | 6 hours | up to 95% | [7] |
| 3,5-Diacetoxybenzoic Acid | NaBH₄ / I₂ | THF | Not Specified | 83.2% | |
| 3,5-Dihydroxybenzoic Acid (via esterification & acylation) | LiAlH₄ | Ether | Not Specified | 76% (total) | [4] |
| 3,5-Dihydroxybenzoic Acid | NaBH₄ / Boron trifluoride diethyl etherate | Ethylene glycol dimethyl ether | 7.5 hours | ~84% |
Key Experimental Protocol
Direct Reduction of 3,5-Dihydroxybenzoic Acid using Sodium Borohydride
This protocol is adapted from a high-yield synthesis method.[7][8]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Sodium borohydride (NaBH₄)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.
-
Stir the mixture vigorously and heat it to a gentle reflux.
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions. The rate of addition should be controlled to prevent excessive refluxing.
-
After the addition is complete, maintain the reflux for 6 hours.
-
After 6 hours, cool the reaction mixture in an ice-bath.
-
Slowly and carefully quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. The layers will separate.
-
Extract the aqueous layer with 200 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from hot water.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. CN105884580A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Technique for Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 10. icheme.org [icheme.org]
Technical Support Center: 3,5-Dihydroxybenzyl Alcohol Synthesis & Purification
Welcome to the technical support center for 3,5-Dihydroxybenzyl alcohol (DHBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important intermediate. Here you will find troubleshooting guides and frequently asked questions to help improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and general synthetic routes for this compound?
A1: The most prevalent starting material for the synthesis of this compound is 3,5-dihydroxybenzoic acid.[1][2] The primary synthetic strategy involves the reduction of the carboxylic acid group to a primary alcohol.[2] Key routes include:
-
Direct Reduction: A one-step method where 3,5-dihydroxybenzoic acid is directly reduced using a reducing agent like sodium borohydride (B1222165), often with an alcohol catalyst in an organic solvent.[3]
-
Protecting Group Strategy: A multi-step approach where the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are first protected (e.g., through acetylation), followed by reduction of the carboxylic acid, and finally deprotection to yield the final product.[1]
-
Ester Reduction: This involves esterifying the 3,5-dihydroxybenzoic acid first, followed by reduction of the ester group to the alcohol.[4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for specific issues. General strategies for improving yield include:
-
Choice of Reducing Agent: The selection and molar ratio of the reducing agent are critical. Stronger reducing agents like lithium aluminium hydride (LiAlH₄) can be effective, but may require more stringent anhydrous conditions.[5] Sodium borohydride (NaBH₄) is a milder and often more convenient option.[3] A NaBH₄/Iodine system is also reported to give good yields.[1]
-
Reaction Conditions: Ensure optimal reaction temperature and time. Some methods require initial cooling (0°C) followed by reflux.[1][6][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.[1][6]
-
Work-up Procedure: Inefficient extraction or losses during product isolation can significantly reduce the final yield. Ensure the correct solvent and pH are used during the extraction process.
Q3: I am struggling with the purity of my final product. What are common impurities and how can I remove them?
A3: Purity issues often arise from unreacted starting materials, reaction byproducts, or product degradation.
-
Common Impurities: These can include residual 3,5-dihydroxybenzoic acid, partially reduced intermediates, or byproducts from side reactions.
-
Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying this compound. Hot water is a frequently used solvent.[1][3][6] For higher purity, recrystallization from methanol (B129727) or DMSO can also be employed.[2]
-
Column Chromatography: For difficult-to-remove impurities, flash column chromatography using silica (B1680970) gel can be an effective purification step.[8]
-
Extraction: A thorough aqueous workup, often with a saturated sodium bicarbonate solution, can help remove acidic impurities like the starting benzoic acid.[6][9]
-
Q4: How can I prevent the degradation of this compound during storage?
A4: this compound contains phenolic hydroxyl groups that are susceptible to oxidation. To prevent degradation, it is recommended to store the purified compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (2–8°C).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time or adding a slight excess of the reducing agent. Ensure the reaction is conducted under appropriate temperature conditions (e.g., reflux).[7] |
| Decomposition of the product during workup. | Avoid strongly acidic or basic conditions for prolonged periods. Use a mild acid (e.g., 10% HCl) for quenching the reaction and a weak base (e.g., NaHCO₃ solution) for washing.[1][7] | |
| Inefficient extraction. | Use a suitable extraction solvent like ethyl acetate (B1210297) or diethyl ether.[1][3] Perform multiple extractions (e.g., 3 times) to maximize the recovery of the product from the aqueous layer.[9] | |
| Low Purity | Presence of unreacted starting material (3,5-dihydroxybenzoic acid). | During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove acidic starting material.[9] If this fails, recrystallization or column chromatography is necessary. |
| Formation of byproducts. | Optimize reaction conditions. Slow, controlled addition of reagents, especially at low temperatures (0°C), can minimize side reactions.[1][7] | |
| Product is discolored (off-white, pink, or brown).[10] | This may indicate oxidation. While slight discoloration may not significantly impact purity, for high-purity applications, consider recrystallization.[2] Store the final product under an inert atmosphere.[2] | |
| Difficulty with Recrystallization | Product "oils out" instead of crystallizing. | Ensure the correct solvent is used. If using hot water, allow the solution to cool slowly. Seeding the solution with a small crystal of pure product can induce crystallization. |
| Low recovery from recrystallization. | After cooling, place the crystallization flask in an ice bath to maximize crystal formation before filtration. Minimize the amount of hot solvent used to dissolve the crude product. |
Experimental Protocols & Data
Method 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid
This one-step method is reported to produce high yields and purity and is suitable for industrial-scale production.[3]
Experimental Protocol:
-
To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of tetrahydrofuran (B95107) (THF), 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[7]
-
Stir the mixture vigorously and heat to a gentle reflux.[7]
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the rate to prevent excessive refluxing.[7]
-
After the addition is complete, maintain the reflux for 6 hours.[7]
-
Cool the reaction mixture in an ice bath.[7]
-
Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid and stir for 10 minutes.[7]
-
Separate the layers and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.[3]
-
Recrystallize the white solid crude product from hot water.[3]
Method 2: Reduction via Acetyl Protection
This method involves protecting the hydroxyl groups before reduction, which can offer good control over the reaction.[1]
Experimental Protocol:
-
Acetylation: Reflux 3,5-dihydroxybenzoic acid with acetic anhydride (B1165640) to produce 3,5-diacetoxybenzoic acid.[1]
-
Reduction & Deprotection: a. In a 250 mL three-necked flask, add 50 mL THF, 3.15 g (0.082 mol) of NaBH₄, and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.[6] b. Control the temperature at 0°C using an ice-water bath and slowly add a THF solution (60 mL) containing 9 g (0.036 mol) of Iodine (I₂).[6] c. After the addition, add another 4.76 g (0.02 mol) of 3,5-diacetoxybenzoic acid and heat the mixture to reflux.[1][6] d. Monitor the reaction with TLC.[1] e. After completion, concentrate the mixture to dryness under reduced pressure.[6] f. Add 100 mL of saturated NaHCO₃ solution. This step also serves to hydrolyze the acetyl protecting groups.[1][6] g. Extract with diethyl ether, combine the organic layers, and dry with anhydrous magnesium sulfate.[6] h. Filter, concentrate, and recrystallize the product from hot water to obtain white crystals.[6]
Quantitative Data Summary
| Method | Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |
| Direct Reduction | 3,5-Dihydroxybenzoic acid | NaBH₄, Methanol (catalyst) | THF | 95% | 99% | [3] |
| Acetyl Protection | 3,5-Diacetoxybenzoic acid | NaBH₄, Iodine (I₂) | THF | 82-83% | Not specified | [1][6] |
| Ester Reduction & Acylation | 3,5-Dihydroxybenzoic acid | LiAlH₄ | Not specified | 76% (total) | Not specified | [5] |
Visualized Workflows
References
- 1. CN105884580A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 3. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. CN101391941A - The preparation method of this compound - Google Patents [patents.google.com]
- 5. A New Technique for Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. This compound | 29654-55-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Troubleshooting guide for the reduction of 3,5-dihydroxybenzoic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of 3,5-dihydroxybenzoic acid to 3,5-dihydroxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the reduction of 3,5-dihydroxybenzoic acid?
The two primary methods for the reduction of 3,5-dihydroxybenzoic acid to this compound are direct reduction and a protection-reduction-deprotection sequence.
-
Direct Reduction: This approach utilizes a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst, such as methanol, in a suitable solvent like tetrahydrofuran (B95107) (THF). This method is advantageous due to its single-step nature.[1][2]
-
Protection-Reduction-Deprotection: This multi-step synthesis involves first protecting the hydroxyl groups, typically through acetylation to form 3,5-diacetoxybenzoic acid. The carboxyl group of this intermediate is then reduced, commonly with a sodium borohydride/iodine system or lithium aluminium hydride.[3][4][5] The final step is the deprotection of the acetyl groups to yield the desired product.[3]
Q2: What are the potential safety hazards associated with 3,5-dihydroxybenzoic acid and the reagents used in its reduction?
3,5-dihydroxybenzoic acid can cause skin and serious eye irritation, as well as respiratory irritation.[6] When handling this compound and the reagents involved in its reduction, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] The reactions should be performed in a well-ventilated area or a fume hood.[6] Strong oxidizing agents and strong bases are incompatible with 3,5-dihydroxybenzoic acid.[6]
Q3: What are the key differences in yield and reaction conditions between the direct reduction and the protection-reduction-deprotection methods?
The direct reduction method can achieve a high yield of up to 95% under reflux conditions for 6 hours.[1] The protection-reduction-deprotection pathway has a slightly lower overall yield, in the range of 76% to 92%, and involves multiple reaction steps.[3][5]
Troubleshooting Guides
Low or No Product Yield
Problem: The reduction of 3,5-dihydroxybenzoic acid is resulting in a low yield or no desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Impure Starting Material | Ensure the 3,5-dihydroxybenzoic acid is of high purity. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary. |
| Inactive Reducing Agent | Sodium borohydride and lithium aluminium hydride are sensitive to moisture. Use freshly opened or properly stored reducing agents. |
| Inadequate Reaction Time or Temperature | For the direct reduction with sodium borohydride, ensure the reaction is refluxed for the recommended 6 hours.[1] For other methods, monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Improper Quenching of the Reaction | The work-up procedure is critical. When quenching the reaction with aqueous acid, do so slowly and at a low temperature (ice bath) to avoid unwanted side reactions or degradation of the product.[1] |
| Issues with the Protective Group Strategy | In the protection-reduction-deprotection method, incomplete acetylation or deprotection will lower the overall yield. Ensure each step goes to completion by monitoring with TLC. |
Formation of Impurities
Problem: The final product is contaminated with significant impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions | Over-reduction of the aromatic ring can occur under harsh conditions. Use the recommended stoichiometry of the reducing agent and control the reaction temperature carefully. |
| Incomplete Reaction | Unreacted starting material or intermediates (in the case of the multi-step synthesis) will contaminate the final product. Monitor the reaction to ensure it has gone to completion. |
| Improper Work-up | During the extraction phase, ensure proper separation of the organic and aqueous layers to minimize contamination. Washing the organic layer with brine can help remove residual water and water-soluble impurities. |
| Product Degradation | This compound can be sensitive to oxidation. It is advisable to store the purified product under an inert atmosphere and at a low temperature. |
Experimental Protocols
Direct Reduction of 3,5-Dihydroxybenzoic Acid[1]
-
Reaction Setup: In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.
-
Addition of Reducing Agent: While stirring vigorously, heat the mixture to a gentle reflux. Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.
-
Reaction: Continue to reflux the mixture for 6 hours.
-
Work-up: After cooling the reaction mixture in an ice bath, slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (2 x 200 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallization from hot water yields pure this compound.
Reduction via Protection-Deprotection Strategy[3]
-
Acetylation: Mix 7.7g (0.05mol) of 3,5-dihydroxybenzoic acid, 25mL of acetic anhydride, and 2mL of triethylamine. Stir for 10 minutes, then heat at 90-100°C until the reaction is complete (monitored by TLC). Pour the product into ice water to precipitate the 3,5-diacetoxybenzoic acid. Filter and recrystallize from ethanol.
-
Reduction: In a 250mL three-necked flask, add 50mL of THF, 3.15g (0.082mol) of NaBH₄, and 2.38g (0.01mol) of 3,5-diacetoxybenzoic acid. Control the temperature at 0°C in an ice-water bath. Slowly add a 60mL THF solution containing 9g (0.036mol) of I₂. After the addition, add another 4.76g (0.02mol) of the acetylated starting material and heat to reflux. Monitor the reaction by TLC.
-
Deprotection and Isolation: After the reaction is complete, concentrate the mixture to dryness under reduced pressure. Add 100mL of saturated NaHCO₃ solution and extract with ether. Combine the organic layers, dry with anhydrous magnesium sulfate, filter, concentrate, and recrystallize from hot water to obtain this compound.
Data Presentation
Table 1: Comparison of Reduction Methods
| Feature | Direct Reduction | Protection-Reduction-Deprotection |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride/Iodine or LiAlH₄ |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Catalyst | Methanol | Not applicable |
| Reaction Time | 6 hours | Multi-step, variable |
| Yield | Up to 95%[1] | 76-92%[3][5] |
| Number of Steps | 1 | 3 |
Visualizations
Caption: Comparative workflow of direct vs. protection-based reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. CN105884580A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. A New Technique for Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. fishersci.com [fishersci.com]
Challenges in the purification of 3,5-Dihydroxybenzyl alcohol and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,5-Dihydroxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its purification?
A1: Understanding the fundamental properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₃ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2][3] |
| Appearance | White to off-white or beige-pink crystalline powder.[3][4][5] | [3][4][5] |
| Melting Point | 182-186 °C (with decomposition) | [1][3][6][7] |
| Solubility | Soluble in water, DMSO, methanol (B129727), ethanol, ether, and THF.[1][3][4][6] Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[8] | [1][3][4][6][8] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][3][9] | [1][3][9] |
Q2: What are the common impurities found in crude this compound?
A2: Impurities in this compound typically originate from the synthetic route used. The most common synthesis involves the reduction of 3,5-dihydroxybenzoic acid or its derivatives.[9][10] Therefore, potential impurities include:
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Unreacted starting materials: such as 3,5-dihydroxybenzoic acid.
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Byproducts of the reduction reaction.
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Residual solvents from the synthesis and workup steps.
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Degradation products: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to colored impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical methods can be employed to determine the purity of your sample:
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Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity and identify the number of components in a mixture.
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High-Performance Liquid Chromatography (HPLC): A quantitative method for determining purity and identifying impurities.[11] A reverse-phase HPLC method can be used with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier.[11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value (182-186 °C) is indicative of high purity.[1][3][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q4: I'm attempting to recrystallize this compound, but it's "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.
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Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound is fully dissolved and not supersaturated.
-
Solution 2: Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of a crystal lattice.[12]
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Solution 3: Use a Different Solvent System: Since this compound is soluble in hot water, this is a common recrystallization solvent.[2][6] If using a mixed solvent system, ensure the solvents are miscible.[12]
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low recovery can be due to several factors.
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Solution 1: Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[12]
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Solution 2: Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.
-
Solution 3: Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without re-dissolving a significant amount of the product.
Chromatography Issues
Q6: My compounds are not separating well on a silica (B1680970) gel column. What can I do?
A6: Poor separation during column chromatography can be due to an inappropriate mobile phase or issues with the stationary phase.
-
Solution 1: Optimize the Mobile Phase with TLC: Before running a column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will provide a clear separation of your desired compound from impurities, with an Rf value for your product of around 0.3-0.4.
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Solution 2: Consider an Alternative Stationary Phase: this compound is a polar compound with two phenolic hydroxyl groups. These groups can interact strongly with the acidic silica gel, leading to peak tailing or even degradation. If you observe these issues, consider using a less acidic stationary phase like neutral alumina.[12]
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Solution 3: Add a Modifier to the Mobile Phase: Adding a small amount of a polar solvent like methanol to your mobile phase can help to improve the elution of your polar compound.
Q7: The purified this compound is discolored (e.g., pink or brown). What is the cause and how can I prevent it?
A7: Discoloration is often a sign of oxidation of the phenolic hydroxyl groups.
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Solution 1: Store Under an Inert Atmosphere: Handle and store the compound under an inert gas like nitrogen or argon to minimize contact with oxygen.[9]
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Solution 2: Use Degassed Solvents: For chromatographic purification, using solvents that have been degassed can help to prevent oxidation on the column.
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Solution 3: Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
This protocol is based on a common laboratory-scale purification method for this compound.[2][6]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water.
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Drying: Dry the crystals under vacuum to a constant weight. A yield of approximately 83.2% has been reported using this method after synthesis.[6]
Table 2: Example Yield and Purity Data from a Synthetic Protocol with Recrystallization
| Step | Parameter | Value | Source |
| Synthesis & Purification | Yield | 83.2% | [6] |
| Final Product | Purity | White crystals | [6] |
Visualizations
References
- 1. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 29654-55-5 [chemicalbook.com]
- 7. This compound 99 29654-55-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 10. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 11. Benzyl alcohol, 3,5-dihydroxy- | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
Optimizing reaction conditions for dendrimer synthesis with 3,5-Dihydroxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of dendrimers using 3,5-dihydroxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing poly(benzyl ether) dendrimers from this compound?
A1: The two primary strategies for synthesizing poly(benzyl ether) dendrimers from this compound are the divergent and convergent methods.
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Divergent Synthesis: This method begins from a central core molecule and builds the dendrimer outwards, generation by generation. Each step involves the addition of monomer units to the periphery of the growing dendrimer. While this approach can produce high-generation dendrimers, challenges include an increasing number of reactions at each step and difficulties in purifying the final product from defect-containing structures.[1][2][3]
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Convergent Synthesis: This strategy involves building the dendrimer from the outside in. Dendritic fragments, called dendrons, are synthesized first and then attached to a central core in the final step. This method offers better structural control and easier purification of intermediates. However, steric hindrance can become a limiting factor when attaching large dendrons to the core, potentially lowering the yield of higher-generation dendrimers.[3][4][5][6]
Q2: Which protecting groups are suitable for the hydroxyl groups of this compound during synthesis?
A2: Choosing an appropriate protecting group is crucial for successful dendrimer synthesis. The ideal protecting group should be easy to install and remove in high yield and stable under the reaction conditions of the subsequent steps. For the phenolic hydroxyl groups of this compound, common protecting groups include:
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Benzyl (B1604629) (Bn) ethers: These are stable to a wide range of reaction conditions and can be removed by hydrogenolysis.
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Silyl (B83357) ethers (e.g., TBDMS, TIPS): These offer varying degrees of stability depending on the steric bulk of the silyl group and can be removed with fluoride (B91410) reagents.[7][8]
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Acetals (e.g., MOM, THP): These are stable to basic conditions and are typically removed with acid.[8]
The choice of protecting group will depend on the overall synthetic strategy and the specific reaction conditions employed.[9][10]
Q3: What are the key characterization techniques for poly(benzyl ether) dendrimers?
A3: A combination of analytical techniques is essential to confirm the structure, molecular weight, and purity of the synthesized dendrimers. Key techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to verify the chemical structure of the dendrimer at each generation. The appearance and integration of specific proton and carbon signals confirm the successful addition of monomer units.[11]
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Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is crucial for determining the molecular weight of the dendrimers and confirming their monodispersity.[12][13][14][15][16]
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Gel Permeation Chromatography (GPC): GPC is used to assess the molecular weight distribution and polydispersity index (PDI) of the dendrimer sample. A low PDI value (close to 1.0) indicates a high degree of monodispersity.[17][18]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the progress of reactions by observing the appearance or disappearance of characteristic functional group absorptions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of poly(benzyl ether) dendrimers using this compound.
Problem 1: Low Yield in Etherification Reactions (Williamson Ether Synthesis)
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide. | - Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and used in a sufficient molar excess. - Ensure anhydrous reaction conditions, as water will quench the base. |
| Side Reaction: Elimination (E2): The alkyl halide used for etherification may undergo elimination, especially with secondary or tertiary halides, forming an alkene instead of the desired ether.[19][20] | - Use a primary alkyl halide whenever possible, as they are more susceptible to the desired SN2 reaction.[21] - If a secondary halide must be used, consider milder reaction conditions (e.g., lower temperature) to favor substitution over elimination.[22] |
| Steric Hindrance: As the dendrimer generation increases, the reactive sites at the focal point (convergent) or periphery (divergent) become more sterically hindered, slowing down the reaction.[5][23] | - Increase the reaction time and/or temperature. - Use a less sterically hindered alkylating agent if the synthesis allows. - In the convergent approach, consider using a smaller core molecule. |
| Poor Solubility: The dendrimer or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. | - Select a solvent in which all reactants are soluble. Common solvents for Williamson ether synthesis include DMF, DMSO, and acetone.[24] - Gentle heating can sometimes improve solubility. |
Problem 2: Incomplete Deprotection of Protecting Groups
| Potential Cause | Troubleshooting Steps |
| Inefficient Reagent: The deprotection reagent may not be active enough or may have degraded. | - Use fresh deprotection reagents. - Increase the equivalents of the deprotection reagent. |
| Insufficient Reaction Time/Temperature: The deprotection reaction may not have gone to completion. | - Extend the reaction time and monitor the reaction progress by TLC or NMR. - If applicable, gently increase the reaction temperature. |
| Steric Hindrance: For higher generation dendrimers, the protecting groups may be sterically shielded, making them less accessible to the deprotection reagent. | - Increase the reaction time significantly. - Consider a protecting group that is more easily cleaved under the chosen conditions. |
Problem 3: Difficulty in Purifying the Dendrimer Product
| Potential Cause | Troubleshooting Steps |
| Co-elution of Starting Materials and Product: In column chromatography, the starting materials and the desired dendrimer may have similar polarities, leading to poor separation. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography. |
| Presence of Defective Dendrimers: In divergent synthesis, incomplete reactions can lead to a mixture of dendrimers with missing branches, which can be difficult to separate from the desired product. | - Use a large excess of the monomer in each step to drive the reaction to completion.[1] - Purification by preparative HPLC or size exclusion chromatography may be necessary to isolate the desired monodisperse product.[18][25] |
| Aggregation of Higher Generation Dendrimers: Higher generation dendrimers can aggregate, leading to issues in purification and characterization.[26][27] | - Use solvents that disrupt intermolecular interactions (e.g., hydrogen bonding). - Sonication may help to break up aggregates before purification. |
Experimental Protocols
Protocol 1: Convergent Synthesis of a First-Generation (G1) Dendron from this compound
This protocol outlines the synthesis of a G1 dendron with a protected focal point hydroxyl group and peripheral benzyl ether groups.
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Protection of the Focal Point: React this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to selectively protect the benzylic hydroxyl group.
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Etherification: React the product from step 1 with two equivalents of benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
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Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica (B1680970) gel.
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Characterization: Confirm the structure of the G1 dendron using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Deprotection of the Focal Point and Coupling to a Core
-
Deprotection: Remove the protecting group from the focal point of the G1 dendron using appropriate conditions (e.g., TBAF for a TBDMS group).
-
Activation of the Focal Point: Convert the deprotected hydroxyl group at the focal point into a good leaving group (e.g., a tosylate or mesylate) or an electrophile (e.g., a benzyl bromide).
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Coupling to a Core: React the activated G1 dendron with a multifunctional core molecule (e.g., 1,3,5-trihydroxybenzene) under Williamson ether synthesis conditions to form the final dendrimer.
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Purification and Characterization: Purify the final dendrimer using column chromatography or precipitation and characterize it using NMR, MALDI-TOF MS, and GPC.
Data Presentation
Table 1: Comparison of Yields for Convergent vs. Divergent Synthesis of Poly(benzyl ether) Dendrimers
| Generation | Convergent Synthesis (Yield %) | Divergent Synthesis (Yield %) |
| G1 | 95-99 | 90-95 |
| G2 | 90-95 | 85-90 |
| G3 | 85-90 | 75-85 |
| G4 | 75-85 | 60-75 |
Note: Yields are approximate and can vary depending on specific reaction conditions and purification methods. The trend of decreasing yield with increasing generation, particularly in divergent synthesis, is commonly observed due to increasing steric hindrance and the higher probability of defects.[1][5]
Table 2: Typical Analytical Data for Poly(benzyl ether) Dendrimers
| Generation | Theoretical MW ( g/mol ) | PDI (from GPC) |
| G1 | ~500 | < 1.05 |
| G2 | ~1200 | < 1.05 |
| G3 | ~2600 | < 1.06 |
| G4 | ~5400 | < 1.08 |
Note: The polydispersity index (PDI) is a measure of the uniformity of the molecular weight in a polymer sample. For dendrimers, a PDI value close to 1.0 indicates a highly monodisperse product.[17][18]
Visualizations
Caption: Workflow for the convergent synthesis of a poly(benzyl ether) dendrimer.
Caption: Decision tree for troubleshooting low yields in Williamson ether synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. his.pusan.ac.kr [his.pusan.ac.kr]
- 5. Convergent Approach, Single-stage Convergent Synthesis [ebrary.net]
- 6. scispace.com [scispace.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MALDI TOF mass spectrometry for the characterization of phosphorus-containing dendrimers. Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 18. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. jk-sci.com [jk-sci.com]
- 25. Chromatographic methods for the detection, purification and separation of Dendrimers | Scholar: National School of Leadership [jconsortium.com]
- 26. researchgate.net [researchgate.net]
- 27. Templating silica network construction using 3,5-dihydroxybenzylalcohol based dendrimers: influence of dendrimer aggregation on evolving network structure - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing degradation of 3,5-Dihydroxybenzyl alcohol in aqueous solutions
Welcome to the Technical Support Center for 3,5-Dihydroxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The discoloration of your this compound solution is likely due to oxidation. Phenolic compounds, including this compound, are susceptible to oxidation, which can be initiated by exposure to oxygen (air), light, and certain metal ions. This process can lead to the formation of colored degradation products. The rate of oxidation is often accelerated at neutral to alkaline pH and at elevated temperatures.
Q2: I'm observing a decrease in the potency of my this compound solution over time. How can I prevent this?
A2: A decrease in potency is a direct consequence of the degradation of this compound. To prevent this, it is crucial to control the factors that promote degradation. This includes:
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pH Control: Maintain the pH of your solution in the acidic range (ideally below pH 7), as phenolic compounds are generally more stable in acidic conditions.
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Minimizing Oxygen Exposure: Prepare solutions with deoxygenated water and consider purging the headspace of your storage container with an inert gas like nitrogen or argon.
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Light Protection: Store your solutions in amber vials or wrap the container with aluminum foil to protect it from light.
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Temperature Control: Store solutions at low temperatures (2-8 °C) to slow down the degradation rate. For long-term storage, consider freezing the solution, though you should first confirm the compound's stability under freeze-thaw cycles.
-
Use of Additives: Incorporate antioxidants or chelating agents into your formulation to inhibit oxidative degradation.
Q3: What are the primary degradation pathways for this compound in an aqueous solution?
A3: The primary degradation pathway for this compound, like other phenolic benzyl (B1604629) alcohols, is oxidation. The benzylic alcohol group is susceptible to oxidation to form the corresponding aldehyde (3,5-dihydroxybenzaldehyde), which can be further oxidized to the carboxylic acid (3,5-dihydroxybenzoic acid). Additionally, the phenolic hydroxyl groups can be oxidized, potentially leading to the formation of quinone-type structures and subsequent polymerization, which often results in discoloration. Hydrolysis is not a primary degradation pathway for this molecule under typical experimental conditions.
Q4: What types of antioxidants or stabilizers can I use to protect my this compound solution?
A4: Several types of antioxidants and stabilizers can be effective. The choice will depend on the specific requirements of your experiment.
-
Free Radical Scavengers: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are common antioxidants that can protect phenolic compounds.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate metal ions that can catalyze oxidation.
-
Sulfites: Sodium metabisulfite (B1197395) is another effective antioxidant, particularly in preventing oxidative browning.
-
N-Acetyl Amino Acids: For resorcinol (B1680541) derivatives, N-acetyl amino acids have been shown to inhibit oxidation.[1]
It is recommended to perform compatibility and stability studies to determine the most effective stabilizer for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the phenolic rings. | 1. Prepare fresh solutions using deoxygenated solvents.2. Store solutions under an inert atmosphere (e.g., nitrogen or argon).3. Protect solutions from light by using amber vials or wrapping containers in foil.4. Adjust the pH of the solution to the acidic range (pH 3-6).5. Add a suitable antioxidant (e.g., ascorbic acid, sodium metabisulfite) or a chelating agent (e.g., EDTA). |
| Precipitation in the Solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure the concentration is within the solubility limit of the solvent system.2. For aqueous solutions, consider the addition of a co-solvent like ethanol (B145695) or DMSO if permissible for your application.[2][3]3. Filter the solution through a 0.22 µm filter after preparation.4. If precipitation occurs upon storage, it may be due to degradation. Follow the steps to prevent degradation. |
| Unexpected Peaks in HPLC Analysis | Degradation of this compound. | 1. Prepare fresh solutions for analysis.2. If stored solutions must be used, ensure they have been kept at low temperatures (2-8 °C) and protected from light.3. Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. |
| Inconsistent Experimental Results | Degradation of the compound in stock or working solutions. | 1. Prepare fresh stock solutions before each experiment.2. Assess the stability of this compound in your specific experimental buffer and at the working temperature.3. Standardize storage and handling procedures for all solutions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from a protocol for a similar compound and is suitable for quantifying this compound and separating it from potential degradation products.[4]
| Parameter | Condition |
| Instrumentation | High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-15 min: 10% to 50% B15-20 min: 50% B20-22 min: 50% to 10% B22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 280 nm |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and developing a stability-indicating analytical method.[5][6][7]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 24 hours).
After exposure to these stress conditions, analyze the samples using the HPLC method described above to identify and quantify any degradation products.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for degradation of this compound solutions.
References
- 1. WO2021008823A1 - Stabilization of resorcinol compounds in cosmetic compositions - Google Patents [patents.google.com]
- 2. This compound | 29654-55-5 [chemicalbook.com]
- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of 3,5-Dihydroxybenzyl alcohol in experiments
Technical Support Center: 3,5-Dihydroxybenzyl Alcohol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility issues encountered when working with this compound (CAS: 29654-55-5).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a polar aromatic organic compound. It is a white to off-white crystalline solid.[1] Its solubility is highest in polar organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO), methanol, ethanol, ether, and tetrahydrofuran (B95107) (THF).[2][3][4] Its solubility in water is described variously as soluble, limited in cold water, or practically insoluble, indicating that achieving high concentrations in pure water can be challenging.[1][2][5]
Q2: Why is my this compound not dissolving in water?
While some sources state it is water-soluble, others report limited solubility in cold water.[1][2] This suggests that its solubility limit in water at room temperature may be low. Factors such as water temperature, pH, and the purity of the compound can affect its dissolution. For many applications, using an organic solvent to create a concentrated stock solution is recommended before diluting into an aqueous medium.
Q3: Can I heat the solvent to improve solubility?
Gentle heating can be an effective method to increase the solubility of many compounds, including this compound, particularly in water. One purification method involves recrystallization from hot water, which confirms its increased solubility at higher temperatures.[6] However, be mindful of the compound's stability at elevated temperatures. Always use the lowest effective temperature and check for any signs of degradation.
Q4: My compound dissolved in DMSO, but precipitated when I added it to my aqueous buffer/cell culture medium. What happened?
This phenomenon is often called "solvent shock" or "crashing out."[7] this compound is highly soluble in DMSO but has much lower solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer or medium, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[7] To avoid this, it is crucial to add the stock solution slowly, with vigorous stirring or vortexing, into a larger volume of the aqueous solution.
Q5: How does pH affect the solubility of this compound?
As a polyhydric phenol, the solubility of this compound in aqueous solutions is pH-dependent.[1] Its solubility can be improved in alkaline (basic) aqueous solutions.[1][8] This is because the phenolic hydroxyl groups can be deprotonated at higher pH, forming a more polar phenolate (B1203915) salt which is more readily dissolved in water.
Solubility Data Summary
The following table summarizes the qualitative solubility of this compound in various common laboratory solvents based on available data. Quantitative solubility data (e.g., in mg/mL) is not consistently available in the literature.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3][4] |
| Methanol | Soluble | [1][2][3] |
| Ethanol | Soluble | [2][4][9] |
| Tetrahydrofuran (THF) | Soluble | [2][4][9] |
| Ether | Soluble | [2][4][9] |
| Water | Conflicting reports: Soluble, Limited (especially when cold), Practically Insoluble | [1][2][5] |
| Glacial Acetic Acid | Sparingly Soluble | [5] |
| Chloroform | Very Slightly Soluble | [5] |
| Alkaline Aqueous Solutions | Improved Solubility | [1][8] |
Troubleshooting Guides
Guide 1: Initial Dissolution Failure
Problem: The powdered this compound is not dissolving in the chosen solvent.
| Step | Action | Rationale |
| 1. Verify Solvent Choice | Ensure you are using a recommended polar organic solvent like DMSO or Methanol for high concentration stock solutions.[2][3] Refer to the table above. | The compound has the highest solubility in these solvents. Attempting to make a concentrated stock in water is often unsuccessful. |
| 2. Increase Solubilizing Energy | Gently warm the solution in a water bath (e.g., 37-50°C). Use a vortex mixer or place the vial in a sonicator bath for several minutes. | Increasing the kinetic energy can help overcome the activation energy barrier for dissolution.[10] |
| 3. Consider pH Adjustment (for aqueous solutions) | If working with an aqueous buffer, try increasing the pH to the alkaline range (e.g., pH 8-9), if compatible with your experiment. Add a small amount of a base like NaOH. | Phenolic compounds are typically more soluble at higher pH due to the ionization of hydroxyl groups.[1][8] |
| 4. Use a Co-solvent | If direct dissolution in a buffer is required, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then add this pre-solution to your buffer. | The organic solvent acts as a carrier, and this method is often more effective than direct dissolution.[11] |
Guide 2: Precipitation Upon Dilution into Aqueous Media
Problem: The compound precipitates out of solution when the organic stock solution is added to a buffer or cell culture medium.
| Step | Action | Rationale |
| 1. Reduce Final Concentration | The intended final concentration may be above the compound's solubility limit in the final medium. Perform a serial dilution to find the highest concentration that remains in solution. | Every compound has a maximum solubility in a given solvent system.[7] |
| 2. Modify Dilution Technique | Add the stock solution dropwise into the vortex of the rapidly stirring aqueous medium. Avoid adding the stock solution all at once. Pre-warming the aqueous medium to 37°C can also help. | This prevents localized super-saturation and "solvent shock," allowing the compound to disperse and dissolve more effectively.[7] |
| 3. Lower Stock Concentration | Prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your medium, but the lower ratio of organic solvent to aqueous medium per addition can prevent precipitation. | A more gradual change in solvent polarity during mixing can keep the compound in solution. |
| 4. Check Media Components | High concentrations of salts or proteins (like those in serum) in cell culture media can sometimes reduce the solubility of small molecules.[7] Test solubility in a simpler buffer (e.g., PBS) first. | This helps diagnose if specific media components are contributing to the precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 100 mM stock solution of this compound (MW: 140.14 g/mol ) in DMSO.
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 14.01 mg of this compound powder.
-
Calculation: 0.1 mol/L * 140.14 g/mol * 0.001 L = 0.01401 g = 14.01 mg
-
-
Aliquot Solvent: Add 1 mL of high-purity, anhydrous DMSO to a sterile microcentrifuge tube or glass vial containing the powder.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Apply Energy (if needed): If the solid does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes or warm it gently to 37°C until the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Diluting Stock Solution into Aqueous Medium for Cell Culture
This protocol provides a best-practice method for diluting a DMSO stock solution to a final concentration of 100 µM in cell culture medium.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, dilute your 100 mM stock 1:100 in DMSO to get a 1 mM solution.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a sterile tube or flask.
-
Calculate Volume: To achieve a final concentration of 100 µM from a 100 mM stock, a 1:1000 dilution is needed. For 10 mL of medium, you will need 10 µL of the 100 mM stock.
-
Calculation: V1 = (C2 * V2) / C1 = (100 µM * 10 mL) / 100,000 µM = 0.01 mL = 10 µL
-
-
Perform Dilution: While gently swirling or vortexing the pre-warmed medium, add the 10 µL of stock solution dropwise directly into the medium. Ensure the pipette tip is submerged below the surface if possible to aid dispersion.
-
Mix and Use: Cap the tube and mix thoroughly by inverting or gentle vortexing. Use the prepared medium immediately for your experiment.
Visualizations
The following diagrams illustrate key workflows for addressing solubility issues.
Caption: Troubleshooting workflow for initial dissolution failure.
Caption: Workflow for stock solution preparation and dilution.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 29654-55-5 [chemicalbook.com]
- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. This compound Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. echemi.com [echemi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts and Interference in Antioxidant Assays with 3,5-Dihydroxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of antioxidant assays involving 3,5-Dihydroxybenzyl alcohol.
I. Troubleshooting Guides
This section addresses specific issues that may arise during antioxidant assays with this compound, providing potential causes and recommended solutions.
Inconsistent or Non-Reproducible Results in DPPH and ABTS Assays
| Potential Cause | Recommended Solution |
| Sample Instability: this compound, like many phenolic compounds, can be susceptible to degradation, especially when exposed to light, high temperatures, or changes in pH. | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions in the dark at low temperatures (e.g., -20°C). - Avoid repeated freeze-thaw cycles. |
| Solvent Effects: The choice of solvent can significantly influence the antioxidant activity of phenolic compounds. | - Ensure that the same solvent is used for dissolving the sample, the standard (e.g., Trolox), and for the blank. - Common solvents include methanol (B129727) and ethanol (B145695); ensure consistency across all experiments.[1] |
| Reaction Kinetics: The reaction between this compound and the DPPH or ABTS radical may not be instantaneous. The reaction time can influence the final absorbance reading. | - Standardize the incubation time for all samples and standards. A common practice is a 30-minute incubation in the dark for the DPPH assay.[2] - For the ABTS assay, the reaction is generally faster, but a fixed incubation time (e.g., 6 minutes) should be maintained.[3] |
| Pipetting Inaccuracies: Small variations in the volumes of reagents or samples can lead to significant errors, especially in microplate-based assays. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure proper mixing after adding each component. |
| pH Sensitivity: The antioxidant capacity of phenolic compounds can be pH-dependent. | - For the ABTS assay, ensure the pH of the reaction mixture is controlled and consistent, often using a phosphate-buffered saline (PBS).[1] |
Unexpectedly Low or High Antioxidant Activity
| Potential Cause | Recommended Solution |
| Spectral Interference: this compound or its reaction byproducts might absorb light at the same wavelength as the DPPH (around 517 nm) or ABTS (around 734 nm) radical, leading to inaccurate readings. | - Run a sample blank containing this compound and the solvent but without the radical solution. Subtract the absorbance of the sample blank from the sample reading.[4] |
| Pro-oxidant Activity: Under certain conditions, such as in the presence of transition metal ions (e.g., Fe³⁺, Cu²⁺), phenolic compounds can exhibit pro-oxidant effects, leading to an underestimation of their antioxidant capacity or even an increase in oxidation. | - Use high-purity water and reagents to minimize metal ion contamination. - Consider adding a chelating agent like EDTA to the reaction mixture if metal ion contamination is suspected, although this may interfere with assays like FRAP. |
| Compound Concentration: The concentration of this compound may be outside the linear range of the assay. | - Prepare a wider range of concentrations to ensure that the IC50 value falls within the linear portion of the dose-response curve. |
| Inappropriate Assay Choice: The mechanism of antioxidant action of this compound might not be well-suited for the chosen assay (e.g., a slow-reacting antioxidant in a short-duration assay). | - Use a battery of assays with different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) to get a more comprehensive antioxidant profile. |
Issues Specific to FRAP and ORAC Assays
| Potential Cause | Recommended Solution |
| Turbidity in FRAP Assay: The sample may form a precipitate when mixed with the acidic FRAP reagent, leading to falsely high absorbance readings. | - Centrifuge the samples after the reaction and before the absorbance reading. - Run a sample blank to correct for turbidity. - Ensure the pH of the FRAP reagent is correctly adjusted to 3.6.[5] |
| Fluorescence Quenching in ORAC Assay: The this compound sample itself might quench the fluorescence of the probe (fluorescein), independent of its antioxidant activity. | - Run a control experiment with the sample and the fluorescein (B123965) probe but without the AAPH radical generator to assess for direct quenching effects.[6] |
| Complex Reaction Kinetics in ORAC Assay: The reaction of this compound and its oxidation byproducts with peroxyl radicals can be complex, leading to non-linear fluorescence decay curves. | - Carefully analyze the entire kinetic curve, not just the endpoint. - Compare the shape of the decay curve for the sample to that of the Trolox standard.[7] |
II. Frequently Asked Questions (FAQs)
Q1: Why are my antioxidant activity results for this compound different when using DPPH and ABTS assays?
A1: It is common for the antioxidant values of a compound to differ between the DPPH and ABTS assays due to their different reaction mechanisms and conditions. The DPPH assay is typically conducted in an organic solvent and measures the capacity to scavenge the DPPH radical. The ABTS assay can be conducted in both aqueous and organic media and measures the scavenging of the ABTS radical cation. The stereochemistry of the compound and the solvent used can affect the accessibility of the radical to the antioxidant, leading to different results.
Q2: Can this compound act as a pro-oxidant in my assay?
A2: Yes, under certain conditions, phenolic compounds like this compound can exhibit pro-oxidant activity, particularly at high concentrations or in the presence of transition metal ions like iron or copper.[8] This can lead to the generation of reactive oxygen species, which can interfere with the assay and lead to an underestimation of antioxidant activity.
Q3: What is the importance of the solvent in antioxidant assays with this compound?
A3: The solvent is a critical factor as it can affect the solubility of this compound and the kinetics of the antioxidant reaction.[1] For consistency, it is crucial to use the same solvent for the sample, the standard, and the blank. Methanol and ethanol are commonly used for DPPH and ABTS assays.
Q4: How can I be sure that the observed activity is due to radical scavenging and not some other artifact?
A4: To minimize the risk of artifacts, it is important to run proper controls. This includes a sample blank (sample and solvent without the radical) to check for spectral interference. Additionally, using multiple antioxidant assays with different mechanisms can provide a more robust assessment of the antioxidant capacity of this compound.
Q5: What is a typical IC50 value for this compound in the DPPH or ABTS assay?
A5: While this compound is known for its antioxidant properties, specific IC50 values are not widely reported in the literature under standardized conditions. However, studies on structurally similar compounds can provide an indication of its potential activity. For instance, its corresponding carboxylic acid, 3,5-dihydroxybenzoic acid, has shown potent antioxidant activity.[9] The antioxidant efficacy is highly dependent on the assay conditions.
III. Quantitative Data on Antioxidant Activity
Direct and comprehensive quantitative antioxidant data for this compound across multiple standardized assays is limited in publicly available literature. The following tables provide data for structurally related isomers and compounds to offer a comparative context. Researchers should note that these values are compiled from various sources and direct comparison may not be precise due to differing experimental conditions.
Table 1: Comparative Antioxidant Activity of Dihydroxybenzaldehyde Isomers (DPPH Assay)
| Compound | Isomer | Antioxidant Activity Data | Assay |
| 3,5-Dihydroxybenzaldehyde | 3,5-DHB | Data not available | - |
| 2,5-Dihydroxybenzaldehyde | 2,5-DHB | 0.85 ± 0.04 (Trolox Equivalents) | DPPH |
| 3,4-Dihydroxybenzaldehyde | 3,4-DHB | IC50: ~15 µM | DPPH |
Note: A lower IC50 value indicates higher antioxidant activity. Trolox Equivalents (TE) represent the concentration of a Trolox solution with the same antioxidant capacity.[4][6]
Table 2: Comparative Antioxidant Activity of Hydroxybenzoic Acid Isomers (DPPH & ABTS Assays)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 3,5-Dihydroxybenzoic Acid | 8.5 ± 0.4 | 5.2 ± 0.2 |
| 3,4-Dihydroxybenzoic Acid | 10.2 ± 0.5 | 6.8 ± 0.3 |
| Gallic Acid (Standard) | 9.8 ± 0.3 | 6.5 ± 0.2 |
Data from a comparative study on hydroxybenzoic acids.[9]
IV. Detailed Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[2]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Prepare stock solutions of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at various concentrations.
-
Add the DPPH solution to each well or tube.
-
Include a control containing only the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate or tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ] x 100 whereAcontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the absorbance of the control andAcontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the absorbance of the test sample.Asample -
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), which results in a decrease in absorbance at 734 nm.[3]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the this compound sample or standard solution at various concentrations to the diluted ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[5]
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the this compound sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.
-
Include a reagent blank containing the solvent instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from degradation by peroxyl radicals generated by AAPH. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[10]
Methodology:
-
Reagent Preparation:
-
Prepare solutions of fluorescein, AAPH, and Trolox (standard) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Assay Procedure:
-
In a black 96-well plate, add the this compound sample or Trolox standard at various concentrations.
-
Add the fluorescein solution to all wells.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence kinetically (e.g., every minute for 60-90 minutes) at an excitation of ~485 nm and an emission of ~520 nm. The plate should be maintained at 37°C.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Plot the Net AUC (AUC_sample - AUC_blank) of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample in Trolox Equivalents (TE).
-
V. Visualizations
Caption: General experimental workflow for DPPH and ABTS antioxidant assays.
Caption: Potential artifacts and interference pathways in radical scavenging assays.
Caption: A logical workflow for troubleshooting inconsistent antioxidant assay results.
References
- 1. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
Scaling up the synthesis of 3,5-Dihydroxybenzyl alcohol for industrial applications
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3,5-Dihydroxybenzyl alcohol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Direct Reduction of 3,5-Dihydroxybenzoic Acid | Incomplete reaction due to insufficient reducing agent. | Increase the molar ratio of sodium borohydride (B1222165) to 3,5-dihydroxybenzoic acid. A common ratio is 1-1.5:1.[1] |
| Decomposition of sodium borohydride by acidic protons of the carboxylic acid and phenolic hydroxyls. | Add the sodium borohydride portion-wise to control the reaction and minimize decomposition.[2] | |
| Suboptimal reaction temperature. | Maintain the reaction temperature at a gentle reflux to ensure the reaction goes to completion.[1] | |
| Incomplete Acetylation of 3,5-Dihydroxybenzoic Acid | Insufficient acetylating agent or catalyst. | Ensure the molar ratio of acetic anhydride (B1165640) to 3,5-dihydroxybenzoic acid is adequate, typically ranging from 2:1 to 10:1.[3] Use a suitable acid scavenger like pyridine (B92270) or triethylamine.[3] |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3] | |
| Formation of Impurities during Reduction Step | Over-reduction of the aromatic ring. | Control the reaction temperature and the rate of addition of the reducing agent. |
| Presence of unreacted starting materials or intermediates. | Ensure the reaction goes to completion by monitoring with TLC. Optimize the stoichiometry of reagents. | |
| Difficulties in Product Isolation and Purification | The product is highly soluble in water and polar organic solvents.[4] | After quenching the reaction, perform multiple extractions with a suitable organic solvent like ethyl acetate. |
| Co-precipitation of inorganic salts. | During workup, ensure the pH is adjusted correctly to precipitate the product while keeping inorganic salts soluble. Washing the crude product with cold water can also help. | |
| Thermal degradation of the product during solvent removal. | Use rotary evaporation under reduced pressure at a moderate temperature to remove the solvent. This compound has a melting point of 182-186 °C.[4] | |
| Incomplete Deprotection of Acetyl Groups | Insufficient base for hydrolysis. | Use a sufficient amount of a weak base solution, such as saturated sodium bicarbonate, for the deprotection step.[3] |
| Short reaction time for deprotection. | Allow for sufficient time for the hydrolysis to complete, monitoring by TLC if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the main industrial-scale synthesis routes for this compound?
A1: The primary routes start from 3,5-dihydroxybenzoic acid and include:
-
Direct Reduction: A one-step process using a reducing agent like sodium borohydride with an alcohol as a catalyst in an organic solvent.[1] This method is often favored for its simplicity and high yield (up to 95%).[5]
-
Protection-Reduction-Deprotection: A multi-step process involving:
-
Esterification-Reduction: This involves:
Q2: What are the critical safety precautions when handling sodium borohydride on a large scale?
A2: Sodium borohydride is a water-reactive and flammable solid.[1][2][7] Key safety precautions include:
-
Handling in a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1][7]
-
Storing in a cool, dry, well-ventilated area away from acids and oxidizing agents.[7]
-
Using appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a face shield.[3]
-
Adding it slowly and in portions to the reaction mixture to control the exothermic reaction and hydrogen gas evolution.[2]
-
Having a dry powder fire extinguisher (Class D) readily available. Do not use water or carbon dioxide extinguishers.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the disappearance of the starting material and the appearance of the product.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are the common impurities in the final product?
A4: Common impurities can include unreacted 3,5-dihydroxybenzoic acid, partially reduced intermediates, and byproducts from side reactions. The purity of the starting 3,5-dihydroxybenzoic acid is also crucial, as impurities in the raw material can carry through the synthesis.
Q5: What are the recommended purification methods for industrial-scale production?
A5: Recrystallization from hot water is a common and effective method for purifying this compound on a laboratory scale and can be adapted for larger scales.[3] Column chromatography is generally less practical for large industrial batches but can be used for high-purity applications.
Experimental Protocols
Method 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid
This protocol is adapted from a high-yield, one-step synthesis suitable for industrial production.[1]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Sodium borohydride
-
Methanol (B129727) (catalyst)
-
Tetrahydrofuran (THF, solvent)
-
10% Aqueous Hydrochloric Acid
-
Ethyl acetate
Procedure:
-
To a suitable reactor equipped with a reflux condenser, thermometer, and mechanical stirrer, add THF (10-15 parts by mass relative to the benzoic acid).[1]
-
Add 3,5-dihydroxybenzoic acid (1 part by mass) and methanol (0.05-0.1 molar equivalent to the benzoic acid).[1]
-
Stir the mixture vigorously and heat to a gentle reflux.
-
Slowly add sodium borohydride (1-1.5 molar equivalent to the benzoic acid) in portions, controlling the rate to prevent excessive refluxing.[1]
-
After the addition is complete, maintain the reflux for approximately 6 hours, or until the reaction is complete as monitored by TLC.[1]
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding 10% aqueous hydrochloric acid until the pH is acidic.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from hot water to obtain pure this compound.
Method 2: Synthesis via Acetylation, Reduction, and Deprotection
This protocol is based on a multi-step synthesis that can offer good yields and control over the reaction.[3]
Step 1: Acetylation of 3,5-Dihydroxybenzoic Acid
-
In a reactor, mix 3,5-dihydroxybenzoic acid, acetic anhydride (2-10 molar equivalents), and a catalytic amount of triethylamine.[3]
-
Heat the mixture at 90-100°C and stir until the reaction is complete (monitored by TLC).[3]
-
Pour the reaction mixture into ice water to precipitate the product, 3,5-diacetoxybenzoic acid.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Step 2: Reduction of 3,5-Diacetoxybenzoic Acid and In-situ Deprotection
-
In a reactor, suspend 3,5-diacetoxybenzoic acid in THF.
-
In a separate vessel, prepare a solution of sodium borohydride (4-10 molar equivalents) in THF.[3]
-
Cool the 3,5-diacetoxybenzoic acid suspension to 0°C in an ice-water bath.
-
Slowly add a THF solution of iodine (1-3 molar equivalents) to the sodium borohydride solution, then slowly add this mixture to the 3,5-diacetoxybenzoic acid suspension.[3]
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux until the reduction is complete (monitored by TLC).[3]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Add a saturated sodium bicarbonate solution to the residue to hydrolyze the acetyl groups and extract the product with ether or ethyl acetate.[3]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.
-
Recrystallize the crude product from hot water.
Data Presentation
Table 1: Comparison of Synthesis Routes
| Parameter | Method 1: Direct Reduction | Method 2: Acetylation-Reduction-Deprotection |
| Starting Material | 3,5-Dihydroxybenzoic Acid | 3,5-Dihydroxybenzoic Acid |
| Key Reagents | Sodium Borohydride, Methanol | Acetic Anhydride, Sodium Borohydride, Iodine |
| Number of Steps | 1 | 3 (2 with in-situ deprotection) |
| Reported Yield | Up to 95%[5] | ~83%[3] |
| Key Advantages | Simplicity, high yield, fewer steps. | Potentially better for certain impurities. |
| Key Disadvantages | Potential for borane (B79455) complex formation. | More complex, more reagents, longer process. |
Visualizations
Caption: Key synthetic routes to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. research.uga.edu [research.uga.edu]
- 2. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 3. wcu.edu [wcu.edu]
- 4. This compound | 29654-55-5 [chemicalbook.com]
- 5. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Sodium Borohydride - ESPI Metals [espimetals.com]
Catalyst selection and optimization for 3,5-Dihydroxybenzyl alcohol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of catalysts and optimization of reaction conditions for the synthesis of 3,5-dihydroxybenzyl alcohol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the reduction of 3,5-dihydroxybenzoic acid or its derivatives.[1] This is typically achieved using hydride-donating reducing agents. An alternative approach involves a multi-step synthesis where 3,5-dihydroxybenzoic acid is first esterified and then reduced.[2][3]
Q2: Which reducing agents are most effective for this synthesis?
A2: Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and milder reactivity compared to other hydrides like lithium aluminum hydride (LiAlH₄).[4] The efficiency of NaBH₄ can be significantly enhanced by using it in combination with additives or "catalysts" such as methanol (B129727), iodine, or Lewis acids.[3][5] Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for the chemoselective reduction of the carboxylic acid group.[1]
Q3: Why is a catalyst or additive often used with sodium borohydride?
A3: Sodium borohydride alone is generally not reactive enough to reduce a carboxylic acid directly, especially after the initial acid-base reaction forms a carboxylate salt.[6] Additives are used to activate the carboxylic acid group. For instance, methanol can form a borate (B1201080) ester intermediate, while iodine can generate diborane (B8814927) in situ, which is a more powerful reducing agent. Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack.[2]
Q4: What are the advantages of protecting the hydroxyl groups before reduction?
A4: Protecting the phenolic hydroxyl groups, for example, through acetylation to form 3,5-diacetoxybenzoic acid, can prevent unwanted side reactions and may improve the solubility of the starting material in the reaction solvent.[3] The protecting groups are then removed in a subsequent step, typically by hydrolysis with a weak base.[3] This multi-step approach can sometimes lead to higher overall yields and easier purification.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Reaction temperature is too low. 4. Inefficient activation of the carboxylic acid. | 1. Use a fresh, unopened container of the reducing agent. 2. Increase the molar equivalents of the reducing agent. An excess is often required. 3. Gradually increase the reaction temperature while monitoring for side product formation. Some protocols call for refluxing for several hours.[5] 4. Ensure the proper addition and stoichiometry of the activating agent (e.g., methanol, iodine, Lewis acid). |
| Formation of significant by-products | 1. Over-reduction of the aromatic ring (less common with NaBH₄). 2. Esterification of the product with the alcohol solvent if the reaction is run for an extended time at high temperatures. 3. Incomplete deprotection of acetyl groups (if using a protected starting material). | 1. Use a milder reducing agent or lower the reaction temperature. 2. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed. 3. Ensure complete hydrolysis of the protecting groups by adjusting the reaction time or the concentration of the base in the deprotection step. |
| Difficulties in product isolation and purification | 1. The product is soluble in water, leading to losses during aqueous workup. 2. Presence of inorganic salts from the quenching step. 3. Co-elution of impurities during column chromatography. | 1. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate.[5] 2. Ensure thorough washing of the organic extracts to remove inorganic by-products. 3. Recrystallization from hot water is a common and effective method for purifying this compound.[7] For chromatographic purification, consider using a different solvent system.[1] |
| Reaction is too vigorous or exothermic | 1. Rapid addition of the reducing agent. 2. Reaction conducted at too high a concentration. | 1. Add the reducing agent portion-wise or as a solution dropwise, especially at the beginning of the reaction. Maintain cooling with an ice bath.[7] 2. Use a more dilute solution of the starting material. |
Experimental Protocols & Data
Method 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid with NaBH₄ and Methanol
This method utilizes methanol as a catalyst to facilitate the reduction of the carboxylic acid.[5]
Protocol:
-
In a four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of tetrahydrofuran (B95107) (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[5]
-
Stir the mixture vigorously and heat to a gentle reflux.[5]
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the addition rate to prevent excessive refluxing.[5]
-
After the addition is complete, maintain the reflux for 6 hours.[5]
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid.[5]
-
Separate the layers and extract the aqueous layer with ethyl acetate.[8]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]
-
The crude product can be purified by recrystallization from hot water to yield pure this compound.[5]
| Parameter | Value | Reference |
| Starting Material | 3,5-Dihydroxybenzoic Acid | [5] |
| Reducing System | NaBH₄ / Methanol | [5] |
| Solvent | THF | [5] |
| Reaction Time | 6 hours | [5] |
| Yield | Up to 95% | [5] |
Method 2: Reduction of 3,5-Diacetoxybenzoic Acid with NaBH₄ and Iodine
This protocol involves the protection of the hydroxyl groups followed by reduction.[3][7]
Protocol:
-
Acetylation: Prepare 3,5-diacetoxybenzoic acid by reacting 3,5-dihydroxybenzoic acid with acetic anhydride.[3]
-
Reduction: To a three-necked flask, add 50 mL of THF, 3.15 g (0.082 mol) of NaBH₄, and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.[7]
-
Control the temperature at 0°C in an ice-water bath and slowly add a 60 mL THF solution containing 9 g (0.036 mol) of iodine (I₂).[7]
-
After the initial reaction, add another 4.76 g (0.02 mol) of 3,5-diacetoxybenzoic acid, then heat to reflux and monitor the reaction by TLC.[7]
-
Deprotection & Workup: After the reaction is complete, concentrate the mixture to dryness under reduced pressure. Add 100 mL of saturated NaHCO₃ solution to hydrolyze the acetyl groups and extract with ether.[7]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.[7]
-
Recrystallize the crude product from hot water to obtain white crystals of this compound.[7]
| Parameter | Value | Reference |
| Starting Material | 3,5-Diacetoxybenzoic Acid | [7] |
| Reducing System | NaBH₄ / I₂ | [7] |
| Solvent | THF | [7] |
| Key Feature | In-situ deprotection | [7] |
| Yield | 83.2% | [7] |
Method 3: Two-Step Esterification and Reduction
This method involves the formation of a methyl ester followed by reduction with a Lewis acid and a borohydride.[2]
Protocol:
-
Esterification: React 3,5-dihydroxybenzoic acid with methanol using sulfuric acid as a catalyst to form methyl 3,5-dihydroxybenzoate (B8624769).[2]
-
Reduction: In a separate flask, dissolve aluminum chloride (a Lewis acid) and potassium borohydride in THF.[2]
-
Slowly add a THF solution of the methyl 3,5-dihydroxybenzoate from the previous step to the reducing agent mixture.[2]
-
Heat the reaction to reflux for 6 hours.[2]
-
After cooling, quench the reaction with aqueous hydrochloric acid and extract the product.[9]
-
Purify by recrystallization from hot water.[9]
| Parameter | Value | Reference |
| Intermediate | Methyl 3,5-dihydroxybenzoate | [2] |
| Reducing System | KBH₄ / AlCl₃ | [2] |
| Solvent | THF | [2] |
| Reaction Time | 6 hours (reduction step) | [2] |
| Yield | 77% (overall) | [9] |
Visualizations
Caption: Comparative workflow of three synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Benzyl alcohol, 3,5-dihydroxy- | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105884580A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101391941A - The preparation method of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of 3,5-Dihydroxybenzyl Alcohol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two phenolic compounds: 3,5-Dihydroxybenzyl alcohol and the well-studied stilbenoid, resveratrol (B1683913). While both molecules possess antioxidant capabilities, this document aims to objectively present available experimental data, detail relevant experimental methodologies, and illustrate the key signaling pathways through which they exert their effects.
Data Presentation: Quantitative Antioxidant Activity
Direct comparative studies under identical experimental conditions for this compound and resveratrol are limited in the available scientific literature. The following tables summarize reported antioxidant activities from various in vitro assays. It is crucial to note that variations in experimental protocols, reagents, and conditions can influence the absolute values. Therefore, this data should be interpreted with consideration of the methodologies described in the subsequent section.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value | Test System |
| This compound | Data not readily available in cited literature | - |
| Resveratrol | 15.54 µg/mL | In vitro (Methanol)[1] |
| 81.92 ± 9.17 µM | In vitro[1] |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) Value / IC50 Value | Test System |
| This compound | Data not readily available in cited literature | - |
| Resveratrol | 2.86 µg/mL (IC50) | In vitro (Methanol)[1] |
| 2 µg/mL (IC50) | In vitro[1] |
TEAC: The concentration of Trolox with the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | FRAP Value | Test System |
| This compound | Data not readily available in cited literature | - |
| Resveratrol | Increased from 13.42 to 210.26 µmol/L TE with increasing concentration | In vitro[2] |
FRAP values are typically expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox (Trolox Equivalents - TE).
Table 4: Cellular Antioxidant Activity (CAA)
| Compound | EC50 Value | Test System |
| This compound | Data not readily available in cited literature | - |
| Resveratrol | 1.66 µg/mL | HepG2 cells[1] |
EC50: The concentration of the antioxidant required to provide 50% of the maximal response in a cell-based assay.
Note on this compound Derivatives: A derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been reported to be a potent peroxyl radical scavenger, approximately 15 times stronger than Trolox and significantly more potent than resveratrol and ascorbic acid in computational chemistry studies.[3] This suggests that the core structure of this compound has significant antioxidant potential.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5] The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[4][5]
Procedure:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[4]
-
Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with a specific volume of the DPPH working solution.[4][5]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[4][5]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance in the presence of the test compound. The IC50 value is determined from a plot of % inhibition against the concentration of the test compound.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured at 734 nm.[6]
Procedure:
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7][8] The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Reaction Mixture: A small volume of the test compound or standard (e.g., Trolox) at various concentrations is added to a larger volume of the diluted ABTS•+ solution.[9]
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[9]
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[11][12] The resulting ferrous-TPTZ complex has an intense blue color, and the absorbance is measured at 593 nm.[12][13]
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O, typically in a 10:1:1 ratio.[9] The reagent is warmed to 37°C before use.[9]
-
Reaction Mixture: A small volume of the test sample, standard (e.g., FeSO₄ or Trolox), or blank is added to a larger volume of the pre-warmed FRAP reagent.[9]
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[9]
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[12]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as FRAP values (in µM Fe²⁺ equivalents).[12]
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[14] It utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is cell-permeable. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.[15][16]
Procedure:
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.[15]
-
Loading with Probe and Compound: The cells are pre-incubated with the DCFH-DA probe and the test compound or a standard antioxidant (e.g., Quercetin).[15]
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells to generate peroxyl radicals.[14]
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[15]
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.[14]
Signaling Pathways in Antioxidant Action
Both this compound and resveratrol are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Resveratrol: Nrf2 and SIRT1 Pathways
Resveratrol is well-documented to activate two key signaling pathways involved in the cellular antioxidant response: the Nrf2-ARE pathway and the SIRT1 pathway.[17][18][19]
-
Nrf2/ARE Pathway: Resveratrol can induce the translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) to the nucleus.[19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[19]
-
SIRT1 Pathway: Resveratrol is a known activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase.[19] SIRT1 can deacetylate and thereby activate several downstream targets that contribute to antioxidant defense. For instance, SIRT1 can activate FOXO transcription factors, which in turn upregulate the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase.[19]
Caption: Resveratrol's antioxidant signaling pathways.
This compound: Potential Nrf2 Pathway Modulation
While direct evidence for this compound activating the Nrf2 or SIRT1 pathways is not as extensively documented as for resveratrol, there are indications of its potential involvement, particularly with the Nrf2 pathway. A derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to interact with Keap1, the primary negative regulator of Nrf2. This interaction would lead to the release and nuclear translocation of Nrf2, subsequently upregulating antioxidant gene expression. Furthermore, a related compound, p-Hydroxybenzyl alcohol, has been demonstrated to activate the Nrf2 pathway.[2] This suggests a plausible mechanism for this compound's antioxidant activity beyond direct radical scavenging.
Caption: Potential Nrf2 signaling pathway modulation by this compound.
Experimental Workflow
The assessment of the antioxidant activity of compounds like this compound and resveratrol typically follows a structured workflow, progressing from initial chemical-based screening to more biologically relevant cellular assays.
Caption: General experimental workflow for comparative antioxidant assessment.
References
- 1. Frontiers | P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway [frontiersin.org]
- 2. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirtuin 1 signaling and alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Roles of SIRT1 in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
- 12. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 13. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. citeqbiologics.com [citeqbiologics.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Dendrimer Synthesis: 3,5-Dihydroxybenzyl Alcohol vs. Other Monomers
For Researchers, Scientists, and Drug Development Professionals
The field of nanotechnology has seen a surge in the use of dendrimers for a variety of applications, most notably in drug delivery. These hyperbranched, monodisperse macromolecules offer a unique platform for encapsulating therapeutic agents, improving their solubility, and enabling targeted delivery. The choice of monomer used in dendrimer synthesis is a critical determinant of the final properties and performance of the nanosystem. This guide provides an objective comparison of 3,5-dihydroxybenzyl alcohol (DHBA), a key building block for Fréchet-type dendrimers, with other commonly used monomers such as those for polyamidoamine (PAMAM) and poly(propylene imine) (PPI) dendrimers.
At a Glance: Monomer Comparison
| Feature | This compound (Fréchet-type) | Polyamidoamine (PAMAM) | Poly(propylene imine) (PPI) | Polyester (e.g., from bis-MPA) |
| Synthesis Strategy | Primarily convergent | Primarily divergent | Primarily divergent | Divergent and convergent |
| Key Linkage | Ether | Amide | Amine | Ester |
| Biocompatibility | Generally considered biocompatible | Cationic versions can be cytotoxic | Cationic versions can be cytotoxic | Generally good, biodegradable |
| Drug Loading | Encapsulation in hydrophobic interior | Electrostatic interactions and encapsulation | Encapsulation in hydrophobic interior | Encapsulation and conjugation |
| Scalability | Can be challenging for higher generations | Well-established for large-scale synthesis | Commercially available | Good scalability |
In-Depth Analysis
Synthesis Strategies and Performance
The synthesis of dendrimers is a meticulous, step-wise process, with the two primary approaches being divergent and convergent synthesis.
-
Divergent Synthesis: This method starts from a central core and builds outwards, adding successive generations of monomers. It is efficient for producing large quantities of dendrimers.[1] However, the increasing number of reactions at each step can lead to structural defects and impurities, making purification challenging.[2] PAMAM and PPI dendrimers are typically synthesized using this approach.[3][4]
-
Convergent Synthesis: This strategy involves building the dendrimer from the periphery inwards, with pre-synthesized dendritic wedges (dendrons) being attached to a central core in the final step.[5] This method offers greater control over the final structure and purity, as intermediates can be purified at each stage.[5] Fréchet-type dendrimers, derived from monomers like this compound, are famously synthesized using this approach.[6] A significant drawback is the potential for lower yields in the final coupling step due to steric hindrance, especially for higher generation dendrimers.[2]
Synthesis of Fréchet-type Dendrons
Caption: Convergent synthesis of a Fréchet-type dendrimer.
Quantitative Comparison of Synthesis Yields
Direct comparative studies on the yields of different dendrimer types are scarce due to the high dependency on the specific generation and reaction conditions. However, some general trends can be observed. The divergent synthesis of PAMAM dendrimers, while scalable, can have cumulative yield losses at each generation, with final yields for higher generations sometimes being modest after purification. In a specific example, the overall yield for a third-generation PAMAM dendrimer was reported to be around 25-30%. Convergent synthesis of Fréchet-type dendrimers often reports high yields for the individual dendron synthesis steps (often >90%), but the final coupling to the core can have lower yields, particularly for larger dendrons. One study reported an overall yield of 39% for a third-generation bis-MPA based dendrimer synthesized convergently.
| Dendrimer Type | Synthesis Approach | Typical Yield (per step) | Overall Yield (Example) | Reference |
| Fréchet-type (DHBA) | Convergent | High (>90%) | Varies with final coupling | [6] |
| PAMAM | Divergent | Moderate to High | ~25-30% (G3) | |
| Polyester (bis-MPA) | Convergent | High | 39% (G3) |
Note: Yields are highly dependent on the specific reaction conditions, generation, and purification methods.
Drug Delivery Performance
A key application for dendrimers is in the delivery of therapeutic agents. The performance in this area is largely dictated by the dendrimer's internal and surface chemistry.
Drug Loading Capacity
-
Fréchet-type (DHBA) Dendrimers: These dendrimers possess a hydrophobic interior due to their polyether backbone, making them suitable for encapsulating hydrophobic drugs. The lack of strong binding sites within the core means that drug loading is primarily driven by non-covalent encapsulation.
-
PAMAM Dendrimers: The interior of PAMAM dendrimers contains tertiary amines and amide bonds, which can interact with drug molecules through hydrogen bonding and electrostatic interactions. The surface primary amines can also be used for electrostatic binding of negatively charged drugs. For example, the anticancer drug doxorubicin (B1662922) has been shown to be effectively loaded into PAMAM dendrimers, with a loading efficacy of 40-50%.[7]
-
PPI Dendrimers: Similar to PAMAM, PPI dendrimers have a polyamine interior. However, the interior of PPI dendrimers is generally considered more hydrophobic than that of PAMAM, which can influence their drug loading characteristics.[2]
A direct comparative study between generation 3 PAMAM and generation 4 PPI dendrimers (both having 32 surface amine groups) for loading the anti-inflammatory drug phenylbutazone (B1037) revealed that the PAMAM dendrimer had a much higher loading ability at higher drug-to-dendrimer feeding ratios.[8]
| Dendrimer | Model Drug | Loading Capacity/Efficiency | Reference |
| PAMAM (G3) | Phenylbutazone | Higher than PPI (G4) at high feed ratios | [8] |
| PPI (G4) | Phenylbutazone | Lower than PAMAM (G3) at high feed ratios | [8] |
| PAMAM (G4) | Doxorubicin | 40-50% | [7] |
Drug Release
The release of a drug from a dendrimer is influenced by the nature of the drug-dendrimer interaction and the external environment.
-
In the aforementioned comparative study, drug release from the PAMAM-phenylbutazone complex was significantly slower than from the PPI-drug complex. After 12 hours, only 13% of the drug was released from the PAMAM dendrimer, compared to 44% from the PPI dendrimer.[8] This suggests that the interactions between phenylbutazone and the PAMAM dendrimer are stronger, leading to a more sustained release profile.
Experimental Workflow for Drug Loading and Release Studies
Caption: General workflow for drug loading and in vitro release studies.
Biological Performance: Cytotoxicity
The biocompatibility of dendrimers is a critical factor for their use in drug delivery. The surface charge of the dendrimer plays a major role in its toxicity.
-
Cationic Dendrimers (PAMAM and PPI): Amine-terminated PAMAM and PPI dendrimers exhibit concentration- and generation-dependent cytotoxicity.[9] The positive surface charge can lead to interactions with negatively charged cell membranes, causing membrane disruption and cell lysis. A comparative study showed that generation 4 PPI dendrimer is at least 50 times more toxic to MCF-7 and A549 cell lines than generation 3 PAMAM dendrimer.[8]
-
Anionic and Neutral Dendrimers: In contrast, dendrimers with anionic (e.g., carboxylate-terminated) or neutral (e.g., hydroxyl-terminated) surfaces generally show significantly lower toxicity.[9] Polyether dendrimers, such as the Fréchet-type, which are neutral, are considered to have good biocompatibility.[9]
Comparative Cytotoxicity Data
| Dendrimer Type | Surface Group | Cell Line | IC50 / Toxicity Observation | Reference |
| PAMAM (G3) | Amine | MCF-7, A549 | Not toxic up to 72 µM | [8] |
| PPI (G4) | Amine | MCF-7, A549 | IC50 ~4.1-4.3 µM (at least 50x more toxic than PAMAM G3) | [8] |
| Polyether (Fréchet-type) | Neutral | Various | Generally low to no cytotoxicity | [9] |
| PAMAM (G4) | Amine | CHO, SKOV3 | Highly toxic at high doses | [9] |
| PAMAM (G3.5) | Carboxylate | CHO, SKOV3 | Significantly less toxic than amine-terminated | [9] |
Signaling Pathway Implicated in Cationic Dendrimer Cytotoxicity
Caption: Proposed mechanism of cationic dendrimer-induced cytotoxicity.
Experimental Protocols
Synthesis of a Generation 2 Fréchet-type Dendron
This protocol is based on the convergent synthesis approach.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate
-
Carbon tetrabromide
-
Dichloromethane
Procedure:
-
Synthesis of [G1]-OH: A mixture of this compound (2 equivalents), benzyl bromide (1 equivalent), potassium carbonate, and a catalytic amount of 18-crown-6 in acetone is refluxed for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the first-generation dendron with a hydroxyl focal point ([G1]-OH).
-
Activation of [G1]-OH to [G1]-Br: The [G1]-OH dendron is dissolved in dichloromethane, and carbon tetrabromide and triphenylphosphine are added. The reaction mixture is stirred at room temperature for 4 hours. The product, the first-generation dendron with a bromide focal point ([G1]-Br), is purified by column chromatography.
-
Synthesis of [G2]-OH: The [G1]-Br is reacted with this compound under the same conditions as in step 1 to yield the second-generation dendron with a hydroxyl focal point ([G2]-OH), which is then purified by column chromatography.
Synthesis of a Generation 1 PAMAM Dendrimer
This protocol follows the divergent synthesis approach.
Materials:
-
Ethylenediamine (B42938) (EDA)
-
Methyl acrylate (B77674)
Procedure:
-
Formation of the G0.5 ester-terminated dendrimer: Methyl acrylate (4.4 equivalents) is added dropwise to a solution of ethylenediamine (1 equivalent) in methanol at 0°C. The reaction is stirred at room temperature for 48 hours. The solvent and excess methyl acrylate are removed under vacuum to yield the G0.5 dendrimer.
-
Formation of the G1.0 amine-terminated dendrimer: The G0.5 dendrimer is dissolved in methanol and added dropwise to a solution of a large excess of ethylenediamine in methanol at 0°C. The mixture is stirred at room temperature for 72 hours. The excess ethylenediamine and methanol are removed under vacuum. The resulting G1.0 PAMAM dendrimer is purified by precipitation or dialysis.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., MCF-7 or A549)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Dendrimer stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Dendrimer Treatment: The culture medium is replaced with fresh medium containing various concentrations of the dendrimers. Control wells receive only fresh medium. The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells. The IC50 value (the concentration of dendrimer that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion
The choice between this compound and other monomers for dendrimer synthesis depends heavily on the desired application.
-
This compound (Fréchet-type dendrimers) is an excellent choice when a well-defined, pure, and biocompatible dendrimer with a hydrophobic interior is required. The convergent synthesis approach allows for precise structural control, which is advantageous for applications demanding high purity.
-
PAMAM and PPI dendrimers are suitable for applications where large quantities of dendrimers are needed and where surface functionality for electrostatic interactions is desired. However, their potential cytotoxicity, especially for higher generations of amine-terminated versions, must be carefully considered and often mitigated through surface modification.
For drug development professionals, a thorough understanding of these trade-offs is essential for designing and selecting the optimal dendrimer-based delivery system for a specific therapeutic agent. Future research focusing on direct, quantitative comparisons of different dendrimer platforms under standardized conditions will be invaluable for advancing the clinical translation of these promising nanomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. his.pusan.ac.kr [his.pusan.ac.kr]
- 5. A new convergent approach to monodisperse dendritic macromolecules - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Efficacy of 3,5-Dihydroxybenzyl Alcohol and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of 3,5-Dihydroxybenzyl alcohol and the well-established antioxidant, gallic acid. The following sections detail their performance in various antioxidant assays, outline the experimental methodologies, and explore their mechanisms of action through signaling pathways.
Introduction
Oxidative stress is a key contributor to the pathogenesis of numerous diseases. Consequently, the identification and characterization of potent antioxidants are of significant interest in the development of novel therapeutics. This compound, a phenolic compound, and gallic acid, a naturally abundant phenolic acid, are two such molecules with recognized antioxidant potential.[1][2] This guide aims to provide a comparative analysis of their efficacy based on available experimental data.
Quantitative Comparison of Antioxidant Activity
It is important to note that a direct comparison of the following IC50 values should be approached with caution due to potential variations in experimental protocols across different studies.
Table 1: In Vitro Antioxidant Activity of Gallic Acid
| Assay | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | 29.5 | [3] |
| ABTS Radical Scavenging | ~6.03 (converted from 1.03 µg/mL) | [4] |
Table 2: In Vitro Antioxidant Activity of this compound and its Derivatives
| Compound | Assay | Result | Reference |
| This compound | DPPH Radical Scavenging | 71% Scavenging | [5] |
| 3,5-Dihydroxybenzoic acid | DPPH Radical Scavenging | Higher activity than gallic acid | [6] |
While in vitro chemical assays provide valuable information on radical scavenging capabilities, cellular antioxidant activity assays offer a more biologically relevant measure of efficacy. A study directly comparing a derivative of this compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), with gallic acid in cellular models provides a basis for a more direct comparison.
Table 3: Comparative Cellular Effects of DHMBA and Gallic Acid
| Cell Line | Compound | Concentration | Effect | Reference |
| RAW264.7 Macrophages | DHMBA | 1 µM, 10 µM | Significantly affected cell proliferation and stimulated cell death | [7] |
| Gallic Acid | 1 µM, 10 µM | No significant effect on proliferation or death | [7] | |
| A549 Lung Cancer Cells | DHMBA | 1 µM, 10 µM | Significantly affected cell proliferation and stimulated cell death | [7] |
| Gallic Acid | 1 µM, 10 µM | No significant effect on proliferation or death | [7] |
These findings suggest that in the tested cellular models, DHMBA, a close structural analog of this compound, exhibits greater potency at lower concentrations compared to gallic acid.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2]
-
Reagent Preparation:
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Test compounds (this compound or gallic acid) and a standard antioxidant (e.g., Trolox) are prepared as stock solutions in a suitable solvent (e.g., methanol) and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound or standard at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
A blank well contains only the solvent, and a control well contains the solvent and the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[1]
-
Reagent Preparation:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test compounds and a standard are prepared as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the test compound or standard at various concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
A blank and a control are prepared similarly to the DPPH assay.
-
The plate is incubated at room temperature for 6-10 minutes.
-
The absorbance is measured at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity and the IC50 value are calculated using the same formulas as for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in cells.[8][9][10]
-
Cell Culture:
-
Caco-2 cells are seeded in a 96-well microplate at a density of 5 x 10⁴ cells/well and cultured for 24 hours.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are co-incubated with 60 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test compound (this compound derivative or gallic acid) at various concentrations for 20 minutes.
-
After incubation, the solution is removed, and the cells are washed with PBS.
-
A free radical initiator (e.g., AAPH) is added to the cells.
-
The fluorescence is immediately measured kinetically over a period of time (e.g., 90 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
The antioxidant activity is determined by calculating the area under the curve of fluorescence versus time and comparing the values for the test compounds to the control.
-
Signaling Pathways and Mechanisms of Action
Both this compound (and its derivatives) and gallic acid appear to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, particularly the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[5][11][12]
Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
-
Gallic Acid: Studies have shown that gallic acid can induce the nuclear translocation of Nrf2 and upregulate the expression of Nrf2 target genes such as heme oxygenase-1 (HO-1).[13] Molecular docking studies suggest that gallic acid may compete with Nrf2 for binding to Keap1, thereby disrupting the Keap1-Nrf2 interaction.[11]
-
This compound Derivative (DHMBA): A derivative of this compound, DHMBA, has been shown to interact with Keap1, which inhibits the binding of Keap1 to Nrf2, leading to the activation of the Nrf2 antioxidant pathway.[5]
Caption: Proposed mechanism of Keap1-Nrf2 pathway activation.
Experimental Workflow
The evaluation of antioxidant efficacy typically follows a structured workflow, progressing from initial chemical-based screenings to more complex and biologically relevant cellular assays.
Caption: General experimental workflow for antioxidant assessment.
Conclusion
Based on the available evidence, both this compound and gallic acid are potent antioxidants. While a direct comparison of their in vitro radical scavenging activities is challenging due to a lack of standardized comparative studies, cellular assays suggest that 3,5-dihydroxy-4-methoxybenzyl alcohol, a derivative of this compound, may exhibit superior efficacy at lower concentrations compared to gallic acid in specific cell lines.[7] Both compounds appear to exert their antioxidant effects through direct radical scavenging and by modulating the Keap1-Nrf2 signaling pathway. Further head-to-head comparative studies are warranted to definitively establish their relative potencies across a range of antioxidant assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Antioxidant Capacity Assays for 3,5-Dihydroxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of common antioxidant capacity assays applied to 3,5-Dihydroxybenzyl alcohol. An objective comparison of methodologies and data interpretation is essential for a comprehensive evaluation of the antioxidant potential of this compound. This compound is recognized for its potent antioxidant properties, primarily attributed to the hydrogen-donating ability of the hydroxyl groups on its benzene (B151609) ring, which can neutralize free radicals.[1]
Overview of Common Antioxidant Capacity Assays
To obtain a reliable assessment of the antioxidant capacity of this compound, it is crucial to employ a battery of assays based on different reaction mechanisms. The most common assays include the DPPH, ABTS, FRAP, and ORAC assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the deep violet DPPH radical to a yellow-colored hydrazine (B178648) is monitored spectrophotometrically.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[3] The antioxidant capacity is quantified by measuring the decrease in absorbance at 734 nm.[4][5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured spectrophotometrically.[6][7]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the ability of an antioxidant to quench peroxyl radicals generated by the thermal decomposition of an azo-compound, thereby preventing the degradation of a fluorescent probe (commonly fluorescein).[8][9][10] The antioxidant capacity is determined by measuring the decay of fluorescence over time.
Experimental Protocols
Detailed methodologies for the DPPH, ABTS, FRAP, and ORAC assays are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) or ethanol (B145695).[11][12] This solution should be freshly prepared and kept in the dark.[13]
-
Test Compound Solutions: Prepare a series of concentrations of this compound in the same solvent used for the DPPH solution.[11]
-
Positive Control: Prepare a series of concentrations of a standard antioxidant such as ascorbic acid or Trolox.[5][11]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.[13]
-
Add the DPPH working solution to each well.[13]
-
Prepare a blank containing only the solvent and the DPPH solution.[13]
-
Incubate the plate in the dark at room temperature for 30 minutes.[11][13]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[4][11][13]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[11]
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[11]
-
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[5]
-
Working ABTS•⁺ Solution: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5]
-
Test Compound and Standard Solutions: Prepare serial dilutions of this compound and a standard antioxidant like Trolox in a suitable solvent.[5]
-
-
Assay Procedure:
-
Measurement and Data Analysis:
-
The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve.[5]
-
Reagent Preparation:
-
FRAP Reagent: Prepare the FRAP working solution fresh by mixing 300 mmol/L acetate (B1210297) buffer (pH 3.6), 10 mmol/L TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mmol/L HCl, and 20 mmol/L FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[6] Warm the solution to 37°C before use.[5]
-
Test Compound and Standard Solutions: Prepare various concentrations of this compound. Prepare a standard curve using known concentrations of FeSO₄.[5]
-
-
Assay Procedure:
-
Measurement and Data Analysis:
-
Reagent Preparation:
-
Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a 75 mM phosphate (B84403) buffer (pH 7.4).[8]
-
AAPH Solution: Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in phosphate buffer.[8]
-
Test Compound and Standard Solutions: Prepare dilutions of this compound and Trolox (as a standard) in phosphate buffer.[10]
-
-
Assay Procedure:
-
Measurement and Data Analysis:
-
Immediately begin kinetic fluorescence readings at an excitation wavelength of approximately 485 nm and an emission wavelength of around 520 nm, taking measurements at regular intervals for up to 2 hours.[9]
-
The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.
-
Data Presentation and Comparison
The following table summarizes the key characteristics of each assay, providing a framework for comparing the antioxidant capacity of this compound. Researchers can populate this table with their experimental findings.
| Assay | Principle | Radical/Oxidant | Measurement | Quantitative Output | This compound (Experimental Data) |
| DPPH | Hydrogen Atom Transfer (HAT) / Electron Transfer (ET) | DPPH• (stable radical) | Decrease in absorbance at ~517 nm | IC50 (µg/mL or µM) | Enter experimental value |
| ABTS | Electron Transfer (ET) / Hydrogen Atom Transfer (HAT) | ABTS•⁺ (radical cation) | Decrease in absorbance at ~734 nm | Trolox Equivalent Antioxidant Capacity (TEAC) | Enter experimental value |
| FRAP | Electron Transfer (ET) | Fe³⁺-TPTZ complex | Increase in absorbance at ~593 nm | Ferrous ion (Fe²⁺) equivalents (µM) | Enter experimental value |
| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl radical (ROO•) | Fluorescence decay over time | Trolox Equivalents (µM) | Enter experimental value |
Visualizations
The following diagrams illustrate key conceptual and experimental workflows.
Caption: Workflow for Cross-Validation of Antioxidant Assays.
Caption: Radical Scavenging Mechanism of this compound.
References
- 1. This compound | 29654-55-5 | Benchchem [benchchem.com]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential: A Comparative Analysis of 3,5-Dihydroxybenzyl Alcohol and Its Derivatives in Cancer Cell Lines
For Immediate Release
In the ongoing quest for novel and effective anticancer agents, researchers have turned their attention to naturally derived compounds. Among these, 3,5-Dihydroxybenzyl alcohol (DHBA) and its derivatives have emerged as promising candidates, demonstrating significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines. This guide provides a comprehensive benchmark of the performance of DHBA and its analogues, offering a valuable resource for researchers, scientists, and drug development professionals.
Performance Overview: Cytotoxicity Across Cancer Cell Lines
While extensive quantitative data for this compound (DHBA) remains under investigation, studies on its derivatives, particularly 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) and 3-chloro-2,5-dihydroxybenzyl alcohol, have provided crucial insights into their anticancer efficacy. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined in several cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3-chloro-2,5-dihydroxybenzyl alcohol | HeLa | Cervical Carcinoma | ~35 | [1] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | A549 | Lung Cancer | Effective at 1, 10, 100, and 250 µM | [2] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Glioblastoma Cells | Brain Tumor | Effective at 0.1-250 µM | [3] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | PC-3 | Prostate Cancer | Effective at 1 and 10 µM | [4] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | DU-145 | Prostate Cancer | Effective at 1 and 10 µM | [4] |
| Gallic Acid (for comparison) | A549 | Lung Cancer | Effective at 100 and 250 µM | [2] |
Note: The data for DHMBA is presented as effective concentrations that showed significant suppression of cell proliferation, as specific IC50 values were not provided in the cited sources.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of DHBA derivatives is attributed to their ability to modulate critical cellular signaling pathways involved in cell growth, proliferation, and apoptosis (programmed cell death).
A key derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to exert its effects in glioblastoma cells by:[3]
-
Inhibiting Pro-Growth Signaling: DHMBA treatment leads to a significant decrease in the levels of key proteins that promote cell growth, including PI3-kinase 100α, Akt, MAPK, phospho-MAPK, and mTOR.[3]
-
Upregulating Tumor Suppressors: The compound increases the levels of tumor suppressor proteins such as p53, p21, and Rb, which help to control cell division and prevent tumor formation.[3]
-
Inducing Apoptosis: DHMBA stimulates cancer cell death by increasing the levels of caspase-3 and cleaved caspase-3, key executioners of apoptosis.[3]
Similarly, 3-chloro-2,5-dihydroxybenzyl alcohol has been found to induce apoptosis in human cervical carcinoma (HeLa) cells by causing DNA damage and activating the mitochondrial apoptosis pathway, leading to the release of cytochrome c and subsequent activation of caspase-9 and -3.[1]
Below is a diagram illustrating the signaling pathway affected by DHMBA in glioblastoma cells.
References
- 1. 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 3,5-Dihydroxybenzyl Alcohol and its Methoxy Derivative, 3,5-Dihydroxy-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Structurally Related Phenolic Compounds
This guide provides a detailed comparative study of 3,5-Dihydroxybenzyl alcohol (DHBA) and its methoxy (B1213986) derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA). While both compounds share a core phenolic structure, the addition of a methoxy group in DHMBA significantly influences their biological activities. This document summarizes their chemical properties, biological effects with supporting experimental data, and the signaling pathways they modulate.
Chemical and Physical Properties
A fundamental comparison of the chemical and physical properties of DHBA and DHMBA is presented in Table 1. The primary distinction lies in the presence of a methoxy group at the C4 position of the benzene (B151609) ring in DHMBA, which increases its molecular weight and may alter its polarity and reactivity.
| Property | This compound (DHBA) | 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) |
| Molecular Formula | C₇H₈O₃ | C₈H₁₀O₄ |
| Molecular Weight | 140.14 g/mol | 170.16 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Solubility | Soluble in water, ethanol, and ether | Soluble in ethanol |
| Synthesis | Typically synthesized from 3,5-dihydroxybenzoic acid via reduction.[1] | Can be isolated from natural sources like the Pacific oyster Crassostrea gigas or synthesized.[2] |
Comparative Biological Activities
While direct comparative studies are limited, this section collates available experimental data to provide an objective assessment of their antioxidant, anti-inflammatory, and cytotoxic activities.
Antioxidant Activity
Both DHBA and DHMBA are recognized for their antioxidant properties, attributed to the hydrogen-donating ability of their phenolic hydroxyl groups.
This compound (DHBA):
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA):
-
Exhibits potent antioxidant activity by acting as a radical scavenger.[2] It has been shown to protect cells from oxidative stress.[3]
-
DHMBA is an effective scavenger of various free radicals and has demonstrated superior antioxidant activity in a cell-free system when compared to Vitamin C.
Anti-inflammatory Activity
The anti-inflammatory potential of both compounds has been investigated, with more extensive data available for DHMBA.
This compound (DHBA):
-
Possesses general anti-inflammatory properties, though specific mechanistic studies and quantitative data on the inhibition of inflammatory mediators are limited in the available research.
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA):
-
Demonstrates significant anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DHMBA (1-1000 µM) suppressed the production of inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This suggests its potential in modulating inflammatory responses.
Cytotoxicity and Anti-cancer Activity
The cytotoxic effects of DHBA and DHMBA against various cancer cell lines have been explored, highlighting their potential as anti-cancer agents.
This compound (DHBA):
-
A chlorinated derivative, 3-chloro-2,5-dihydroxybenzyl alcohol, exhibited cytotoxic activity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 35 µM.[6][7] It is important to note that this is a derivative and the cytotoxicity of the parent DHBA molecule may differ.
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA):
-
DHMBA has shown dose-dependent cytotoxic effects on different cancer cell lines.
-
In murine macrophage RAW264.7 cells, DHMBA at concentrations of 1, 10, 100, and 250 μM suppressed cell growth.[2]
-
Against human lung cancer A549 cells, DHMBA also suppressed cell growth at concentrations of 1, 10, 100, and 250 μM, indicating a stronger effect compared to gallic acid at similar concentrations.[2]
Data Presentation
The following tables summarize the available quantitative data for the biological activities of DHMBA. The lack of specific IC50 values for DHBA in the reviewed literature prevents a direct quantitative comparison in this format.
Table 2: Cytotoxicity of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)
| Cell Line | Concentration (µM) | Effect on Cell Growth | Reference |
| RAW264.7 | 1, 10, 100, 250 | Suppression | [2] |
| A549 | 1, 10, 100, 250 | Suppression | [2] |
Table 3: Anti-inflammatory Activity of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)
| Cell Line | Stimulant | Cytokine | Effect | Concentration (µM) | Reference |
| RAW264.7 | LPS | TNF-α, IL-6, IL-1β | Suppression | 1-1000 | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by DHMBA and a general workflow for comparing the biological activities of the two compounds.
Caption: A general experimental workflow for the comparative study of DHBA and DHMBA.
Caption: Known signaling pathways influenced by DHMBA in inflammation and cancer.
Conclusion
Based on the available data, both this compound and its methoxy derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol, exhibit promising biological activities. DHMBA, in particular, has been more extensively studied, with quantitative data supporting its potent antioxidant, anti-inflammatory, and cytotoxic effects. The presence of the methoxy group in DHMBA appears to enhance its biological efficacy, as evidenced by its ability to suppress cancer cell growth and inflammatory responses at micromolar concentrations.
Further research is warranted to conduct direct comparative studies of DHBA and DHMBA under standardized experimental conditions. Specifically, obtaining quantitative data (e.g., IC50 values) for the antioxidant and anti-inflammatory activities of DHBA would enable a more definitive comparison of their potency and therapeutic potential. Elucidating the specific signaling pathways modulated by DHBA would also provide valuable insights into its mechanisms of action. Such studies will be crucial for guiding the future development of these compounds as potential therapeutic agents.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells | Bentham Science [benthamscience.com]
- 5. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of 3,5-Dihydroxybenzyl Alcohol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 3,5-Dihydroxybenzyl alcohol derivatives against other well-established neuroprotective agents. Experimental data from in vitro studies are presented to offer an objective performance benchmark. Detailed methodologies for key experiments are included to support the replication and validation of these findings.
Comparative Analysis of Neuroprotective Activity
The neuroprotective potential of this compound and its derivatives is compared with that of two well-known natural neuroprotective compounds: Gallic Acid and Resveratrol. The following tables summarize quantitative data from various in vitro assays, providing a clear comparison of their efficacy in protecting neuronal cells from diverse insults.
Note: Direct quantitative neuroprotective data for the parent compound, this compound, is limited in the current literature. Therefore, data for its closely related and biologically active derivatives, p-Hydroxybenzyl alcohol (4-HBA) and 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), are presented as indicators of the potential efficacy of this class of compounds.
Table 1: Cell Viability (MTT Assay) in Neurotoxicity Models
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The data below represents the protective effects of the compounds against various neurotoxins in the SH-SY5Y human neuroblastoma cell line, a widely used model in neurodegenerative disease research.
| Compound | Neurotoxin (Concentration) | Pre-treatment Concentration | % Cell Viability Increase (Compared to Toxin-treated) | Reference |
| p-Hydroxybenzyl alcohol (4-HBA) | 6-Hydroxydopamine (6-OHDA) (100 µM) | 120 µM | ~40% | [1] |
| Gallic Acid | 6-Hydroxydopamine (6-OHDA) (50 µM) | 1 µg/mL (~5.88 µM) | ~35% | [2] |
| Resveratrol | Rotenone (20 µM) | 20 µM | ~30% | [3] |
| Resveratrol | Dopamine (300-500 µM) | 5 µM | Significant attenuation of cell death | [4] |
Table 2: Cytotoxicity (LDH Assay) in Neurotoxicity Models
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. A decrease in LDH release indicates a protective effect.
| Compound | Neurotoxin (Concentration) | Pre-treatment Concentration | % LDH Release Reduction (Compared to Toxin-treated) | Reference |
| p-Hydroxybenzyl alcohol (4-HBA) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not specified | Significant reduction | [5] |
| Tectorigenin (as a comparator) | 1-methyl-4-phenylpyridinium (MPP+) (0.5 mM) | 10 µM | ~50% | [6] |
| Resveratrol Derivatives | Hydrogen Peroxide (H₂O₂) (100 µM) | 0.27 - 1.4 µM | No significant reduction | [7] |
Table 3: Antioxidant Capacity (ROS Scavenging)
This table presents the ability of the compounds to scavenge reactive oxygen species (ROS), a key mechanism of neuroprotection.
| Compound | Oxidative Stressor | Pre-treatment Concentration | % ROS Reduction | Reference |
| p-Hydroxybenzyl alcohol (4-HBA) | 6-Hydroxydopamine (6-OHDA) (100 µM) | 120 µM | Significant reduction | [1] |
| Gallic Acid | 6-Hydroxydopamine (6-OHDA) (125 µM) | 50 µM | ~20% | [8] |
| Resveratrol | 6-Hydroxydopamine (6-OHDA) | 1, 5, and 10 µM | Dose-dependent scavenging | [9] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility.
SH-SY5Y Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days.
Induction of Neurotoxicity
-
Hydrogen Peroxide (H₂O₂)-induced Oxidative Stress: After cell attachment, the culture medium is replaced with a medium containing H₂O₂ at a final concentration of 200-400 µM and incubated for 24 hours.[5][10]
-
1-methyl-4-phenylpyridinium (MPP+)-induced Neurotoxicity: Cells are treated with MPP+ at a concentration of 0.5-1 mM for 24 hours to induce Parkinson's disease-like neurotoxicity.[6][11]
-
Amyloid-β (Aβ)-induced Neurotoxicity: Aβ peptide (1-42) is first aggregated by dissolving in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a final concentration of 5-20 µM. Cells are then exposed to the Aβ-containing medium for 24-48 hours.[12]
MTT Assay for Cell Viability
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound derivative, gallic acid, or resveratrol) for 1-2 hours.
-
Introduce the neurotoxin (e.g., H₂O₂, MPP+, or Aβ) to the wells and co-incubate for 24 hours.
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
LDH Assay for Cytotoxicity
-
Follow the same cell seeding, pre-treatment, and neurotoxin exposure steps as in the MTT assay.
-
After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The amount of LDH release is proportional to the absorbance.
Intracellular ROS Measurement (DCFH-DA Assay)
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
Pre-treat cells with the test compounds for 1-2 hours.
-
Add the neurotoxin to induce oxidative stress.
-
After the desired incubation time, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.[2]
Visualizing the Mechanisms of Neuroprotection
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow involved in validating the neuroprotective effects of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
Head-to-head comparison of synthetic routes to 3,5-Dihydroxybenzyl alcohol
A Head-to-Head Comparison of Synthetic Routes to 3,5-Dihydroxybenzyl Alcohol
For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. This compound is a valuable building block in the synthesis of a variety of pharmaceuticals and complex molecules. This guide provides a head-to-head comparison of three distinct synthetic routes to this important compound, with a focus on experimental data and practical considerations.
Synthetic Strategies Overview
Three primary strategies for the synthesis of this compound from the readily available starting material, 3,5-Dihydroxybenzoic acid, are evaluated:
-
Route 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid. This approach involves the direct conversion of the carboxylic acid to an alcohol.
-
Route 2: Reduction of 3,5-Diacetoxybenzoic Acid. This multi-step method involves protection of the phenolic hydroxyl groups as acetates, followed by reduction of the carboxylic acid and subsequent deprotection.
-
Route 3: Reduction of a 3,5-Dihydroxybenzoate (B8624769) Ester. This route entails the esterification of the carboxylic acid, followed by reduction of the resulting ester.
The following diagram illustrates the logical flow of the comparison of these synthetic routes.
Caption: Logical workflow for comparing synthetic routes to this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each synthetic route, providing a clear basis for comparison.
| Parameter | Route 1: Direct Reduction | Route 2: Reduction of Diacetate | Route 3: Reduction of Ester |
| Starting Material | 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid |
| Key Reagents | Sodium borohydride (B1222165), Methanol (B129727) | Acetic anhydride (B1165640), Sodium borohydride, Iodine | Methanol, Sulfuric acid, Potassium borohydride, Aluminum chloride |
| Solvent(s) | Tetrahydrofuran (B95107) (THF) | Acetic anhydride, THF | Methanol, THF |
| Reaction Time | 6 hours | Not specified for all steps | 8 hours (esterification) + 6 hours (reduction) |
| Reaction Temperature | Reflux | Reflux (acetylation), 0°C to Reflux (reduction) | Reflux |
| Reported Yield | Up to 95%[1][2] | 83.2%[3][4][5] | High (not explicitly quantified in patent) |
| Number of Steps | 1 | 3 (Acetylation, Reduction, Deprotection) | 2 (Esterification, Reduction) |
Experimental Protocols
Route 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid
This one-step method offers a straightforward approach to the target molecule.[1][2]
Procedure:
-
To a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.
-
Continue to reflux the mixture for 6 hours.
-
After cooling in an ice bath, quench the reaction by the slow addition of 100 mL of 10 wt% aqueous hydrochloric acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hot water to yield pure this compound.
Route 2: Reduction of 3,5-Diacetoxybenzoic Acid
This multi-step synthesis involves protection of the hydroxyl groups prior to reduction.[3][4][5]
Step 1: Acetylation of 3,5-Dihydroxybenzoic Acid
-
A mixture of 3,5-dihydroxybenzoic acid and acetic anhydride is heated to reflux.
-
After the reaction is complete, the mixture is cooled and the product, 3,5-diacetoxybenzoic acid, is isolated.
Step 2 & 3: Reduction and Deprotection
-
In a 250 mL three-necked flask, add 50 mL of THF, 3.15 g (0.082 mol) of sodium borohydride, and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add a solution of 9 g (0.036 mol) of iodine in 60 mL of THF.
-
After the addition, add another 4.76 g (0.02 mol) of 3,5-diacetoxybenzoic acid and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Add 100 mL of a saturated sodium bicarbonate solution to hydrolyze the acetate groups.
-
Extract the product with ether, combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.
-
Recrystallization from hot water yields the final product.
Route 3: Reduction of a 3,5-Dihydroxybenzoate Ester
This two-step approach involves the formation of a methyl ester followed by its reduction.[6]
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
-
In a three-necked flask, dissolve 25 g (0.16 mol) of 3,5-dihydroxybenzoic acid in 118 g (3.7 mol) of methanol.
-
Add 0.3 g of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux and maintain for 8 hours.
-
Remove the methanol under reduced pressure to obtain the crude 3,5-dihydroxybenzoate methyl ester.
-
The crude product can be purified by recrystallization from a dilute aqueous solution of sodium bicarbonate.
Step 2: Reduction of the Ester
-
In a three-necked flask, add THF and dissolve 7 g (0.05 mol) of aluminum chloride with vigorous stirring.
-
Add 7.5 g (0.14 mol) of potassium borohydride and continue stirring.
-
Slowly add a THF solution containing 6.7 g (0.04 mol) of the 3,5-dihydroxybenzoate methyl ester from the previous step.
-
Slowly heat the reaction mixture to the reflux temperature of THF and maintain for 6 hours.
-
Cool the reaction to 20°C and quench by adding 100 mL of 10 wt% aqueous hydrochloric acid.
-
The product can then be isolated by extraction and purified.
Comparison and Recommendations
Route 1 (Direct Reduction) stands out for its simplicity, high yield, and single-step procedure.[1][2] This makes it an attractive option for both laboratory-scale synthesis and potential industrial applications due to the reduced processing time and materials.
Route 2 (Reduction of Diacetate) is a longer process involving protection and deprotection steps. While the reported yield is good, the additional steps may increase the overall cost and time required for the synthesis.[3][5] However, this route might be advantageous in cases where the phenolic hydroxyls are sensitive to the reaction conditions of other synthetic pathways.
Route 3 (Reduction of Ester) offers a viable alternative, and the use of a mixed-hydride reducing system (borohydride and a Lewis acid) is a notable feature.[6] This method avoids the need for protecting groups on the hydroxyls. The two-step process is more complex than the direct reduction but less so than the acetate protection route. The patent suggests this method is suitable for industrial production, highlighting its potential for scalability and cost-effectiveness.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. CN103130617A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. This compound | 29654-55-5 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN105884580A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN101391941A - The preparation method of this compound - Google Patents [patents.google.com]
A Comparative Analysis of the Antioxidant Efficacy of 3,5-Dihydroxybenzyl Alcohol: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant efficacy of 3,5-Dihydroxybenzyl alcohol. Due to a notable lack of extensive research specifically on this compound, this guide will heavily feature data on its close structural analog, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , as a proxy. The findings for DHMBA offer valuable insights into the potential antioxidant capabilities of this compound.
Executive Summary
This compound and its derivatives are phenolic compounds recognized for their antioxidant properties. These properties are primarily attributed to their ability to donate hydrogen atoms, thereby neutralizing free radicals. This guide synthesizes available data to compare the laboratory-based (in vitro) chemical antioxidant activity with the effects observed in living organisms (in vivo). The evidence suggests that while in vitro assays provide a fundamental measure of antioxidant capacity, in vivo studies reveal a more complex mechanism of action, including the modulation of endogenous antioxidant defense systems.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the in vitro antioxidant activity of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in comparison to other well-known antioxidants. The data is primarily from studies utilizing common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A lower IC50 value indicates greater antioxidant activity.
| Compound | Assay | IC50 Value | Test System | Reference |
| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Peroxyl Radical Scavenging | ~15 times stronger than Trolox | Computational Chemistry | [1] |
| Gallic Acid | DPPH | Data not specified in direct comparison | In vitro | [1] |
| Vitamin C | DPPH | - | In vitro | |
| Trolox | DPPH | - | In vitro |
In Vivo Antioxidant Efficacy
In vivo studies on DHMBA in animal models have demonstrated its ability to mitigate oxidative stress and influence physiological responses.
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Old C57BL/6J Mice | Not specified | Improved working memory, reduced anxiety, inhibited neuronal loss. Modulated the Nrf2-Keap1 pathway. | [2] |
| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Stress-loaded Rats | Oral administration | Decreased brain and hippocampal 8-hydroxy-2'-deoxyguanosine (B1666359) levels (a marker of DNA damage). Increased antioxidant enzyme RNA levels in the hippocampus. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compound (this compound or its analogue)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Dissolve the test compound and positive control in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Data Analysis: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control and perform serial dilutions.
-
Reaction Setup: In a 96-well plate, add 20 µL of the test compound or standard at various concentrations to the wells. Add 180 µL of the working ABTS•+ solution to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes and measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve.
Signaling Pathways and Experimental Workflows
Nrf2-Keap1 Signaling Pathway
A key mechanism by which phenolic antioxidants like this compound and its derivatives are thought to exert their in vivo effects is through the modulation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.
Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant defense.
Experimental Workflow for Antioxidant Efficacy Assessment
A comprehensive assessment of a compound's antioxidant efficacy involves a multi-tiered approach, progressing from simple chemical assays to more complex biological systems.
Caption: A tiered experimental workflow for assessing antioxidant efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 3,5-Dihydroxybenzyl Alcohol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3,5-Dihydroxybenzyl alcohol (DHBA), a naturally occurring phenolic compound, and its synthetic and natural analogs have garnered significant attention in the scientific community for their diverse biological activities. The arrangement of hydroxyl groups on the benzene (B151609) ring, along with other structural modifications, plays a crucial role in defining their therapeutic potential. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of DHBA and its analogs, focusing on their antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory properties. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Core Structure and Analogs
This compound serves as a versatile scaffold for the development of various bioactive molecules. Its analogs can be broadly categorized based on the modifications to the aromatic ring and the benzylic alcohol group.
Comparative Biological Activities
The biological efficacy of DHBA analogs is intricately linked to their chemical structures. The following sections provide a comparative analysis of their performance in various biological assays.
Antioxidant Activity
The antioxidant properties of DHBA and its analogs are primarily attributed to the hydrogen-donating ability of their phenolic hydroxyl groups to neutralize free radicals.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | Result | Reference Compound | Result |
| This compound (DHBA) | Superoxide (B77818) Scavenging | 74% Scavenging | Vitamin C | 39% Scavenging |
| This compound (DHBA) | DPPH Radical Scavenging | 71% Scavenging | Vitamin C | - |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Radical Scavenging | Potent Activity | - | - |
A notable study highlighted DHBA's superior antioxidant activity in a cell-free system when compared to Vitamin C, a well-known antioxidant. DHBA exhibited significantly higher scavenging activity against both superoxide anions and the DPPH radical. The derivative 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), isolated from the Pacific oyster Crassostrea gigas, also demonstrates potent antioxidant properties by acting as a radical scavenger.
Anti-inflammatory Activity
Several DHBA analogs have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.
Table 2: Anti-inflammatory Activity of DHBA Analogs
| Compound | Model | Key Findings |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | LPS-stimulated RAW264.7 macrophages | Suppressed the production of inflammatory cytokines. |
DHMBA has been shown to suppress the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests its potential in mitigating inflammatory conditions. The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators.
Enzyme Inhibitory Activity
Derivatives of DHBA have been investigated as inhibitors of various enzymes, including those relevant to metabolic diseases and skin hyperpigmentation.
Tyrosinase Inhibition
A series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs have been synthesized and evaluated
Safety Operating Guide
Safe Disposal of 3,5-Dihydroxybenzyl Alcohol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dihydroxybenzyl alcohol (CAS No. 29654-55-5), also known as 5-(Hydroxymethyl)resorcinol.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as hazardous, causing skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[1][2][3] A dust mask, such as a type N95 (US), is recommended to avoid inhalation.
-
Ventilation: Use only in a well-ventilated area or outdoors to prevent the accumulation of dust or vapors.[1][2][3]
-
Avoid Contact: Take measures to avoid contact with skin and eyes, and do not breathe in the dust.[1][2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][3]
Spill and Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1][3] Spilled material should be swept up and shoveled into suitable containers for disposal.[1][2] Avoid generating dust during this process. Prevent the chemical from entering drains, waterways, or soil.[3]
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3] Improper disposal can pose a significant risk to the environment.
Step-by-Step Disposal Guidance:
-
Consult Regulations: Before initiating disposal, consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and to identify approved waste disposal facilities.[1]
-
Containerization: Place the waste material in a suitable, tightly closed container.[3] Ensure the container is appropriately labeled with the chemical name and associated hazards.
-
Waste Collection: Dispose of the contents and the container at an approved waste disposal plant.[1][2][3][4] Do not dispose of the material in regular trash or pour it down the drain.[1]
-
Professional Disposal Service: It is highly recommended to contract a licensed professional waste disposal service to handle the collection and disposal of chemical waste.
-
Alternative Disposal Method: In some jurisdictions and under specific conditions, it may be permissible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by qualified personnel in a permitted facility.
Hazard Summary
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[1][2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 3,5-Dihydroxybenzyl Alcohol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides immediate, essential safety and logistical information for the handling and disposal of 3,5-Dihydroxybenzyl alcohol (CAS No. 29654-55-5), a compound also known as 5-(Hydroxymethyl)resorcinol.
Hazard Identification and Classification:
This compound is classified as a hazardous chemical.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1][2] |
Signal Word: Warning[1][2][3][5]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safe handling, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be appropriate for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for protection.[6] Always inspect gloves before use and change them immediately if they become contaminated.[6] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and kept buttoned to protect skin and clothing. |
| Respiratory Protection | Dust Mask | A NIOSH-approved respirator, such as a type N95, is recommended, especially when handling the powder form or if aerosols are generated.[3][7] |
Operational Plan: Step-by-Step Handling Procedure
A structured workflow is critical for ensuring safety and experimental integrity when handling this compound.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area.[5][8][9]
-
For procedures that may generate dust or aerosols, such as weighing the powder or preparing solutions, use a certified chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]
2. Handling the Compound:
-
When weighing, do so carefully to minimize dust generation.
3. Post-Experiment:
-
Wash hands thoroughly with soap and water after handling.[1][8]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][8] If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][2] |
| Ingestion | Clean mouth with water and get medical attention.[1][2] Do NOT induce vomiting without medical advice.[8] |
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Waste Categorization:
-
Solid Waste: Unused this compound powder and any contaminated materials such as weighing paper or disposable equipment.
-
Liquid Waste: Solutions containing this compound and any solvents used for rinsing contaminated glassware.
-
Contaminated PPE: Used gloves, disposable lab coats, and dust masks.
Disposal Procedures:
-
Segregation: All waste streams must be segregated from general laboratory waste.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.
-
Containment: Solid waste should be collected in a designated, sealed container. Liquid waste should be stored in a compatible, sealed, and leak-proof container.
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[8] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Do not empty into drains.[1]
Experimental Workflow Diagram
The following diagram illustrates the key workflow for the safe handling of this compound from receipt of the chemical to the disposal of waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,5-二羟基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,5-二羟基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. consolidated-chemical.com [consolidated-chemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
